Cetrimonium
描述
Structure
3D Structure
属性
CAS 编号 |
6899-10-1 |
|---|---|
分子式 |
C19H42N+ |
分子量 |
284.5 g/mol |
IUPAC 名称 |
hexadecyl(trimethyl)azanium |
InChI |
InChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1 |
InChI 键 |
RLGQACBPNDBWTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
熔点 |
240 °C |
其他CAS编号 |
6899-10-1 |
相关CAS编号 |
112-02-7 (chloride) 505-86-2 (hydroxide) 57-09-0 (bromide) 65060-02-8 (methyl sulfate) 68214-07-3 (monosulfate) 7192-88-3 (iodide) |
溶解度 |
100000 mg/L |
同义词 |
1-hexadecyltrimethylammonium chloride Cetavlon cetrimide cetriminium cetrimonium cetrimonium bromide cetrimonium chloride cetrimonium hydroxide cetrimonium iodide Cetrimonium Methosulfate cetrimonium methyl sulfate cetrimonium monosulfate cetyltrimethylammonium bromide cetyltrimethylammonium chloride CTAB CTAOH hexadecyl trimethyl ammonium bromide hexadecyl(trimethyl)azanium hexadecyltrimethylammonium bromide hexadecyltrimethylammonium octylsulfonate HTAB cpd Octylsulfonate, Hexadecyltrimethylammonium |
产品来源 |
United States |
Foundational & Exploratory
Critical micelle concentration of CTAB under different buffer conditions
An In-depth Technical Guide to the Critical Micelle Concentration of CTAB Under Different Buffer Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant widely utilized in various scientific and industrial applications, from nanoparticle synthesis to its role as an antiseptic and a component in drug delivery systems.[1][2] A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[3][4] Above the CMC, the physicochemical properties of the solution—such as conductivity, surface tension, and solubilization capacity—change abruptly.[3]
For researchers and professionals in drug development, understanding the CMC of CTAB is paramount. Micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1][5][6] The stability and drug-loading capacity of these micellar systems are highly dependent on the surrounding medium. Physiological conditions involve complex buffer systems, varying pH levels, and specific temperatures, all of which can significantly influence the CMC of CTAB. This guide provides a comprehensive overview of how different buffer conditions affect the CMC of CTAB, details common experimental protocols for its determination, and summarizes key quantitative data.
Factors Influencing the CMC of CTAB
The self-assembly of CTAB into micelles is a dynamic equilibrium governed by hydrophobic and electrostatic interactions. Any component in the solution that affects these forces will alter the CMC.
Effect of Buffer System and Ionic Strength
Buffers are fundamentally electrolyte solutions, and the presence of ions has a pronounced effect on the CMC of ionic surfactants like CTAB. The addition of salts (electrolytes) typically lowers the CMC.[7][8] This occurs because the counter-ions from the buffer shield the electrostatic repulsion between the positively charged head groups of the CTAB monomers.[8] This reduction in repulsion facilitates the aggregation of monomers into micelles at a lower concentration.[7][8]
For instance, the CMC of CTAB is lower in a phosphate (B84403) buffer solution compared to distilled water due to this electrolyte effect.[7] The effectiveness of a salt in reducing the CMC can depend on the valency and size of the counter-ion; for example, Na2SO4 has been shown to be more effective at reducing the CMC of CTAB than MgSO4.[8]
Effect of pH
The pH of the buffer system can influence the structure and stability of CTAB micelles, particularly when interacting with pH-sensitive molecules. While CTAB itself, being a quaternary ammonium (B1175870) salt, is not directly protonated or deprotonated with pH changes, the interactions between CTAB micelles and other molecules in the formulation can be highly pH-dependent.[9][10]
Studies have shown that for certain systems, pH can induce structural transitions in CTAB aggregates from spherical to rod-like micelles, especially in the presence of aromatic additives like toluic acid.[10] In drug delivery, the pH can alter the ionization state of an encapsulated drug, affecting its preferred location within the micelle—either at the charged micelle-water interface or deeper within the hydrophobic core.[9] This pH-dependent interaction is critical for designing drug release mechanisms that target specific physiological environments, such as the acidic microenvironment of tumors.
Effect of Temperature
Temperature has a complex effect on the micellization of CTAB. Generally, for CTAB, the CMC tends to increase with an increase in temperature.[11][12] This can be attributed to two main factors: an increase in the solubility of the surfactant monomers and the disruption of the structured water molecules surrounding the hydrophobic tails. The latter effect reduces the hydrophobic driving force for micellization, thus requiring a higher concentration of monomers to form aggregates.[13]
Quantitative Data: CMC of CTAB under Various Conditions
The following tables summarize the CMC of CTAB as reported in the literature under different experimental conditions.
Table 1: CMC of CTAB in Different Solvents and Electrolyte Solutions
| Solvent/Buffer System | Electrolyte Concentration | Temperature (°C) | CMC (mM) | Reference(s) |
| Distilled Water | - | Room Temp. | ~1.0 | [8][13] |
| Distilled Water | - | 25 | 0.900 - 0.911 | [14] |
| Distilled Water | - | 35 | 1.007 | [8] |
| Phosphate Buffer (pH 7.0) | 1/15 M | Not Specified | Lower than in water | [7] |
| Aqueous NaBr | 0.001 M | 25 | ~0.7 | [11] |
| Aqueous NaBr | 0.01 M | 25 | ~0.2 | [11] |
| Aqueous Na2SO4 | Not Specified | Room Temp. | Lower than MgSO4 | [8] |
| Aqueous MgSO4 | Not Specified | Room Temp. | Higher than Na2SO4 | [8] |
| 0.5 M NaCl | Not Specified | Not Specified | 0.06 | [15] |
Table 2: Effect of Temperature on the CMC of CTAB in the Presence of NaBr [11]
| Temperature (°C) | CMC in 0.001 M NaBr (mM) | CMC in 0.01 M NaBr (mM) | CMC in 0.05 M NaBr (mM) |
| 25 | ~0.70 | ~0.20 | ~0.08 |
| 30 | ~0.75 | ~0.22 | ~0.09 |
| 35 | ~0.80 | ~0.25 | ~0.10 |
| 40 | ~0.85 | ~0.28 | ~0.11 |
Experimental Protocols for CMC Determination
Several methods are commonly employed to determine the CMC of surfactants.[16][17] The choice of method often depends on the nature of the surfactant and the available instrumentation.[18]
Conductometry
This method is highly suitable for ionic surfactants like CTAB.[17] It relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, CTAB monomers act as strong electrolytes, and the conductivity increases linearly with concentration.[19] Above the CMC, the newly added monomers form micelles. Micelles are larger and have lower mobility than individual ions, and they also bind some counter-ions, leading to a slower rate of increase in conductivity.[19] The CMC is identified as the concentration at the sharp break in the plot of conductivity versus concentration.[3][14][19]
Detailed Protocol:
-
Solution Preparation : Prepare a concentrated stock solution of CTAB in the desired buffer.
-
Titration/Dilution : Place a known volume of the buffer into a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.[20][21]
-
Measurement : After allowing the system to equilibrate, record the initial conductivity.[21]
-
Data Collection : Add small, precise aliquots of the concentrated CTAB stock solution to the buffer. After each addition, allow the solution to stabilize and record the conductivity.[21]
-
Data Analysis : Plot the measured specific conductivity against the CTAB concentration. The plot will show two linear regions with different slopes.[14]
-
CMC Determination : The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.[14]
Surface Tensiometry
This is a direct and fundamental method applicable to both ionic and non-ionic surfactants.[18] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers. Once the CMC is reached, micelles form in the bulk solution, and the concentration of free monomers in the solution (and thus at the surface) remains relatively constant.[3][4] Consequently, the surface tension plateaus. The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.[4][19]
Detailed Protocol:
-
Solution Preparation : Prepare a series of CTAB solutions in the desired buffer, covering a concentration range well below and above the expected CMC.[18]
-
Instrument Calibration : Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with high-purity water or the pure buffer solution.[18]
-
Measurement : Measure the surface tension of each prepared solution. Ensure the measuring probe is thoroughly cleaned between measurements to prevent cross-contamination.[18] Allow sufficient time for the surface tension to equilibrate before taking a reading.[18]
-
Data Analysis : Plot the measured surface tension as a function of the logarithm of the CTAB concentration.[19]
-
CMC Determination : The plot will typically show a linear decrease followed by a plateau. The CMC is the concentration corresponding to the sharp break or the intersection of the two linear portions of the curve.[19]
Fluorescence Spectroscopy
This highly sensitive method uses a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.[18][22][23] Pyrene is hydrophobic and has very low solubility in water. Below the CMC, pyrene resides in the polar aqueous environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles.[18][19] This change in environment causes a distinct shift in the pyrene fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the emission spectrum is a sensitive indicator of local polarity. This ratio is high in polar environments and decreases as pyrene moves into the nonpolar micellar core.[22] The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus surfactant concentration.[22][24]
Detailed Protocol:
-
Probe Preparation : Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).[18]
-
Sample Preparation : Add a small, fixed amount of the pyrene stock solution to a series of vials. Evaporate the solvent completely to leave a thin film of pyrene.[18]
-
Solution Addition : Add a series of CTAB solutions of varying concentrations (prepared in the desired buffer) to the vials containing the pyrene film.
-
Equilibration : Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation.[18]
-
Fluorescence Measurement : Measure the fluorescence emission spectrum of each solution using a fluorometer (excitation wavelength for pyrene is ~335 nm).[18][24]
-
Data Analysis : For each spectrum, determine the intensities of the first (~372 nm) and third (~383 nm) emission peaks.[24] Plot the intensity ratio (I1/I3) against the CTAB concentration.
-
CMC Determination : The plot will show a sigmoidal curve. The CMC corresponds to the concentration at the midpoint of this transition.[22]
Logical Relationships and Conclusion
The CMC of CTAB is not an intrinsic constant but a property highly sensitive to the composition of the aqueous medium. For researchers in materials science and professionals in drug development, recognizing these dependencies is crucial for obtaining reproducible results and designing effective formulations.
The key relationships can be summarized as follows:
-
Increased Ionic Strength : Shields head group repulsion, leading to a lower CMC .
-
Increased Temperature : Increases monomer solubility and disrupts water structure, typically leading to a higher CMC for CTAB.
-
Change in pH : Can alter micellar shape and interactions with other formulation components, affecting stability and drug solubilization.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review [ouci.dntb.gov.ua]
- 6. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Investigations of a pH-Induced Structural Transition in a CTAB Solution with Toluic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. ache.org.rs [ache.org.rs]
- 21. youtube.com [youtube.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
An In-depth Technical Guide to the Interaction of Cetrimonium Cations with Biological Membranes
Abstract
Cetrimonium cations, such as this compound Chloride (CTAC) and this compound Bromide (CTAB), are quaternary ammonium (B1175870) compounds that function as cationic surfactants.[1][2] Due to their amphiphilic nature and positive charge, they robustly interact with and disrupt biological membranes, a characteristic that underlies their widespread use as antiseptics, disinfectants, and conditioning agents, as well as their investigation as potential therapeutic agents.[1][3][4] This technical guide provides a comprehensive overview of the molecular interactions between this compound cations and cell membranes. It details the mechanisms of membrane disruption, summarizes key quantitative data on their effects, outlines detailed experimental protocols for studying these interactions, and visualizes the associated cellular and experimental pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the biophysical and cytotoxic effects of this compound compounds.
Core Interaction Mechanisms
The primary mechanism of action for this compound cations against cells is the disruption of the plasma and organellar membranes.[1][2][3][5] This process is initiated by the molecule's dual nature: a positively charged hydrophilic head and a long hydrophobic tail.[2]
Electrostatic Adsorption and Hydrophobic Insertion
The interaction begins with the electrostatic attraction between the positively charged quaternary ammonium headgroup of the this compound cation and the negatively charged components of the biological membrane, such as the phosphate (B84403) groups of phospholipids.[6][7][8] This initial adsorption is the main driving force for the accumulation of surfactant molecules at the membrane surface.[6][7] Following adsorption, the hydrophobic alkyl tail (e.g., the cetyl chain) inserts itself into the hydrophobic core of the lipid bilayer.[6][7]
Membrane Permeabilization and Disruption
The integration of this compound molecules into the lipid bilayer disrupts the ordered structure of the membrane.[6] This leads to an increase in membrane permeability, causing the leakage of ions and small intracellular molecules.[3][9][10] At lower, sub-micellar concentrations, this may manifest as a change in the cell surface charge.[6] As the concentration of the surfactant in the membrane increases, this disruption becomes more severe, leading to the formation of pores and defects. Molecular dynamics simulations have detailed this process in three stages: adsorption, assimilation into the bilayer, and subsequent defect formation.[6][7] At concentrations above a critical threshold, the bilayer can be completely solubilized into mixed micelles composed of lipids and surfactant molecules.[6]
Induction of Cell Death Pathways
The profound loss of membrane integrity ultimately leads to cell death.[3][5] In microorganisms like Candida species, this compound chloride (CTAC) induces cell death primarily by compromising the plasma and nuclear membranes.[3][5][11] This action appears to be independent of oxidative stress, as CTAC treatment did not significantly alter intracellular reactive oxygen species (ROS) levels.[3][5]
In mammalian cells, particularly cancer cells, this compound bromide (CTAB) has been identified as a potent promoter of mitochondria-mediated apoptosis.[4] The mechanism involves the depolarization of the mitochondrial membrane, inhibition of H+-ATP synthase activity, and a subsequent reduction in intracellular ATP levels.[4] This cascade activates caspases, leading to the characteristic morphological changes of apoptosis, such as chromatin condensation.[4]
Quantitative Effects on Membrane Properties
The interaction of this compound cations with biological membranes has been quantified across various studies, particularly focusing on antimicrobial efficacy and cytotoxicity.
| Parameter | Agent | Organism/Cell Type | Value / Effect | Reference(s) |
| Minimum Inhibitory Conc. (MIC) | CTAC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | [3][5] |
| Minimum Fungicidal Conc. (MFC) | CTAC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | [3][5] |
| MIC with Osmotic Support | CTAC | Candida species | 8 - 32 µg/mL (3-fold increase with sorbitol) | [3][5] |
| Time-Kill Kinetics | CTAC | Candida species | 99.9% kill of inoculum within 2 hours at 2xMIC | [3][5] |
| Biofilm Disruption | CTAC | Candida species | >80% disruption of mature biofilms at MIC and 2xMIC | [3][5] |
| Hemolytic Activity | CTAC | Human Red Blood Cells | Non-hemolytic up to 32 µg/mL | [3][5][12] |
| Cytotoxicity | CTAB | Head and Neck Cancer Cell Lines (e.g., FaDu) | Cytotoxic with minimal effects on normal fibroblasts | [4] |
Key Experimental Protocols
Investigating the effects of this compound cations on biological membranes involves a suite of biophysical and cell-based assays. Detailed protocols for three key experimental approaches are provided below.
Assessing Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
This colorimetric assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[13][14][15] The amount of LDH released is proportional to the number of damaged or dead cells.[14]
Methodology
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium and incubate to allow attachment.[13]
-
Controls Setup: Prepare triplicate wells for each control:
-
Treatment: Treat cells with various concentrations of the this compound compound for a defined experimental duration.
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[16][17]
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well assay plate.[16][17]
-
Substrate Addition: Add 100 µL of the LDH Reaction Solution (containing substrate and cofactor) to each well.[15][16]
-
Incubation: Incubate the plate, protected from light, at room temperature or 37°C for up to 30 minutes.[15][16]
-
Measurement: Measure the absorbance of the formazan (B1609692) product using a spectrophotometer at 490 nm.[13][15] A reference wavelength (e.g., 650 nm) should be used to correct for background absorbance.[13]
-
Calculation: Calculate the percentage of cytotoxicity for each sample using the formula:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Evaluating Membrane Fluidity: Fluorescence Anisotropy
Membrane fluidity refers to the viscosity and molecular motion within the lipid bilayer. It can be assessed using fluorescent probes that intercalate into the membrane, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its cationic derivative TMA-DPH.[18] Fluorescence anisotropy (or polarization) measures the rotational mobility of these probes. A decrease in anisotropy indicates increased rotational freedom and thus higher membrane fluidity, while an increase signifies a more rigid membrane environment.[18][19]
Methodology
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 2 mM DPH in tetrahydrofuran).
-
Cell/Vesicle Labeling: Prepare a suspension of cells or liposomes in a suitable buffer (e.g., PBS). Add the fluorescent probe to the suspension at a final concentration of 1-10 µM.[19]
-
Incubation: Incubate the mixture for 30-60 minutes at a controlled temperature (e.g., 37°C), protected from light, to allow the probe to fully incorporate into the membranes.[19]
-
Treatment: Add the this compound compound to the labeled cell/vesicle suspension at the desired concentrations. Include a vehicle control.
-
Measurement: Transfer the samples to a suitable cuvette or microplate for measurement in a fluorometer equipped with polarizers.
-
Data Acquisition: For each sample, measure the fluorescence intensity through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light. A correction factor (G-factor) for instrument bias should be determined using the perpendicular and parallel emission components when the excitation polarizer is in the horizontal position.
-
Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:
-
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
-
Interpretation: Compare the anisotropy values of treated samples to the control. A lower 'r' value indicates an increase in membrane fluidity, while a higher 'r' value suggests a decrease in fluidity.
Measuring Membrane Potential: Voltage-Sensitive Dyes
Changes in membrane potential are a key indicator of cellular health and response to stimuli. While patch-clamping is the gold standard for high-resolution recordings,[21][22] voltage-sensitive fluorescent dyes offer a less invasive, higher-throughput method suitable for screening applications.[21][23] These probes respond to changes in the transmembrane electrical potential with a change in fluorescence intensity.[23]
Methodology
-
Cell Seeding: Plate cells in a format suitable for fluorescence microscopy or plate reading (e.g., black-walled, clear-bottom 96-well plates). Allow cells to adhere overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Prepare the loading solution containing the voltage-sensitive dye according to the manufacturer's instructions.
-
Incubation: Add the dye solution to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to incorporate into the plasma membrane.
-
Washing: Gently wash the cells two to three times with the buffer to remove any excess, unincorporated dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope at the appropriate excitation/emission wavelengths for the chosen dye.
-
Treatment: Add the this compound compound directly to the wells while continuously or kinetically recording the fluorescence signal. Alternatively, for endpoint assays, add the compound and incubate for a desired period before the final reading.
-
Positive Control: As a positive control for depolarization, add a high concentration of potassium chloride (e.g., 50 mM KCl) to a set of wells to collapse the membrane potential.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀). An increase or decrease in fluorescence, depending on the specific dye used, indicates depolarization or hyperpolarization.[23] The results are often expressed as ΔF/F₀.
References
- 1. This compound CHLORIDE CTAC - Ataman Kimya [atamanchemicals.com]
- 2. avenalab.com [avenalab.com]
- 3. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential use of this compound bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound carrier micelles on bacterial membranes and extracellular DNA, an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved membrane permeability with cetyltrimethylammonium bromide (CTAB) addition for enhanced bidirectional transport of substrate and electron shuttles [agris.fao.org]
- 10. Ion modulation of membrane permeability: effect of cations on intact cells and on cells and phospholipid bilayers treated with pore-forming agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 23. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]
Supramolecular Assembly of Cetrimonium Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the supramolecular assembly of Cetrimonium Bromide (CTAB), a cationic surfactant, in various organic solvent systems. Understanding the formation and characteristics of CTAB aggregates, such as reverse micelles, is crucial for a wide range of applications, including nanoparticle synthesis, drug delivery, and microemulsion-based reactions. This document summarizes key quantitative data, details common experimental protocols for characterization, and provides visual representations of the underlying processes.
Core Concepts of CTAB Self-Assembly in Organic Media
This compound Bromide [(C₁₆H₃₃)N(CH₃)₃]Br, is an amphiphilic molecule possessing a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium (B1175870) headgroup. In non-polar or semi-polar organic solvents, CTAB molecules can self-assemble into supramolecular structures, most notably reverse micelles. In these structures, the hydrophilic headgroups congregate to form a polar core, which can encapsulate water or other polar molecules, while the hydrophobic tails extend outwards into the non-polar solvent.
The formation of these aggregates is a thermodynamically driven process, influenced by factors such as the nature of the organic solvent, the presence of co-solvents or co-surfactants (e.g., short-chain alcohols), water content, temperature, and the concentration of CTAB itself. The concentration at which these aggregates begin to form is known as the critical micelle concentration (CMC).
Quantitative Data on CTAB Assembly in Organic Solvents
The following tables summarize key quantitative parameters for the supramolecular assembly of CTAB in various organic and mixed-organic solvent systems. It is important to note that much of the available research focuses on reverse micelles, where a small amount of water is present in the system.
| Organic Solvent(s) | Co-solvent/Additive | Water Content (w₀ = [H₂O]/[CTAB]) | Temperature (°C) | CMC (mM) | Method |
| Chloroform | Water | Not specified | Not specified | ~40 | NMR, ITC, Conductometry[1][2] |
| Chloroform | Water | Not specified | Not specified | Premicellar aggregates at ~6 | ITC[1][2] |
| Acetonitrile/Water (20 vol% ACN) | - | Not applicable | 20 & 25 | Not specified | Conductometry[3] |
| Methanol (B129727)/Water | - | Not applicable | 25 | Increases with methanol % | Isothermal Titration Calorimetry[4] |
| Ethanol (B145695)/Water | - | Not applicable | 25 | Increases with ethanol % | Isothermal Titration Calorimetry[4] |
| 1-Propanol (B7761284)/Water | - | Not applicable | 25 | Increases with 1-propanol % | Isothermal Titration Calorimetry[4] |
| Organic Solvent(s) | Co-solvent/Additive | Water Content (w₀ = [H₂O]/[CTAB]) | Aggregate Morphology | Hydrodynamic Radius (Rₕ) / Size | Method |
| Chloroform | Water | Not specified | Reverse Micelles | ~1.3 nm | NMR[5] |
| n-Hexane | Pentanol | Varied | Ellipsoidal Reverse Micelles | Dependent on w₀ | PGSTE-NMR, Molecular Dynamics[6][7] |
| n-Hexane | Butanol to Heptanol | Varied | Reverse Micelles (shape varies with alcohol) | Decreases with increasing alcohol chain length | NMR, Molecular Modeling[8] |
| Pentane | Hexanol | 12.5 | Reverse Micelles | Not specified | NMR[9] |
| Highly Ordered Pyrolytic Graphite (HOPG) Surface | - | Not applicable (from aqueous solution) | Hemi-cylindrical micelles | Not specified | Atomic Force Microscopy[10] |
| Organic Solvent(s) | Co-solvent/Additive | Water Content (w₀ = [H₂O]/[CTAB]) | Aggregation Number (Nₐgg) | Method |
| Water-Ethanol Mixtures | - | Not applicable | Decreases with increasing ethanol content | Fluorescence Probe Technique[11] |
| Aqueous Solution | Propyl Gallate | Not applicable | Increases with PG concentration | Small-Angle Neutron Scattering (SANS)[12] |
| D₂O | Sodium Salicylate | Not applicable | Varies with concentration and temperature | Small-Angle Neutron Scattering (SANS)[13][14] |
Experimental Protocols for Characterization
Detailed methodologies are essential for the accurate characterization of CTAB supramolecular assemblies. The following sections outline the protocols for key experimental techniques.
Determination of Critical Micelle Concentration (CMC)
3.1.1. Conductometry
Conductivity measurement is a straightforward and widely used method to determine the CMC of ionic surfactants like CTAB. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as CTAB exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot because the micelles have a lower mobility than the free ions and they bind some of the counterions.
-
Materials and Instruments:
-
This compound Bromide (CTAB)
-
Organic solvent of interest
-
High-purity deionized water (if applicable)
-
Conductivity meter with a temperature-controlled cell
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of CTAB in the desired organic solvent.
-
Place a known volume of the solvent in the conductivity cell, which is maintained at a constant temperature.
-
Measure the initial conductivity of the solvent.
-
Make successive additions of the CTAB stock solution to the solvent in the cell, allowing the solution to equilibrate while stirring gently.
-
Record the conductivity after each addition.
-
Plot the specific conductivity (κ) versus the concentration of CTAB.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.
-
3.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the formation of micelles, providing a complete thermodynamic profile of the process.
-
Materials and Instruments:
-
Isothermal Titration Calorimeter
-
CTAB
-
Organic solvent of interest
-
-
Procedure:
-
Prepare a solution of CTAB in the organic solvent at a concentration well above the expected CMC. This solution is placed in the injection syringe.
-
Fill the sample cell with the pure organic solvent.
-
Set the experimental temperature.
-
Perform a series of small, sequential injections of the concentrated CTAB solution into the sample cell.
-
The heat change associated with each injection is measured.
-
The data is plotted as heat change per injection versus the total concentration of CTAB in the cell. The inflection point of the resulting sigmoid curve corresponds to the CMC.
-
Characterization of Aggregate Size, Shape, and Aggregation Number
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for probing the structure and dynamics of CTAB reverse micelles. Pulsed Gradient Stimulated Echo (PGSTE) NMR is particularly useful for determining the size and shape of the aggregates.
-
Materials and Instruments:
-
NMR spectrometer with a pulsed-field gradient unit
-
NMR tubes
-
CTAB
-
Organic solvent (deuterated, if necessary)
-
Co-solvent and water, as required
-
-
Procedure:
-
Prepare a series of CTAB solutions in the chosen solvent system with varying concentrations and water content (w₀).
-
Acquire PGSTE-NMR data at different observation times (Δ).
-
The diffusion coefficients of the different components (CTAB, co-solvent, water) are determined from the attenuation of the NMR signal as a function of the gradient strength.
-
At long observation times, if CTAB and the co-solvent exhibit a single diffusion coefficient, it suggests they are part of the same aggregate.
-
The hydrodynamic radius (Rₕ) of the reverse micelles can be calculated from the diffusion coefficient of the aggregate using the Stokes-Einstein equation.
-
By analyzing the diffusion data at different observation times, information about the exchange dynamics between the free and micellar states of the surfactant and co-solvent can be obtained.[6][7]
-
3.2.2. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)
SAXS and SANS are powerful techniques for determining the size, shape, and internal structure of supramolecular assemblies in solution.
-
Materials and Instruments:
-
SAXS or SANS instrument
-
Sample cells (e.g., quartz capillaries for SAXS)
-
CTAB
-
Organic solvent (deuterated for SANS to enhance contrast)
-
-
Procedure:
-
Prepare CTAB solutions at various concentrations in the chosen solvent.
-
Place the sample in the instrument and expose it to a collimated beam of X-rays or neutrons.
-
Measure the scattered intensity as a function of the scattering angle (or the scattering vector, q).
-
The resulting scattering curve contains information about the size and shape of the aggregates.
-
Analyze the scattering data by fitting it to appropriate models (e.g., spherical, ellipsoidal, cylindrical core-shell models) to extract structural parameters such as the radius of gyration, dimensions of the aggregate, and aggregation number.[12][13][14]
-
Visualizing the Process: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the conceptual process of CTAB self-assembly.
Caption: Workflow for CMC determination using conductometry.
Caption: Workflow for reverse micelle size and shape analysis using NMR.
Caption: Logical relationship of CTAB micellization process.
Conclusion
The supramolecular assembly of this compound Bromide in organic solvents is a complex phenomenon that gives rise to a variety of structures, with reverse micelles being the most prominent. The characteristics of these assemblies are highly dependent on the specific solvent system and experimental conditions. This guide provides a foundational understanding of the quantitative aspects and characterization methodologies for these systems. For professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design and application of CTAB-based formulations. Further research is needed to expand the quantitative data, particularly for CTAB assembly in a wider range of pure, non-polar organic solvents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CTAB/water/chloroform reverse micelles: a closed or open association model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ache.org.rs [ache.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR and molecular dynamics study of the size, shape, and composition of reverse micelles in a cetyltrimethylammonium bromide (CTAB)/n-hexane/pentanol/water microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR study of the influence of n-alkanol co-surfactants on reverse micelles in quaternary microemulsions of cetyltrimethylammonium bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembly and wetting properties of gold nanorod–CTAB molecules on HOPG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
The Pivotal Role of Cetrimonium Bromide (CTAB) in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrimonium Bromide (CTAB), a quaternary ammonium (B1175870) compound, is a cationic surfactant that has become an indispensable tool in the field of molecular biology. Its unique chemical properties enable the efficient isolation of nucleic acids, particularly from challenging plant tissues, and have led to its adoption in cutting-edge applications such as nanoparticle synthesis and gene delivery. This technical guide provides an in-depth exploration of the multifaceted roles of CTAB, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Principles: The Chemistry of CTAB
CTAB, with the chemical formula C₁₉H₄₂BrN, possesses a long hydrophobic hydrocarbon tail and a positively charged hydrophilic head.[1] This amphipathic nature allows it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[2][3] It is this ability to interact with both hydrophobic and hydrophilic molecules that underpins its utility in molecular biology.
Physicochemical Properties of this compound Bromide
For researchers, understanding the fundamental properties of CTAB is crucial for optimizing its use in various applications. The following table summarizes key physicochemical data for CTAB.
| Property | Value | References |
| Chemical Formula | C₁₉H₄₂BrN | [1] |
| Molar Mass | 364.45 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 237-243 °C (decomposes) | [1] |
| Solubility in Water | ~13 g/L at 20°C | |
| Critical Micelle Concentration (CMC) in water | 0.9 - 1.0 mM | [3] |
| Aggregation Number in Micelles | 75 - 120 | [1] |
I. CTAB in Nucleic Acid Extraction: The Gold Standard for Plant Genomics
The extraction of high-quality nucleic acids is the foundational step for a multitude of molecular biology techniques. Plant tissues, with their rigid cell walls and high concentrations of polysaccharides and polyphenols, present a significant challenge for DNA and RNA isolation. The CTAB-based extraction method has emerged as a robust and reliable solution to overcome these obstacles.[6]
Mechanism of Action in DNA Extraction
The effectiveness of CTAB in DNA extraction stems from its multifaceted mode of action:
-
Cell Lysis: CTAB disrupts the cell membrane by solubilizing its lipid components, leading to the release of cellular contents.[7]
-
Removal of Polysaccharides: In a high-salt environment, CTAB forms complexes with polysaccharides, causing them to precipitate out of solution, thereby separating them from the nucleic acids.[8]
-
Denaturation of Proteins: CTAB aids in the denaturation and precipitation of proteins, which are then removed during the chloroform (B151607) extraction step.[7]
-
Nucleic Acid Precipitation: Under low salt conditions, CTAB forms an insoluble complex with DNA, allowing for its selective precipitation.
The following diagram illustrates the core mechanism of CTAB in purifying DNA from cellular contaminants.
Experimental Protocol: CTAB-Based DNA Extraction from Plant Tissue
This protocol is a synthesis of commonly used CTAB extraction methods.[6] Researchers should note that optimization of incubation times and centrifugation speeds may be necessary depending on the specific plant species and tissue type.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Water bath or heating block
-
Fume hood
Reagents:
-
CTAB Extraction Buffer (see table below)
-
Chloroform:Isoamyl alcohol (24:1, v/v)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or sterile deionized water
-
RNase A (10 mg/mL)
CTAB Extraction Buffer Composition:
| Component | Final Concentration | Amount for 100 mL |
| Tris-HCl, pH 8.0 | 100 mM | 10 mL of 1 M stock |
| NaCl | 1.4 M | 28 mL of 5 M stock |
| EDTA, pH 8.0 | 20 mM | 4 mL of 0.5 M stock |
| CTAB (this compound Bromide) | 2% (w/v) | 2 g |
| Polyvinylpyrrolidone (PVP-40) | 2% (w/v) | 2 g |
| β-mercaptoethanol | 0.2% (v/v) | 200 µL (add just before use in a fume hood) |
| Sterile deionized water | - | to 100 mL |
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of plant tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
-
-
Lysis:
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer to the powdered tissue.
-
Vortex vigorously to mix.
-
Incubate the mixture at 65°C for 60 minutes in a water bath or heating block, with occasional gentle inversion.
-
-
Phase Separation:
-
After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix thoroughly by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.
-
-
Aqueous Phase Transfer:
-
Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the interface.
-
-
DNA Precipitation:
-
Add 0.7 volumes (approximately 700 µL) of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy precipitate of DNA is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile deionized water.
-
To remove RNA contamination, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Store the DNA at -20°C.
-
The following diagram outlines the experimental workflow for CTAB-based DNA extraction.
Quantitative Comparison of DNA Extraction Methods
The efficiency of DNA extraction can be assessed by yield and purity. The following table provides a comparative summary of DNA extraction from maize using different methods.[9]
| Extraction Method | DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio |
| CTAB Method | 100 - 200 | 1.6 - 2.0 | Not Reported |
| Qiagen DNeasy Plant Mini Kit | Not Reported | 1.2 - 1.95 | Not Reported |
| Modified Mericon | up to 386.9 | ~1.8 | Not Reported |
Note: Data is compiled from a study on maize and may vary with plant species and tissue type.[9] A 260/280 ratio of ~1.8 is generally considered to indicate pure DNA.[9] Ratios below this may indicate protein contamination, while ratios above 2.0 can suggest RNA contamination.[10]
II. CTAB in Nanotechnology: A Guiding Hand in Nanoparticle Synthesis
Beyond its traditional role in nucleic acid extraction, CTAB has emerged as a key player in the burgeoning field of nanotechnology, particularly in the synthesis of metallic nanoparticles for drug delivery and diagnostic applications.[11][12]
Role as a Capping and Structure-Directing Agent
In nanoparticle synthesis, CTAB serves two primary functions:
-
Capping Agent: CTAB molecules adsorb to the surface of newly formed nanoparticles, preventing their aggregation and ensuring their stability in solution.[11]
-
Structure-Directing Agent: By selectively binding to different crystal faces of a growing nanoparticle, CTAB can guide its growth into specific shapes, such as nanorods or nanocubes.[11][13] This is particularly crucial in the synthesis of gold nanorods, where the anisotropic shape is essential for their unique plasmonic properties.[11]
The diagram below illustrates the role of CTAB in the seed-mediated synthesis of gold nanorods.
III. CTAB in Gene Delivery: A Cationic Chariot for Nucleic Acids
The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy and drug development. The positive charge of CTAB makes it a promising candidate for complexing with negatively charged nucleic acids, such as plasmid DNA and siRNA, to facilitate their entry into cells.[14]
Mechanism of CTAB-Mediated Gene Delivery
CTAB-coated nanoparticles can electrostatically interact with the phosphate (B84403) backbone of nucleic acids to form compact, positively charged complexes.[14] This positive surface charge facilitates the binding of the nanoparticle-DNA complex to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[15]
The following diagram depicts the process of CTAB-facilitated gene delivery.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. columbuschemical.com [columbuschemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. zymoresearch.com [zymoresearch.com]
- 7. quora.com [quora.com]
- 8. anthonyvanhoy.com [anthonyvanhoy.com]
- 9. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and Qualitative Comparison of CTAB and SDS Method for DNA Extraction from the Herb Milk Thistle (Silybum marianum L.) [jsmj.ajums.ac.ir]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nanohybrids.net [nanohybrids.net]
- 14. Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery [tips.sums.ac.ir]
- 15. Delivery of RNA and its intracellular translation into protein mediated by SDS-CTAB vesicles: potential use in nanobiotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Cetrimonium Compounds: An In-depth Technical Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of excipients is paramount to ensuring the integrity and reliability of experimental outcomes and final product formulations. This technical guide delves into the core principles of thermal and chemical stability of commonly used Cetrimonium compounds, namely this compound Chloride (CTAC) and this compound Bromide (CTAB).
This document provides a consolidated overview of their stability profiles, detailed experimental protocols for stability assessment, and visual representations of key concepts to aid in laboratory applications.
Quantitative Stability Data Summary
The following tables summarize the key quantitative data related to the thermal and chemical stability of this compound Chloride and this compound Bromide.
Table 1: Thermal Stability of this compound Compounds
| Compound | Parameter | Value | Notes |
| This compound Chloride (CTAC) | Recommended Max Storage Temp. | < 100°C (prolonged) | Avoid long-term heating at or above 120°C[1]. |
| Decomposition | Emits toxic fumes (HCl, NOx) | Occurs upon heating to decomposition[2]. | |
| This compound Bromide (CTAB) | Decomposition Temperature | ~230 - 251°C | Different sources report slightly varying ranges[3][4][5][6]. |
| Melting Point | 237 - 243°C (with decomposition) |
Table 2: Chemical Stability and Compatibility of this compound Compounds
| Compound | Parameter | Details | Incompatible with |
| This compound Chloride (CTAC) | pH Stability | Stable over a wide pH range. Recommended for use in formulations with pH 4-7[7]. A 1% aqueous solution has a pH of 6-8[8]. | Anionic surfactants, strong oxidizing agents, acidic substances[1][2]. |
| General Chemical Stability | Good resistance to strong acids and alkalis[1][8]. | ||
| This compound Bromide (CTAB) | pH Stability | Stable in acidic solutions[4]. | Strong bases/alkalis, strong oxidizing agents, nitrates, soap, heavy metals, proteins, mild and galvanized steel[9][10]. |
| Reactivity | Contact with alkaline materials liberates heat[9]. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound compounds. These protocols are designed to intentionally degrade the compound to a limited extent (typically 10-20%) to identify potential degradation products and establish stability-indicating analytical methods.[4][5]
General Forced Degradation Protocol
This workflow provides a general overview of a forced degradation study.
Caption: Workflow for a forced degradation study of this compound compounds.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of the this compound compound.
Apparatus: Thermogravimetric Analyzer (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound compound into a TGA sample pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen or Air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 105°C at 10°C/min to remove residual moisture.
-
Hold isothermally at 105°C for 10 minutes.
-
Ramp up to 600°C at 10°C/min.
-
-
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature.
Chemical Stability: Hydrolytic Degradation
Objective: To evaluate the stability of the this compound compound in acidic and basic conditions.
Apparatus: HPLC system with a UV or charged aerosol detector (CAD), pH meter, constant temperature bath.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the this compound compound (e.g., 1 mg/mL) in purified water.
-
Prepare stress solutions: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).
-
-
Stress Conditions:
-
For acid hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.
-
For base hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.
-
Prepare a control sample by mixing the stock solution with purified water.
-
Incubate all solutions in a constant temperature bath (e.g., 60°C).
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of HCl.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Photostability Assessment
Objective: To determine the susceptibility of the this compound compound to degradation by light.
Apparatus: Photostability chamber with controlled light exposure (UV and visible), HPLC system.
Methodology:
-
Sample Preparation:
-
Place the solid this compound compound in a thin layer in a petri dish.
-
Prepare a solution of the this compound compound (e.g., 0.1 mg/mL) in a quartz cuvette.
-
Prepare dark controls for both solid and solution samples by wrapping them in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis:
-
At the end of the exposure period, analyze the solid (dissolved in a suitable solvent) and solution samples, along with the dark controls, using a stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the dark controls to assess the extent of degradation. Quaternary ammonium (B1175870) compounds generally exhibit slow direct photolysis but can be degraded through indirect mechanisms.[1][8]
-
Signaling Pathways and Logical Relationships
The stability of this compound compounds is influenced by a variety of external factors. The following diagram illustrates the logical relationship between these stressors and the potential degradation pathways.
Caption: Factors influencing the stability of this compound compounds.
Conclusion
This compound compounds exhibit good overall thermal and chemical stability, making them suitable for a wide range of laboratory applications. However, they are susceptible to degradation under specific stress conditions. This compound chloride is noted for its resistance to strong acids and alkalis, while this compound bromide has a defined decomposition temperature. Both are incompatible with strong oxidizing agents and anionic surfactants. Understanding these stability profiles and employing rigorous testing protocols, such as forced degradation studies, is crucial for ensuring the accuracy and reproducibility of research and development activities. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers in designing stable formulations and interpreting experimental results involving this compound compounds.
References
- 1. Photochemical fate of quaternary ammonium compounds in river water - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00086H [pubs.rsc.org]
- 2. Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis | TU Delft Repository [repository.tudelft.nl]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. fauske.com [fauske.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Characterization of Cetrimonium Bromide (CTAB) Micelles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cetrimonium bromide (CTAB) micelles. CTAB, a quaternary ammonium (B1175870) surfactant, self-assembles in aqueous solutions above a certain concentration to form micelles, which are of significant interest in drug delivery, materials science, and various industrial applications. Understanding the physicochemical properties of these micelles is crucial for their effective utilization. This document details the experimental protocols and data interpretation for key spectroscopic methods, including UV-Visible Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Dynamic Light Scattering (DLS).
Introduction to CTAB Micelles
This compound bromide (CTAB) is a cationic surfactant that forms spherical or rod-like micelles in aqueous solutions. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The formation and properties of CTAB micelles, such as their size, shape, and aggregation number, are influenced by factors like temperature, ionic strength, and the presence of additives.[1][2] Spectroscopic techniques offer powerful tools to probe these characteristics at the molecular level.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a widely used technique to determine the critical micelle concentration (CMC) of surfactants. This method often employs a dye probe whose spectral properties change upon incorporation into the micellar core.
Experimental Protocol: Determination of CMC using a Dye Probe
-
Preparation of Stock Solutions: Prepare a stock solution of CTAB (e.g., 10 mM) in deionized water. Prepare a stock solution of a suitable dye, such as Reactive Red 223 or Phenol Red, in deionized water.[3][4]
-
Sample Preparation: Prepare a series of solutions with a fixed concentration of the dye and varying concentrations of CTAB, spanning a range below and above the expected CMC.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) of the dye as a function of the CTAB concentration. The CMC is determined from the breakpoint in the plot, which indicates the onset of micelle formation and the subsequent partitioning of the dye into the micellar environment.[3][5]
Below is a DOT script illustrating the workflow for CMC determination using UV-Vis spectroscopy.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying micellar systems. It can provide information on the CMC, microenvironment polarity, and aggregation number. Pyrene (B120774) is a commonly used fluorescent probe due to the sensitivity of its emission spectrum to the polarity of its surroundings.
Experimental Protocol: Determination of CMC and Microenvironment Polarity using Pyrene
-
Preparation of Solutions: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone). Prepare a series of CTAB solutions in deionized water with concentrations spanning the expected CMC.
-
Sample Preparation: Add a small aliquot of the pyrene stock solution to each CTAB solution. The final concentration of pyrene should be very low (e.g., 10⁻⁶ M) to avoid excimer formation. Gently agitate the solutions and allow the solvent to evaporate.[6][7]
-
Fluorescence Measurement: Excite the samples at a suitable wavelength (e.g., 335 nm) and record the emission spectra.
-
Data Analysis:
-
CMC Determination: The ratio of the intensity of the third vibronic peak (I₃) to the first vibronic peak (I₁) of the pyrene emission spectrum (I₃/I₁) is sensitive to the polarity of the microenvironment. Plot the I₃/I₁ ratio as a function of CTAB concentration. A sharp increase in this ratio indicates the partitioning of pyrene into the nonpolar micellar core, and the inflection point corresponds to the CMC.[6][8]
-
Microenvironment Polarity: The I₃/I₁ ratio itself provides a measure of the micropolarity of the pyrene environment. Higher values indicate a more nonpolar environment.
-
Experimental Protocol: Determination of Aggregation Number by Fluorescence Quenching
-
Preparation of Solutions: Prepare a series of CTAB solutions above the CMC containing a fixed concentration of a fluorescent probe (e.g., pyrene) and varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).[8]
-
Fluorescence Measurement: Measure the steady-state fluorescence intensity of the probe in each solution.
-
Data Analysis: The aggregation number (N_agg) can be determined by fitting the quenching data to the following equation, which assumes a Poisson distribution of the quencher among the micelles:
ln(I₀/I) = [Q] / ([S] - CMC)
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration. The aggregation number is related to the slope of the plot of ln(I₀/I) versus [Q].
Below is a DOT script illustrating the principle of fluorescence probing of micelles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating the structure and dynamics of micelles. ¹H NMR can provide information on the location of molecules within the micelle and changes in the chemical environment upon micellization.
Experimental Protocol: ¹H NMR Characterization
-
Sample Preparation: Prepare solutions of CTAB in D₂O at concentrations below and above the CMC.
-
NMR Measurement: Acquire ¹H NMR spectra for each sample.
-
Data Analysis:
-
Chemical Shift Changes: Upon micellization, the chemical shifts of the protons in the CTAB molecule will change. The protons in the hydrophobic tail will experience an upfield shift due to the change from an aqueous to a nonpolar environment, while the protons of the headgroup may show a downfield shift due to intermolecular interactions.[9][10][11] Plotting the chemical shift of specific protons as a function of CTAB concentration can also be used to determine the CMC.
-
Line Broadening: The signals of the CTAB protons will broaden upon micellization due to the slower tumbling of the larger micellar assembly.[11]
-
NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons, providing insights into the packing of the surfactant molecules within the micelle and the location of solubilized molecules.[9][12]
-
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for measuring the hydrodynamic radius of micelles.
Experimental Protocol: Micelle Size Determination
-
Sample Preparation: Prepare a solution of CTAB in deionized water at a concentration well above the CMC. The solution should be filtered to remove any dust particles that could interfere with the measurement.
-
DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the time-dependent fluctuations in the intensity of scattered light.
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (R_h) from the diffusion coefficient of the micelles. The result is typically presented as a size distribution plot.[2][13][14]
Below is a DOT script illustrating the workflow for DLS analysis of CTAB micelles.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for CTAB micelles using the described spectroscopic techniques.
Table 1: Critical Micelle Concentration (CMC) of CTAB in Aqueous Solution
| Technique | Temperature (°C) | CMC (mM) | Reference |
| Conductivity | 25 | ~0.92 - 1.0 | [3][15] |
| Surface Tension | 25 | ~0.9 | [1] |
| Fluorescence (Pyrene) | 25 | ~0.9 | [6][8] |
| UV-Vis Spectroscopy | 25 | ~1.0 | [3] |
Note: The CMC of CTAB can be influenced by the presence of electrolytes and other additives.[15]
Table 2: Physicochemical Properties of CTAB Micelles
| Property | Technique | Typical Value | Reference |
| Hydrodynamic Radius (R_h) | DLS | 4-5 nm (spherical) | [14] |
| Aggregation Number (N_agg) | Fluorescence Quenching | 70-100 | [16] |
| Micropolarity (Pyrene I₃/I₁) | Fluorescence | ~1.1 - 1.3 | [6] |
| ¹H NMR Chemical Shift (α-CH₂) | NMR | Downfield shift upon micellization | [10][11] |
Conclusion
The spectroscopic characterization of CTAB micelles provides invaluable information for their application in various scientific and industrial fields. UV-Visible and fluorescence spectroscopy are excellent for determining the CMC and probing the micellar microenvironment. NMR spectroscopy offers detailed insights into the molecular arrangement and dynamics within the micelle. Dynamic Light Scattering is the standard method for determining micelle size. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the properties of CTAB micelles and tailor them for specific applications in drug delivery, catalysis, and nanotechnology.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thinfilmlabtu.wordpress.com [thinfilmlabtu.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Study of Aggregation Behaviour of Cationic S... [degruyterbrill.com]
- 9. Solubilization of organics I: 1 H NMR chemical shift perturbations, diffusometry, and NOESY indicate biphenyls internalize in micelles formed by cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Cetrimonium-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrimonium-based compounds, such as this compound Bromide (CTAB) and this compound Chloride (CTAC), are quaternary ammonium (B1175870) compounds (QACs) widely utilized in a variety of consumer and industrial products, including cosmetics, hair care formulations, and as antiseptics. Their cationic surfactant properties make them effective conditioning agents and antimicrobials. However, their widespread use raises important questions regarding their environmental fate and biodegradability. This technical guide provides a comprehensive overview of the current scientific understanding of how these compounds behave in the environment, their persistence, and their potential for biodegradation.
Environmental Fate
The environmental fate of this compound-based compounds is governed by a combination of their physicochemical properties and the environmental compartments into which they are released. As cationic surfactants, they exhibit a strong affinity for negatively charged surfaces, which significantly influences their distribution and bioavailability.
Soil and Sediment Sorption
Upon release into the environment, this compound compounds demonstrate a strong tendency to partition from the aqueous phase to solid matrices such as soil and sediment. This is primarily due to the electrostatic attraction between the positively charged quaternary ammonium headgroup and the negatively charged surfaces of clay minerals and organic matter present in soil and sediment. This strong sorption reduces their concentration in the water column, thereby mitigating their immediate bioavailability and aquatic toxicity. However, this sequestration in soil and sediment can also lead to their accumulation in these compartments, making them a long-term source of potential contamination.
Mobility
Due to their high sorption affinity, the mobility of this compound-based compounds in soil is generally low. They are not expected to be highly mobile in the subsurface and are unlikely to leach significantly into groundwater. Their movement is largely associated with the transport of soil and sediment particles to which they are bound.
Biodegradability
The biodegradability of this compound-based compounds is a critical factor in determining their overall environmental persistence. While they are not typically classified as "readily biodegradable" under the stringent criteria of standard screening tests, they are considered to be "inherently biodegradable," meaning they have the potential to be broken down by microorganisms under favorable conditions.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of this compound compounds is initiated by microbial consortia, with bacteria from the Pseudomonas genus being identified as key players[1][2]. The degradation process involves a series of enzymatic attacks on the alkyl chain of the molecule.
Recent research has elucidated the primary aerobic biodegradation pathways for this compound Bromide (CTAB), which involves three parallel initial steps of mono- or di-oxygenation at the α, β, and ω-carbons of the hexadecyl chain[1][2]. These initial oxidation steps lead to the formation of various intermediates. Key identified metabolites include palmitic acid, trimethylamine (B31210) N-oxide (TMAO), myristic acid, and betaine[1].
Anaerobic Biodegradation
Information on the anaerobic biodegradation of this compound-based compounds is less detailed. Studies on quaternary ammonium compounds in general suggest that under anaerobic conditions, ultimate biodegradation is very poor[3]. The toxicity of these compounds to methanogenic bacteria can also inhibit the overall anaerobic digestion process[3][4]. The degradation that does occur is often limited to primary biodegradation, where the parent molecule is altered but not fully mineralized. The toxicity of QACs to methanogenic gas production has been observed to decrease with increasing alkyl chain length[3].
Quantitative Data on Environmental Fate and Ecotoxicity
The following tables summarize the available quantitative data on the biodegradability, soil sorption, and aquatic toxicity of this compound-based compounds.
Table 1: Biodegradability of this compound Compounds
| Compound | Test Guideline | Degradation | Result | Reference |
| This compound Bromide | OECD 301D (Ready Biodegradability: Closed Bottle Test) | 51.6% | Not Readily Biodegradable | ECHA |
| This compound Chloride | OECD 301B (Ready Biodegradability: CO2 Evolution Test) | 0 - 10% (28 days) | Not Readily Biodegradable | ECHA |
| This compound Chloride | OECD 302B (Inherent Biodegradability: Zahn-Wellens/EMPA Test) | > 90% (28 days) | Inherently Biodegradable | [5] |
| This compound Chloride | Soil Degradation | 60% (58 days) | T½ < 120 days in soil | [4] |
| This compound Chloride | Seawater Degradation | 65% (31 days) | T½ < 60 days in marine water | [4] |
Table 2: Soil Sorption of this compound Compounds
| Compound | Parameter | Value | Conditions | Reference |
| This compound Bromide | log Koc | 3.84 (estimated) | QSAR | ECHA |
| This compound Chloride | log Koc | 3.8 (estimated) | QSAR | ECHA |
Note: Experimental data for Kd and Koc values for this compound-based compounds are limited. The provided values are based on Quantitative Structure-Activity Relationship (QSAR) estimations from regulatory databases.
Table 3: Aquatic Toxicity of this compound Compounds
| Compound | Species | Endpoint | Value (mg/L) | Exposure | Reference |
| This compound Bromide | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.2 | 96 h | ECHA |
| This compound Bromide | Daphnia magna (Water Flea) | EC50 | 0.027 | 48 h | ECHA |
| This compound Bromide | Pseudokirchneriella subcapitata (Green Algae) | EC50 | 0.004 | 72 h | [4] |
| This compound Chloride | Danio rerio (Zebrafish) | LC50 | 0.2 | 96 h | ECHA |
| This compound Chloride | Daphnia magna (Water Flea) | EC50 | 0.0084 | 48 h | ECHA |
| This compound Chloride | Pseudokirchneriella subcapitata (Green Algae) | EC50 | 0.0037 | 72 h | ECHA |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
Methodology:
-
Test Organisms: Daphnia magna neonates, less than 24 hours old, are used.
-
Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a suitable medium. A control group with no test substance is also included.
-
Exposure: Groups of daphnids (typically 20 per concentration, divided into replicates) are exposed to the test solutions for 48 hours.
-
Test Conditions: The test is conducted under static or semi-static conditions at a constant temperature (20 ± 2°C) and a defined light-dark cycle.
-
Endpoint: Immobilisation (the inability to swim within 15 seconds after gentle agitation) is observed at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated.
OECD 301B: Ready Biodegradability - CO2 Evolution Test
This test evaluates the ultimate aerobic biodegradability of a substance by measuring the amount of carbon dioxide produced.
Methodology:
-
Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms (e.g., from activated sludge).
-
Aeration: The system is aerated with CO2-free air.
-
CO2 Trapping: The CO2 produced during biodegradation is trapped in a series of absorption bottles containing a known concentration of barium hydroxide (B78521) or sodium hydroxide.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.
-
Measurement: The amount of CO2 produced is determined by titrating the remaining hydroxide in the absorption bottles or by measuring the total inorganic carbon.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.
OECD 302B: Inherent Biodegradability - Zahn-Wellens/EMPA Test
This test is designed to assess the potential for inherent, ultimate biodegradation.
Methodology:
-
Test Setup: A relatively high concentration of the test substance (50-400 mg/L as Dissolved Organic Carbon - DOC) is added to a mineral medium with a high concentration of activated sludge.
-
Incubation: The mixture is aerated and agitated in the dark at a constant temperature (20-25°C) for up to 28 days.
-
Sampling and Analysis: Samples are taken at regular intervals, filtered, and the DOC is measured.
-
Calculation: The percentage of DOC removal is calculated over time. A substance is considered inherently biodegradable if it shows significant removal of DOC (typically >70%).
Conclusion
This compound-based compounds are not readily biodegradable but are inherently biodegradable under aerobic conditions. Their strong sorption to soil and sediment is a key factor in their environmental distribution, reducing their presence in the water column but leading to their accumulation in solid matrices. The primary aerobic biodegradation pathway involves oxidative attack on the alkyl chain, leading to the formation of fatty acids and other intermediates that can be further mineralized. Anaerobic biodegradation is significantly slower and less complete. These compounds exhibit high aquatic toxicity, particularly to invertebrates and algae. A thorough understanding of their environmental fate and biodegradability is essential for conducting comprehensive environmental risk assessments and for the development of more environmentally benign alternatives in the future.
References
- 1. Identifying biodegradation pathways of this compound bromide (CTAB) using metagenome, metatranscriptome, and metabolome tri-omics integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying biodegradation pathways of this compound bromide (CTAB) using metagenome, metatranscriptome, and metabolome tri-omics integration: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Effect of the alkyl chain length on the anaerobic biodegradability and toxicity of quaternary ammonium based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Toxicological Profile of Cetrimonium Chloride on Microbial Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetrimonium Chloride (CTAC), a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant with potent antimicrobial properties. This technical guide provides a comprehensive overview of the toxicological profile of CTAC against a range of microbial cultures, including bacteria and fungi. It details the quantitative antimicrobial activity, elucidates the primary mechanism of action, and provides standardized experimental protocols for assessing its efficacy. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Antimicrobial Spectrum and Potency
This compound Chloride exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal species. Its efficacy is quantified through standardized metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Quantitative Antimicrobial Data
The following tables summarize the reported MIC, MBC, and MFC values for this compound Chloride and its closely related compound, Cetrimide, against several key microbial species. It is important to note that variations in experimental conditions (e.g., growth medium, inoculum size, incubation time) can influence these values.
Table 1: Antibacterial Activity of this compound Chloride/Cetrimide
| Bacterial Species | Test Compound | Concentration Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | Reference(s) |
| Escherichia coli | This compound Chloride (CTMA) | 20 (in broth) | - | - | - | [1][2] |
| Escherichia coli (Antibiotic Resistant) | Cetrimide | 312.5 | - | - | - | [3] |
| Pseudomonas aeruginosa | Cetrimide | 16 - 2048 | - | - | - | [4] |
| Staphylococcus aureus | Cetyltrimethylammonium Bromide (CTAB) | 0.25 - 32 | 1 | 8 | - | [5] |
| Staphylococcus aureus (Clinical Isolates) | Benzalkonium Chloride* | 2 - 8 | 2 | - | 4 - 8 | [6] |
Note: Benzalkonium chloride is another quaternary ammonium compound often used for comparative purposes.
Table 2: Antifungal Activity of this compound Chloride (CTAC)
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Candida albicans | 8 | 8 | [7] |
| Candida tropicalis | 4 | 4 | [7] |
| Candida glabrata | 2 | 4 | [7] |
Mechanism of Action
The primary antimicrobial mechanism of this compound Chloride is the disruption of microbial cell membrane integrity. As a cationic surfactant, the positively charged headgroup of the CTAC molecule electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) in bacteria and fungi.[8] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer, leading to a loss of membrane stability and integrity.[8][9] This disruption results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3][8]
Mechanism of CTAC-induced cell membrane disruption.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the toxicological profile of this compound Chloride.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for bacteria.[10][11]
4.1.1 Materials
-
This compound Chloride stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
4.1.2 Procedure
-
Preparation of this compound Chloride Dilutions: a. Prepare a series of twofold dilutions of the CTAC stock solution in the broth medium in a separate 96-well plate or in tubes to achieve a range of concentrations.
-
Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13). d. Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: a. Dispense 50 µL of the appropriate CTAC dilution into each well of a new 96-well plate. b. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to each well, resulting in a final volume of 100 µL. c. Include a growth control well (broth and inoculum, no CTAC) and a sterility control well (broth only).
-
Incubation: a. Incubate the microtiter plates at 35-37°C for 16-20 hours for most bacteria.
-
Interpretation of Results: a. The MIC is the lowest concentration of this compound Chloride at which there is no visible growth (i.e., the well remains clear) compared to the growth control well.
Workflow for determining the Minimum Inhibitory Concentration.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is performed subsequently to the MIC determination.
4.2.1 Materials
-
Microtiter plate from the completed MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Yeast Extract Peptone Dextrose Agar for fungi)
-
Micropipette
-
Incubator
4.2.2 Procedure
-
Subculturing: a. From the wells of the MIC plate that show no visible growth, and from the positive growth control well, transfer a small aliquot (typically 10-100 µL) to a sterile agar plate.
-
Incubation: a. Incubate the agar plates at the appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 35-37°C for 24-48 hours for bacteria and fungi).[7]
-
Interpretation of Results: a. The MBC or MFC is the lowest concentration of this compound Chloride that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count, or shows no growth on the subculture plates.[7]
Workflow for determining the Minimum Bactericidal/Fungicidal Concentration.
Resistance Mechanisms
While this compound Chloride is a potent antimicrobial agent, some microorganisms can exhibit reduced susceptibility. The primary mechanism of resistance involves the action of efflux pumps, which are membrane proteins that actively transport antimicrobial compounds out of the cell, thereby reducing the intracellular concentration to sub-toxic levels. In some bacteria, exposure to sub-inhibitory concentrations of quaternary ammonium compounds can lead to the upregulation of genes encoding these efflux pumps.[12]
Conclusion
This compound Chloride demonstrates significant antimicrobial activity against a wide array of bacteria and fungi. Its primary mode of action involves the rapid disruption of cell membrane integrity, leading to cell death. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of its toxicological profile. A thorough understanding of its potency, mechanism of action, and potential for resistance is crucial for its effective and safe application in various pharmaceutical and industrial settings. Further research into the nuances of its interactions with specific microbial species and the molecular basis of resistance will continue to be of high value to the scientific community.
References
- 1. Effect of cetyltrimethylammonium chloride on various Escherichia coli strains and their inactivation kinetics by ozone and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Monocationic surfactant induced ultra structural changes in antibiotic resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 6. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Broth microdilution susceptibility testing. [bio-protocol.org]
- 12. Correlation between Resistance of Pseudomonas aeruginosa to Quaternary Ammonium Compounds and Expression of Outer Membrane Protein OprR - PMC [pmc.ncbi.nlm.nih.gov]
Self-assembly of Cetrimonium surfactants for drug delivery systems
An In-depth Technical Guide on the Self-Assembly of Cetrimonium Surfactants for Drug Delivery Systems
Introduction to this compound Surfactants
This compound surfactants are a class of quaternary ammonium (B1175870) salts that function as cationic surfactants. The most prominent member of this family is this compound Bromide, commonly known as Cetyltrimethylammonium Bromide (CTAB).[1][2] These amphiphilic molecules possess a positively charged hydrophilic head group (the trimethylammonium group) and a long hydrophobic tail (the cetyl, or hexadecyl, chain). This unique structure allows them to reduce surface tension and self-assemble into organized structures in solution, making them valuable in a wide range of applications, from cosmetics and antiseptics to advanced nanomaterial synthesis and drug delivery.[1][3][4]
The this compound cation is an effective antiseptic agent against bacteria and fungi.[1][2] In the context of drug delivery, the positive charge facilitates interaction with negatively charged biological membranes, while the hydrophobic core of their self-assembled structures provides a reservoir for poorly water-soluble drugs.[5] CTAB is extensively used as a template or stabilizing agent in the synthesis of various nanoparticles, including gold nanoparticles and mesoporous silica (B1680970) nanoparticles (MSNs), which are explored as sophisticated drug delivery vehicles.[1][3][6]
The Core Principle: Self-Assembly and Micellization
The hallmark of surfactants like CTAB is their ability to spontaneously self-assemble in aqueous solutions. Below a certain concentration, CTAB molecules exist as individual monomers. However, as the concentration increases, it reaches a critical point where the hydrophobic tails aggregate to minimize their contact with water, forming structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC) .[7][8]
In a typical CTAB micelle, the hydrophobic alkyl chains form a core, creating a lipophilic microenvironment, while the positively charged hydrophilic head groups form a shell, interacting with the surrounding aqueous phase. This aggregation process is thermodynamically driven, governed by a balance of forces including the hydrophobic effect, electrostatic repulsion between head groups, and van der Waals interactions between the tails.
Factors Influencing CMC and Micelle Properties
The CMC and the resulting micelle characteristics (e.g., size, shape, aggregation number) are not fixed values but are influenced by several factors:
-
Temperature: The CMC of CTAB generally increases with temperature.[7]
-
Additives: The presence of electrolytes (salts) typically decreases the CMC of ionic surfactants like CTAB.[9] This is because the salt ions shield the electrostatic repulsion between the charged head groups, favoring micelle formation at a lower concentration.[9]
-
Co-solvents: The addition of short-chain alcohols can increase the CMC.[7]
-
Co-surfactants: Mixing with other surfactants, such as non-ionic surfactants, can alter the CMC and micellar properties, sometimes leading to the formation of more complex structures like worm-like micelles.[10]
Quantitative Data on CTAB Self-Assembly
The physicochemical properties of CTAB have been extensively studied. The following tables summarize key quantitative data for researchers.
Table 1: Critical Micelle Concentration (CMC) of CTAB in Aqueous Solutions
| Temperature (K) | Method | CMC (mM) | Reference |
| 298.15 | Conductometry | 0.950 | [7] |
| 303.15 | Conductometry | 0.9 - 1.07 | [7] |
| 308.15 | Conductometry | 1.007 - 1.14 | [7][9] |
| 313.15 | Conductometry | 1.22 | [7] |
Table 2: Physicochemical Properties of CTAB Micelles
| Property | Value | Conditions | Reference(s) |
| Molar Mass | 364.45 g/mol | Standard | [1] |
| Aggregation Number | 75–120 (average ~95) | 303 K (30 °C) in water | [1][2] |
| Degree of Ionization (α) | 0.2–0.1 (low to high conc.) | 303 K (30 °C) in water | [1][2] |
| Micelle Size (Radius) | ~3 nm | 303 K (30 °C) in water | [1][2] |
| Micelle Size (Hydrodynamic Diameter) | ~4.7 nm | In water, 10x CMC | [11] |
| Zeta Potential | Positive | Varies with concentration and additives | [12][13] |
Visualization of Self-Assembly and Experimental Workflow
Diagram: Self-Assembly of CTAB into a Micelle
The following diagram illustrates the fundamental process of CTAB monomers aggregating to form a spherical micelle once the concentration exceeds the CMC.
Caption: Self-assembly of CTAB monomers into a core-shell micelle structure.
Applications in Drug Delivery Systems
The unique properties of CTAB-based assemblies make them versatile platforms for drug delivery.
Solubilization of Hydrophobic Drugs
Many potent drug molecules are limited by their poor water solubility. The hydrophobic core of CTAB micelles can serve as a nanocarrier to encapsulate these drugs, enhancing their solubility and bioavailability.[5][14][15] For instance, CTAB derivatives have been synthesized with anions of NSAIDs like ibuprofen (B1674241) and naproxen, creating self-assembling "surfactant drugs".[14][15]
Template for Nanoparticle Synthesis
CTAB is a critical component in the synthesis of various nanoparticles for drug delivery.
-
Mesoporous Silica Nanoparticles (MSNs): CTAB micelles act as a template around which silica precursors hydrolyze and condense.[1][3][6] Subsequent removal of the CTAB template (e.g., by calcination or solvent extraction) leaves behind a highly ordered porous structure with a large surface area, ideal for loading high payloads of drugs.[3][16]
-
Gold Nanoparticles (AuNPs): CTAB acts as a shape-directing and stabilizing agent in the synthesis of AuNPs, such as nanorods and nanospheres.[1][13][17] The surface of these particles can be functionalized for targeted drug delivery.
Gene Delivery
The positive charge of CTAB is crucial for applications in gene delivery. Cationic surfactants can form complexes (polyplexes) with negatively charged genetic material like plasmid DNA and siRNA. This complexation protects the nucleic acids from degradation and facilitates their entry into cells through interaction with the negatively charged cell membrane. CTAB has been used to supplement polymeric microspheres (e.g., PLGA) to improve DNA loading and transfection efficiency for vaccination and gene therapy applications.[18]
Anticancer Applications
Emerging research has identified CTAB itself as a potential anticancer agent. Studies have shown that CTAB can induce apoptosis (programmed cell death) in various cancer cell lines, including head and neck cancer, with greater cytotoxicity towards cancer cells than normal fibroblasts.[19][20][21] The proposed mechanism involves the disruption of mitochondrial function.[19][21]
Diagram: CTAB in Cancer Cell Apoptosis
This diagram outlines a simplified potential pathway for CTAB-induced apoptosis in cancer cells.
Caption: Simplified pathway of CTAB-induced mitochondrial-mediated apoptosis.
Experimental Protocols
Detailed methodologies are critical for reproducible research in this field.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter and is commonly determined using conductometry.[9][22]
-
Objective: To find the concentration at which CTAB monomers begin to form micelles.
-
Principle: The specific conductivity of a surfactant solution changes differently with concentration below and above the CMC. A plot of conductivity versus concentration will show a distinct break at the CMC.[9]
-
Methodology:
-
Prepare a series of CTAB solutions of varying concentrations in deionized water.
-
Thermostat the solutions to the desired temperature (e.g., 25.0 °C) with constant stirring.[22]
-
Measure the specific conductivity of each solution using a calibrated conductivity meter.
-
Plot the specific conductivity (κ) against the CTAB concentration (c).
-
The plot will consist of two linear segments with different slopes. The intersection point of these two lines corresponds to the CMC.[22]
-
Synthesis of CTAB-Templated Mesoporous Silica Nanoparticles (MSNs)
This protocol is a common method for producing MSNs for drug loading.[16]
-
Materials: N-Cetyltrimethylammonium bromide (CTAB), deionized water, sodium hydroxide (B78521) (NaOH), tetraethoxysilane (TEOS), methanol, hydrochloric acid (HCl).
-
Procedure:
-
Synthesis: Dissolve CTAB (e.g., 1.00 g) in deionized water (e.g., 480 mL). Add NaOH solution (e.g., 2.00 M, 3.5 mL) and adjust the temperature to 80°C.
-
Add TEOS (e.g., 5.00 mL) dropwise to the surfactant solution under vigorous stirring.
-
Allow the mixture to react for approximately 2 hours, which will result in a white precipitate.
-
Filter the solid product, wash thoroughly with deionized water and methanol, and dry under vacuum. This yields the as-synthesized MSNs with CTAB still in the pores.
-
Template Removal: To create the pores for drug loading, reflux the as-synthesized MSNs in a methanolic solution containing HCl for several hours (e.g., 6 h).[16]
-
Filter the resulting material, wash extensively with water and methanol, and dry under high vacuum to obtain the final, porous MSNs.
-
Diagram: Experimental Workflow for MSN Synthesis
Caption: Workflow for the synthesis and templating of Mesoporous Silica Nanoparticles.
Characterization of Nanoparticles
Several techniques are essential to characterize the synthesized drug delivery systems.
-
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter (size) and size distribution of micelles and nanoparticles in solution.[11][12][23]
-
Zeta Potential Measurement: Measures the surface charge of the particles, which is crucial for stability and interaction with biological membranes. CTAB-coated particles will have a positive zeta potential.[12]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the morphology (shape and size) of the nanoparticles.[17][24][25] Samples are typically prepared by drop-casting a dilute solution of the nanoparticles onto a carbon-coated copper grid and allowing it to air-dry.[24]
-
UV-Vis Spectroscopy: Used to monitor the synthesis of gold nanoparticles by observing their characteristic surface plasmon resonance (SPR) peak.[13] It can also be used to quantify drug loading and release.
Toxicity and Biocompatibility Considerations
A significant hurdle for the clinical translation of this compound-based systems is the inherent cytotoxicity of CTAB.[3] High concentrations of CTAB can disrupt cell membranes, leading to cell death.[1] Animal studies have indicated potential embryotoxic and teratogenic effects at certain doses.[1]
For drug delivery applications, mitigating this toxicity is paramount. Key strategies include:
-
Thorough Removal: In templated systems like MSNs, ensuring the complete removal of CTAB after synthesis is critical.[3][26]
-
Encapsulation: Using CTAB within a larger, more biocompatible structure (e.g., as a component in a liposome (B1194612) or solid lipid nanoparticle) can shield it from direct contact with healthy tissues.
-
Concentration Control: Using the lowest effective concentration is essential. The cytotoxic effects are dose-dependent, and some studies show selectivity for cancer cells over normal cells at specific concentrations.[19][21]
-
Surface Modification: After synthesis, the CTAB layer on nanoparticles can be replaced with more biocompatible coatings, such as polyethylene (B3416737) glycol (PEG) or other polymers.[26]
Conclusion
The self-assembly of this compound surfactants, particularly CTAB, into micelles and other nanostructures provides a powerful and versatile platform for drug delivery. Their ability to solubilize hydrophobic drugs, act as templates for advanced nanocarriers like MSNs, and complex with genetic material underscores their potential in pharmaceutical sciences. Furthermore, the intrinsic anticancer properties of CTAB open new avenues for therapeutic development. However, the challenge of cytotoxicity must be carefully addressed through rigorous purification, intelligent formulation design, and thorough biocompatibility testing. As research continues, this compound-based systems, when properly engineered for safety and efficacy, hold significant promise for advancing the delivery of a wide range of therapeutic agents.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. CETYLTRIMETHYLAMMONIUM BROMIDE - Ataman Kimya [atamanchemicals.com]
- 3. research.rug.nl [research.rug.nl]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. BJNANO - Nanoarchitectonics with this compound bromide on metal nanoparticles for linker-free detection of toxic metal ions and catalytic degradation of 4-nitrophenol [beilstein-journals.org]
- 18. Polymeric Materials for Gene Delivery and DNA Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Potential use of this compound bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ache.org.rs [ache.org.rs]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 26. Removal of cetyltrimethylammonium bromide to enhance the biocompatibility of Au nanorods synthesized by a modified seed mediated growth process - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High Molecular Weight DNA Extraction from Plant Tissue using the CTAB Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, high molecular weight (HMW) genomic DNA is a critical prerequisite for a wide array of applications in molecular biology, genomics, and drug development. This includes long-read sequencing technologies like PacBio and Oxford Nanopore, which are instrumental in de novo genome assembly and structural variant analysis. Plant tissues, however, present unique challenges to DNA extraction due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions and compromising the integrity of the extracted genetic material.[1][2][3]
The Cetyltrimethylammonium bromide (CTAB) method is a robust and widely adopted technique for overcoming these challenges to yield pure, HMW DNA from diverse plant species.[1][2] This protocol utilizes the cationic detergent CTAB, which, in a high-salt buffer, effectively lyses cells, denatures proteins, and separates polysaccharides during the purification process.[1][4][5] Subsequent purification steps involving organic solvents and alcohol precipitation result in DNA suitable for the most demanding molecular applications.[2][6]
This document provides a detailed protocol for the CTAB-based extraction of HMW DNA from plant tissues, guidance on optimizing the procedure for different plant materials, and a summary of expected quantitative outcomes.
Principle of the CTAB Method
The CTAB method is a lysis and purification technique that leverages the chemical properties of the cationic detergent Cetyltrimethylammonium bromide.[1] In a high-salt environment (typically >1.4 M NaCl), CTAB forms complexes with proteins and most polysaccharides, which facilitates their removal during chloroform (B151607) extraction.[1][5] DNA, however, remains soluble in the aqueous phase under these conditions. The addition of reagents such as polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol helps to remove polyphenolic compounds and inhibit nucleases, respectively, thereby protecting the DNA from degradation and contamination.[5] Subsequent precipitation with isopropanol (B130326) or ethanol (B145695) allows for the isolation of high molecular weight DNA.[4][6]
Experimental Protocol
This protocol is a standard method for extracting HMW DNA from fresh plant leaf tissue. Modifications may be necessary for different plant species or tissues (e.g., seeds, roots, or tissues rich in secondary metabolites).[6][7]
Materials and Reagents
-
Fresh, young plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
CTAB Extraction Buffer (see Table 1 for composition)
-
β-mercaptoethanol (add to CTAB buffer just before use)
-
Chloroform:isoamyl alcohol (24:1, v/v)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heating block
-
Microcentrifuge
-
Pipettes and sterile tips
Procedure
-
Sample Preparation:
-
Harvest approximately 100-200 mg of fresh, young leaf tissue.[5] For optimal results, use tissue that has been flash-frozen in liquid nitrogen immediately after harvesting to preserve DNA integrity.[2][8]
-
Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder in the presence of liquid nitrogen.[2][8] It is crucial to prevent the sample from thawing during this process.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
-
Lysis:
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol) to the powdered tissue.[9]
-
Vortex thoroughly to create a homogenous lysate.
-
Incubate the mixture at 65°C for 30-60 minutes in a water bath or heating block.[9][10] Invert the tube every 15-20 minutes to ensure thorough mixing.
-
-
Purification:
-
After incubation, cool the tube to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.[5]
-
Mix gently by inverting the tube for 5-10 minutes to form an emulsion. This step is critical for removing proteins and other contaminants.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[5]
-
Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the interface, which contains denatured proteins and cell debris.[2] For samples with high levels of contaminants, this chloroform extraction step can be repeated until the interface is clean.[11]
-
-
DNA Precipitation:
-
To the recovered aqueous phase, add 0.6-0.7 volumes of ice-cold isopropanol.[9]
-
Mix gently by inverting the tube several times until a white, stringy DNA precipitate becomes visible.[5]
-
Incubate at -20°C for at least 30 minutes to enhance DNA precipitation.[9] For HMW DNA, a longer incubation period (e.g., overnight) can increase yield, but may also co-precipitate more salts.[9]
-
Centrifuge at 12,000 x g for 10-15 minutes to pellet the DNA.
-
-
DNA Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet, which helps to remove residual salts and other impurities.[9]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully decant the ethanol. Repeat the wash step if necessary.
-
Air-dry the pellet for 10-15 minutes at room temperature. It is crucial not to over-dry the pellet, as this will make it difficult to dissolve.[8]
-
-
Resuspension and RNA Removal:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer. The volume can be adjusted based on the size of the pellet.
-
To remove contaminating RNA, add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[4]
-
Store the purified HMW DNA at 4°C for short-term use or at -20°C or -80°C for long-term storage.[8]
-
Data Presentation
The yield and purity of the extracted DNA can vary significantly depending on the plant species, tissue type, and the age of the tissue. The following tables provide an overview of the CTAB extraction buffer composition and a summary of expected quantitative results from different plant tissues.
Table 1: CTAB Extraction Buffer Composition
| Reagent | Concentration | Function |
| CTAB (Cetyltrimethylammonium Bromide) | 2-4% (w/v)[9] | A cationic detergent that lyses cell membranes and forms complexes with polysaccharides, aiding in their removal.[12] |
| Tris-HCl (pH 8.0) | 100 mM[9] | Acts as a buffering agent to maintain a stable pH for DNA integrity.[12] |
| NaCl | 1.4 M[9] | Helps in the removal of proteins and polysaccharides.[12] |
| EDTA (Ethylenediaminetetraacetic acid) | 20 mM[9] | Chelates divalent cations (e.g., Mg2+) that are cofactors for DNases, thereby protecting the DNA from degradation.[4] |
| β-mercaptoethanol | 0.2-0.5% (v/v)[9] | A strong reducing agent that helps to denature proteins and inhibit polyphenol oxidase activity.[9] |
| Polyvinylpyrrolidone (PVP) | 1-2% (w/v) | Binds to polyphenolic compounds, preventing them from interacting with and damaging the DNA. |
Table 2: Expected Quantitative Results of HMW DNA Extraction using the CTAB Protocol
| Plant Species | Tissue Type | Starting Material (mg) | DNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio | DNA Integrity |
| Spinacia oleracea (Spinach) | Leaf | 100 | 15-25[5] | 1.8-1.9[5] | >1.8 | High molecular weight band with minimal smearing on gel electrophoresis.[5] |
| Ferns (various species) | Fronds | 200-300 | Varies | >1.8[12] | >1.8[12] | Mean fragment sizes larger than 50 kbp.[12] |
| Saccharum officinarum (Sugarcane) | Leaf | Not specified | ~119.3 (ng/µl concentration)[13] | 1.26[13] | Not specified | Not specified |
| Cymbopogon citratus (Lemongrass) | Leaf | Not specified | ~110.9 (ng/µl concentration)[13] | 0.887[13] | Not specified | Not specified |
Note: The A260/A280 ratio is an indicator of protein contamination, with a value of ~1.8 considered pure for DNA. The A260/A230 ratio reflects contamination by polysaccharides and polyphenols, with a desired value of >2.0.[14] The data presented are examples and actual results may vary.
Mandatory Visualization
Experimental Workflow
Caption: Workflow of the CTAB protocol for HMW DNA extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. zymoresearch.de [zymoresearch.de]
- 3. researchgate.net [researchgate.net]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 6. Modified CTAB protocols for high‐molecular‐weight DNA extractions from ferns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Total DNA extraction from plant tissue using CTAB method [protocols.io]
- 12. Modified CTAB protocols for high-molecular-weight DNA extractions from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Plasmid DNA Isolation from Bacteria using Cetrimonium Bromide (CTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality plasmid DNA is a cornerstone of molecular biology, essential for a multitude of applications ranging from cloning and sequencing to the development of DNA-based therapeutics. While various methods exist, the use of the cationic detergent Cetrimonium Bromide (CTAB) offers a robust and cost-effective alternative to chromatography-based techniques.[1] This method is particularly effective for selectively precipitating plasmid DNA from contaminants such as proteins, RNA, and endotoxins.[1][2] The underlying mechanism of CTAB-based purification relies on the formation of a complex between the positively charged CTAB molecules and the negatively charged phosphate (B84403) backbone of DNA. This complex is insoluble under specific salt conditions, allowing for the selective precipitation of nucleic acids.
Principle of CTAB-based Plasmid DNA Isolation
The CTAB method for plasmid DNA isolation involves several key steps:
-
Cell Lysis: Bacterial cells are first treated to break open the cell wall and membrane, releasing the cellular contents, including plasmid DNA. This is often achieved through a combination of enzymatic digestion (e.g., lysozyme) and heat treatment.[3][4]
-
Selective Precipitation: CTAB is added to the cell lysate. At low salt concentrations, CTAB forms an insoluble complex with nucleic acids, leading to their precipitation. Proteins and other contaminants remain in the supernatant.
-
Differential Solubilization: The precipitated CTAB-DNA complex can be selectively redissolved in a high-salt buffer (e.g., 1.2 M NaCl).[3] This step is crucial for separating plasmid DNA from other precipitated components.
-
Final Purification: The redissolved plasmid DNA is then typically precipitated using ethanol (B145695) or isopropanol, washed to remove residual salts and CTAB, and finally resuspended in a suitable buffer.
Advantages of the CTAB Method
-
Cost-Effective: CTAB is an inexpensive reagent, making this method suitable for large-scale preparations.[1]
-
Scalability: The protocol can be adapted for both small-scale (miniprep) and large-scale plasmid isolations.[4]
-
High Purity: The method is effective at removing proteins, RNA, and endotoxins.[1][2]
-
Selectivity: CTAB precipitation can offer selectivity for different DNA conformations, aiding in the removal of genomic DNA and relaxed plasmid forms.[1][2]
Data Presentation
The yield and purity of plasmid DNA isolated using the CTAB method can be influenced by factors such as the bacterial strain, plasmid copy number, and culture volume. Below is a summary of expected quantitative data based on literature.
Table 1: Expected Plasmid DNA Yield and Purity using the CTAB Method
| Parameter | Expected Value | Notes |
| Yield | 1-2 mg per 1000 mL of culture | Yield is highly dependent on plasmid copy number and bacterial growth conditions.[5] |
| Purity (A260/A280) | 1.7 - 2.0 | A ratio of ~1.8 is generally considered pure for DNA.[6][7] Lower ratios may indicate protein contamination. |
| Purity (A260/A230) | > 1.5 | Lower ratios can indicate contamination with chaotropic salts or organic compounds.[6] |
Experimental Protocols
Materials and Reagents
-
Bacterial culture harboring the plasmid of interest
-
STET Buffer: 8% (w/v) Sucrose, 50 mM Tris-HCl (pH 8.0), 50 mM EDTA, 0.1% (v/v) Triton X-100
-
Lysozyme (B549824) Solution: 50 mg/mL in sterile water (prepare fresh)
-
CTAB Solution: 5% (w/v) this compound Bromide in sterile water
-
High-Salt Solution: 1.2 M NaCl
-
Ethanol: 100% and 70% (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
RNase A (optional)
Protocol for Small-Scale Plasmid DNA Isolation (Miniprep)
This protocol is adapted for a 3-5 mL overnight bacterial culture.[3]
-
Cell Harvesting: Pellet the bacterial cells from a 3-5 mL overnight culture by centrifugation at >10,000 x g for 30 seconds. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 400 µL of STET buffer by vortexing.
-
Lysis: Add 20 µL of freshly prepared 50 mg/mL lysozyme solution. Invert the tube several times to mix and incubate at room temperature for 5-10 minutes, or until the solution becomes viscous.
-
Denaturation: Place the tube in a boiling water bath or a 100°C heat block for exactly 45 seconds.
-
Clarification of Lysate: Immediately centrifuge the tube at maximum speed for 15 minutes. The pellet will contain chromosomal DNA and cell debris.
-
CTAB Precipitation: Carefully transfer the supernatant to a new microcentrifuge tube. Add 20 µL of 5% CTAB solution and mix by inversion. A white precipitate of the CTAB-DNA complex should form immediately.
-
Incubation: Incubate at 40°C for 5 minutes to maximize the precipitation.
-
Pelleting the CTAB-DNA Complex: Centrifuge at full speed for 3 minutes to pellet the CTAB-DNA complex. Carefully remove and discard the supernatant.
-
Redissolving the Plasmid DNA: Resuspend the pellet in 300 µL of 1.2 M NaCl solution. This may require vortexing.
-
Ethanol Precipitation: Add 780 µL of absolute ethanol to the redissolved DNA. Mix thoroughly by inversion.
-
Pelleting the Plasmid DNA: Centrifuge at full speed for 10 minutes to pellet the plasmid DNA.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol.
-
Final Centrifugation: Centrifuge for 5 minutes at full speed.
-
Drying and Resuspension: Carefully remove all of the 70% ethanol and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet. Resuspend the DNA in a suitable volume (e.g., 30-50 µL) of TE buffer. RNase A can be added at this stage if RNA-free plasmid DNA is required.
Visualizations
Experimental Workflow
Caption: Workflow for plasmid DNA isolation using CTAB.
Mechanism of CTAB Action
Caption: CTAB forms an insoluble complex with DNA.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low or no plasmid yield | Incomplete cell lysis | Ensure lysozyme is fresh and incubation time is sufficient. |
| CTAB solution precipitated | Warm the 5% CTAB solution to ensure it is fully dissolved before use.[3] | |
| Incomplete precipitation | Ensure thorough mixing after adding CTAB and ethanol. | |
| Loss of pellet | Be careful when decanting supernatants, especially after the 70% ethanol wash as the pellet may be loose. | |
| Low A260/A280 ratio | Protein contamination | Ensure complete removal of the supernatant after the clarification step. Consider a phenol:chloroform extraction step after redissolving the DNA in high-salt solution for higher purity. |
| Low A260/A230 ratio | Salt or CTAB carryover | Ensure the pellet is properly washed with 70% ethanol. |
| Genomic DNA contamination | Incomplete removal of chromosomal DNA | Avoid vigorous vortexing during the lysis step to prevent shearing of genomic DNA. Ensure the pellet after the clarification step is not disturbed when transferring the supernatant. |
Conclusion
The this compound Bromide method for plasmid DNA isolation is a reliable and economical technique suitable for a wide range of applications in research and drug development. By understanding the principles and following a detailed protocol, researchers can obtain high-quality plasmid DNA with good yield and purity. The method's scalability and effectiveness in removing common contaminants make it a valuable tool in the molecular biologist's toolkit.
References
- 1. Fractional precipitation of plasmid DNA from lysate by CTAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. Large-scale isolation of plasmid DNA using cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 7. dna.uga.edu [dna.uga.edu]
Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using CTAB as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) exhibit unique size- and shape-dependent optical and electronic properties, making them highly valuable for a wide range of applications in biomedical imaging, diagnostics, and drug delivery. Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, is extensively used as a capping and structure-directing agent in the synthesis of AuNPs, particularly for controlling the anisotropic growth of gold nanorods (AuNRs).[1] CTAB forms a bilayer on the surface of the growing nanoparticles, which helps to stabilize the particles in solution and direct their growth into specific shapes.[2][3] The seed-mediated growth method is the most common approach for synthesizing CTAB-capped AuNPs, offering precise control over the final particle size and aspect ratio.[4][5] This two-step process involves the initial synthesis of small, spherical gold "seed" nanoparticles, followed by the growth of these seeds in a separate solution containing more gold salt, a weak reducing agent, and CTAB.[5] Silver ions (often from silver nitrate) are frequently added to the growth solution to further control the anisotropic growth and achieve high yields of nanorods.[2][5]
Experimental Protocols
This section details established protocols for the synthesis of CTAB-capped gold nanoparticles, primarily focusing on the widely adopted seed-mediated growth method for producing gold nanorods.
Protocol 1: Standard Seed-Mediated Synthesis of Gold Nanorods
This protocol is a widely cited method for producing gold nanorods with tunable aspect ratios.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold solution
-
Ascorbic acid (AA)
-
Silver nitrate (B79036) (AgNO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
1. Preparation of Seed Solution:
-
Prepare a 0.1 M CTAB solution.
-
To 1 mL of this CTAB solution, add 25 μL of 10 mM HAuCl₄.
-
To this mixture, rapidly inject 60 μL of freshly prepared, ice-cold 10 mM NaBH₄ solution with vigorous stirring.[6]
-
The solution will turn from yellow to brownish-yellow, indicating the formation of seed nanoparticles.
-
Continue stirring for 2 minutes and then age the seed solution at 30°C for 30 minutes before use.[4][7]
2. Preparation of Growth Solution:
-
In a separate container, prepare the growth solution by mixing 5 mL of 0.1 M CTAB, 250 μL of 10 mM HAuCl₄, and 48 μL of 10 mM AgNO₃ with continuous mild stirring at 25°C.[6]
-
To this solution, add 100 μL of 1 M HCl.[6]
-
Finally, add 40 μL of 0.01 M ascorbic acid. The solution should become colorless as the Au³⁺ is reduced to Au¹⁺.[6]
3. Growth of Gold Nanorods:
-
Quickly inject 100 μL of the aged seed solution into the growth solution.[6]
-
The solution color will gradually change over several hours as the nanorods form.
-
Allow the reaction to proceed undisturbed for at least 12 hours to ensure complete growth.
Protocol 2: Synthesis at Low CTAB Concentration
This modified protocol aims to reduce the cytotoxicity associated with high CTAB concentrations by using a binary surfactant system.[4][7]
Materials:
-
All materials from Protocol 1
-
Sodium oleate (B1233923) (NaOL)
Procedure:
1. Preparation of Seed Solution:
-
The seed solution is prepared as described in Protocol 1.
2. Preparation of Growth Solution (with NaOL):
-
In a 40 mL scintillation vial, dissolve 2.5 mL of 0.1 M CTAB and 0.037 g of NaOL in 21.25 mL of warm water (45–50 °C).[7]
-
Allow the solution to cool to 30 °C.
-
Add 0.9 mL of 4 mM AgNO₃ solution.[7]
-
Add a specific volume of HAuCl₄ and HCl as required for the desired aspect ratio (refer to source literature for specific tuning).[4][7]
-
Add a mild reducing agent like ascorbic acid.[4]
3. Growth of Gold Nanorods:
-
Add the aged seed solution to the growth solution and leave it undisturbed for nanorod growth.[4]
Data Presentation
The following table summarizes key parameters and resulting characteristics of CTAB-capped gold nanoparticles synthesized via the seed-mediated method, as reported in the literature.
| Parameter | Protocol 1 (Standard) | Protocol 2 (Low CTAB) | Reference |
| Reactants & Concentrations | |||
| HAuCl₄ (Growth Solution) | 10 mM (250 μL in ~5.4 mL) | Not specified | [6] |
| CTAB (Growth Solution) | 0.1 M | 0.008 M - 0.037 M | [4][7][6] |
| AgNO₃ (Growth Solution) | 10 mM (48 μL in ~5.4 mL) | 4 mM (0.9 mL in ~25 mL) | [7][6] |
| Ascorbic Acid (Growth Solution) | 0.01 M (40 μL in ~5.4 mL) | Not specified | [6] |
| Resulting Nanoparticle Properties | |||
| Hydrodynamic Size | 20.90 ± 2.15 nm to 50.5 ± 2.13 nm | Tunable size | [6][8] |
| Aspect Ratio | 2.5 to 4.6 | Tunable aspect ratio | [6][8] |
| Zeta Potential | +33.3 ± 0.34 mV to +40.1 ± 0.71 mV | Not specified | [6] |
| LSPR Peak | 682 nm to 906 nm | Tunable | [6][8] |
| Stability | Stable for 3 months in 0.001 M CTAB | High monodispersity and purity | [6][8] |
Visualizations
Experimental Workflow for Seed-Mediated Synthesis of Gold Nanorods
Caption: Seed-mediated synthesis of gold nanorods.
Signaling Pathway of CTAB in Directing Anisotropic Growth
Caption: Role of CTAB in directing nanorod growth.
References
- 1. nanohybrids.net [nanohybrids.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of Cetrimonium Chloride in the Formulation of Nanoemulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrimonium Chloride (CTAC) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphiphilic nature, comprising a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, makes it an effective emulsifying agent. In the formulation of nanoemulsions, CTAC plays a crucial role in reducing the interfacial tension between the oil and water phases, leading to the formation of stable, small-sized droplets typically in the range of 20-200 nm.[2] The positive charge imparted by the quaternary ammonium group provides electrostatic stabilization, preventing droplet coalescence and enhancing the shelf-life of the nanoemulsion.[3]
Beyond its role as a stabilizer, the cationic nature of CTAC is advantageous for various applications, particularly in drug delivery. The positive surface charge of the nanoemulsion droplets can facilitate interaction with negatively charged biological membranes, such as bacterial cell walls and the surface of human cells.[4] This interaction can enhance the delivery of encapsulated therapeutic agents. Furthermore, CTAC itself possesses antimicrobial properties, making it a valuable component in the development of nanoemulsion-based antimicrobial formulations.[5]
These application notes provide a comprehensive overview of the use of this compound Chloride in nanoemulsion formulations, including quantitative data on formulation parameters, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Data Presentation: Properties of Cationic Nanoemulsions
The following tables summarize key quantitative data from studies on cationic nanoemulsions, including those formulated with surfactants structurally similar to this compound Chloride. This data provides a reference for expected particle size and zeta potential values.
Table 1: Physicochemical Properties of Cationic Nanoemulsions
| Cationic Surfactant | Oil Phase | Surfactant Concentration (% w/v) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Didodecyldimethylammonium bromide (DDAB) | Capmul MCM | 0.5 | 81.6 ± 3.56 | +40 | < 0.2 | [3] |
| Cetylpyridinium Chloride (CPC) | Soybean Oil | 1.0 (wt/vol) | ~213.9 | Not Reported | Not Reported | [5] |
| Stearylamine | Tea Tree Oil | Not Specified | 310.56 ± 5.22 | +24.3 ± 4.18 | Not Reported | [6] |
| DOTAP/DOPE/DSPE-PEG | Medium Chain Triglycerides | Not Specified | ~100 | > +30 | < 0.2 | [7] |
Table 2: Stability of Cationic Nanoemulsions
| Cationic Surfactant | Storage Condition | Duration | Initial Particle Size (nm) | Final Particle Size (nm) | Observations | Reference |
| Didodecyldimethylammonium bromide (DDAB) | Steam Sterilization | 1 cycle | 81.6 ± 3.56 | 137.1 ± 1.57 | Maintained colloidal stability | [3] |
| Didodecyldimethylammonium bromide (DDAB) | Freeze-drying & Reconstitution | 1 cycle | 81.6 ± 3.56 | ~120 | PDI increased to ~0.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound Chloride-containing nanoemulsions. The following protocols are adapted from established methods for cationic nanoemulsions and serve as a guide for researchers.
Protocol 1: Preparation of a this compound Chloride-Based Nanoemulsion by High-Energy Homogenization (Probe Sonication)
This protocol describes the formulation of a cationic nanoemulsion using a high-energy method, which is effective in producing small and uniform droplets.
Materials:
-
Oil Phase (e.g., Medium Chain Triglycerides, Soybean Oil)
-
This compound Chloride (CTAC)
-
Co-surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Aqueous Phase (e.g., Deionized Water, Buffer)
-
Cryoprotectant (optional, for freeze-drying, e.g., Trehalose)
Equipment:
-
Probe Sonicator
-
High-speed homogenizer (optional, for pre-emulsion)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Water bath or heating plate
Procedure:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the oil and dissolve the desired amount of this compound Chloride in it. If a lipophilic drug is to be encapsulated, it should also be dissolved in this phase.
-
Aqueous Phase: Accurately weigh the deionized water and dissolve the co-surfactant. If a hydrophilic drug is to be encapsulated, it should be dissolved in this phase.
-
-
Formation of Coarse Emulsion:
-
Heat both the oil and aqueous phases separately to 60-70 °C.
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer or homogenizing at low speed to form a coarse emulsion.
-
-
High-Energy Homogenization:
-
Submerge the probe of the sonicator into the coarse emulsion.
-
Apply high-intensity ultrasound for a specified duration (e.g., 5-15 minutes). The sonication is typically performed in pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The entire process should be carried out in an ice bath to maintain a low temperature.
-
-
Cooling and Equilibration:
-
Allow the nanoemulsion to cool down to room temperature while stirring gently.
-
-
Optional Sterilization and Lyophilization:
-
For sterile applications, the nanoemulsion can be sterilized by filtration through a 0.22 µm filter.
-
For long-term storage, the nanoemulsion can be freeze-dried. A cryoprotectant (e.g., 10% trehalose) should be added before freezing and lyophilization.
-
Protocol 2: Characterization of the Nanoemulsion
This protocol outlines the key characterization techniques to assess the quality and properties of the formulated nanoemulsion.
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the uniformity of their size distribution (PDI).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25 °C).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoemulsion droplets. A positive zeta potential indicates a cationic surface charge, which is expected for CTAC-stabilized nanoemulsions.
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water.
-
Inject the diluted sample into a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.
-
Perform the measurement in triplicate and report the average value.
-
3. Morphological Characterization:
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoemulsion droplets.
-
Procedure:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Negatively stain the sample with a solution of phosphotungstic acid (2% w/v) for contrast.
-
Allow the grid to air dry completely.
-
Observe the sample under a transmission electron microscope.
-
Protocol 3: Evaluation of Antimicrobial Activity
This protocol describes a method to assess the antimicrobial efficacy of the CTAC-based nanoemulsion.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: The broth microdilution method is used to determine the lowest concentration of the nanoemulsion that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a series of twofold dilutions of the nanoemulsion in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism in broth without nanoemulsion) and negative (broth only) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the nanoemulsion in which no visible growth is observed.
-
Protocol 4: Assessment of Cellular Uptake
This protocol provides a method to visualize and quantify the uptake of the nanoemulsion by cells in culture.
1. Qualitative and Quantitative Analysis of Cellular Uptake:
-
Principle: A fluorescent dye is encapsulated within the nanoemulsion, and its internalization by cells is observed by fluorescence microscopy and quantified by flow cytometry.
-
Procedure:
-
Formulation: Prepare the nanoemulsion as described in Protocol 1, incorporating a lipophilic fluorescent dye (e.g., Nile Red) into the oil phase.
-
Cell Culture: Seed the desired cell line (e.g., human embryonic kidney cells - HEK293) in a suitable culture plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled nanoemulsion at a predetermined concentration and incubate for a specific period (e.g., 4 hours). Include untreated cells as a control.
-
Fluorescence Microscopy:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized nanoemulsion.
-
Observe the cells under a fluorescence microscope equipped with the appropriate filter set for the chosen dye. Capture images of both phase-contrast and fluorescence channels.
-
-
Flow Cytometry:
-
Wash the cells with PBS and detach them from the plate using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity.
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound Chloride in nanoemulsions.
Caption: Antimicrobial mechanism of a CTAC-stabilized nanoemulsion.
References
- 1. humblebeeandme.com [humblebeeandme.com]
- 2. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic nanoemulsions as potential carriers for intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Activity of Nanoemulsion in Combination with Cetylpyridinium Chloride in Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Quality Fungal Genomic DNA Extraction Using a Modified Cetyltrimethylammonium Bromide (CTAB) Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA (gDNA) is a critical prerequisite for a wide range of molecular biology applications, including Polymerase Chain Reaction (PCR), sequencing, and phylogenetic analysis. Fungal species, with their rigid cell walls composed of chitin (B13524) and other polysaccharides, present a significant challenge for efficient DNA extraction. The Cetyltrimethylammonium bromide (CTAB) method is a widely adopted and effective technique for isolating high molecular weight gDNA from fungi with minimal protein and polysaccharide contamination.[1] This method utilizes the cationic detergent CTAB to lyse cells, denature proteins, and precipitate DNA. This application note provides a detailed protocol for fungal gDNA extraction based on a modified CTAB method, suitable for researchers in mycology, drug development, and molecular diagnostics.
Principle of the Method
The CTAB DNA extraction method is based on the principle that in a solution with a low salt concentration, CTAB forms a complex with DNA, leading to its precipitation.[1] Conversely, at higher salt concentrations, polysaccharides are less soluble and can be removed.[2] The protocol involves the disruption of fungal cells, lysis in a CTAB extraction buffer, removal of proteins and other contaminants through organic extraction, and precipitation of the DNA with alcohol. The modified CTAB method is cost-effective and avoids the need for hazardous procedures like liquid nitrogen grinding, making it a safer and more accessible option.[1][3] The inclusion of polyvinylpyrrolidone (B124986) (PVP) in the extraction buffer can also significantly enhance the removal of inhibitory compounds like polyphenols.[3]
Experimental Workflow
Caption: Workflow of the CTAB method for fungal DNA extraction.
Quantitative Data Summary
The efficiency of DNA extraction using the CTAB method can vary depending on the fungal species, starting material, and specific protocol modifications. The following table summarizes typical quantitative data obtained from various studies.
| Fungal Species | Starting Material | DNA Yield (µg/g tissue) | A260/280 Ratio | A260/230 Ratio | Reference |
| Aspergillus spp. | Mycelium (20 mg) | Varies (strong correlation with mycelium weight) | ~1.8 | >2.0 | [3] |
| Penicillium spp. | Mycelium (20 mg) | Varies (strong correlation with mycelium weight) | ~1.8 | >2.0 | [3] |
| Alternaria spp. | Mycelium (20 mg) | Varies (strong correlation with mycelium weight) | ~1.8 | >2.0 | [3] |
| Fusarium spp. | Mycelium (20 mg) | 30.8 (SDS/CTAB) vs 52.0 (Traditional CTAB) | Not Specified | Not Specified | [4] |
| Schizophyllum commune | Mycelium | >30 | >1.8 | >2.0 | [5] |
| Various Fungi | Pure Cultures | 11.20 - 22.99 µg (total yield) | >1.8 | >2.0 | [6] |
Experimental Protocols
This protocol is a compilation and modification of several published CTAB methods for the extraction of genomic DNA from various fungal species.[1][3][7][8]
Materials and Reagents
-
Fungal mycelium or spores
-
Liquid Nitrogen
-
Sterile mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Microcentrifuge
-
Water bath or heating block
-
Pipettes and sterile tips
-
CTAB Extraction Buffer (2% CTAB) :
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
2% (w/v) Cetyltrimethylammonium bromide (CTAB)
-
Optional: 1% (w/v) Polyvinylpyrrolidone (PVP) (add just before use)[3]
-
Optional: 0.2% (v/v) β-mercaptoethanol (add in a fume hood just before use)
-
-
Proteinase K (20 mg/mL solution)
-
Chloroform:Isoamyl alcohol (24:1 v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (pH 8.0) or sterile nuclease-free water
Procedure
-
Sample Preparation and Cell Disruption: a. Harvest fresh fungal mycelium (approximately 50-100 mg). For spores, create a suspension of 10^6 conidia/mL.[3] b. Flash-freeze the mycelium in liquid nitrogen. c. Immediately grind the frozen mycelium into a fine powder using a pre-chilled sterile mortar and pestle.[9] d. Transfer the powdered mycelium to a 1.5 mL microcentrifuge tube.
-
Cell Lysis: a. Add 500 µL of pre-warmed (65°C) CTAB Extraction Buffer to the ground mycelium. If using, add PVP and/or β-mercaptoethanol to the buffer at this stage. b. Add 10 µL of Proteinase K solution (20 mg/mL) to aid in protein degradation.[7] c. Vortex briefly to mix and incubate the tube in a water bath at 60-65°C for 30-60 minutes.[7][8] Invert the tube every 10-15 minutes to ensure thorough mixing.
-
Protein and Polysaccharide Removal: a. After incubation, allow the tube to cool to room temperature. b. Add an equal volume (approximately 500 µL) of chloroform:isoamyl alcohol (24:1). c. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. Do not vortex , as this can shear the high molecular weight DNA.[7][10] d. Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.[11] This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle protein layer, and a lower organic phase.
-
DNA Precipitation: a. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the protein interface. b. Add 0.6-0.7 volumes (approximately 300-350 µL) of ice-cold isopropanol. c. Mix gently by inversion until a white, stringy DNA precipitate becomes visible. d. Incubate at -20°C for at least 1 hour to enhance precipitation. For higher yields, an overnight incubation is recommended.[1] e. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the DNA.[1]
-
DNA Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other impurities.[8] c. Centrifuge at 10,000 rpm for 5 minutes at 4°C. d. Carefully decant the ethanol. Repeat the wash step for a total of two washes. e. After the final wash, remove as much ethanol as possible and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.[1]
-
DNA Rehydration: a. Resuspend the DNA pellet in 30-50 µL of TE buffer or sterile nuclease-free water. b. Incubate at 65°C for 10 minutes to aid in dissolving the DNA.[1] c. Store the purified genomic DNA at -20°C for long-term use.
Troubleshooting
-
Low DNA Yield: Ensure complete cell disruption. The initial grinding step is critical. Increase incubation time during lysis or consider a longer precipitation period.[9]
-
Viscous/Gelatinous Pellet: This may indicate high levels of polysaccharide contamination.[12] Ensure the correct salt concentration in the CTAB buffer. An additional purification step with 5M potassium acetate (B1210297) can help precipitate polysaccharides.[13]
-
Poor DNA Purity (Low A260/280 or A260/230 Ratios): Protein contamination can lower the A260/280 ratio. Ensure no part of the protein interface is transferred after chloroform extraction. Repeat the chloroform:isoamyl alcohol wash if necessary.[13] Polysaccharide or phenol (B47542) contamination can lower the A260/230 ratio. Ensure the pellet is properly washed with 70% ethanol.
-
DNA Degradation: Avoid vigorous vortexing, especially after adding chloroform:isoamyl alcohol, to prevent shearing of the DNA.[7][10] Use high-quality reagents and sterile techniques to minimize nuclease activity.
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA extraction with CTAB for WGS [medicalmycology.nl]
- 8. CTAB DNA extraction for fungi | Mycology protocols [camillethuyentruong.github.io]
- 9. nimr.gov.ng [nimr.gov.ng]
- 10. DNA extraction with CTAB [medischemycologie.nl]
- 11. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Application Notes and Protocols: Cetrimonium Bromide as a Template for Mesoporous Silica Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) have garnered significant attention in the biomedical field, particularly for drug delivery applications, owing to their unique properties such as high surface area, large pore volume, tunable pore size, and good biocompatibility.[1][2][3][4][5] The synthesis of MSNs is commonly achieved through a sol-gel process, where a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), hydrolyzes and condenses around a template.[6][7][8] Cetrimonium bromide (CTAB), a cationic surfactant, is widely employed as a structure-directing agent or template in this process.[1][9][10] CTAB molecules self-assemble into micelles in an aqueous solution, which act as a scaffold for the polymerizing silica, leading to the formation of a well-ordered porous structure.[11] Subsequent removal of the CTAB template reveals the mesoporous architecture of the silica nanoparticles.[1][12]
These application notes provide detailed protocols for the synthesis of MSNs using CTAB as a template, methods for template removal, and characterization techniques. Furthermore, it outlines a protocol for loading a therapeutic agent into the synthesized MSNs, highlighting their potential in drug delivery systems.
Mechanism of CTAB-Templated Mesoporous Silica Nanoparticle Synthesis
The synthesis of MSNs using CTAB as a template is a fascinating example of self-assembly. The process begins with the formation of CTAB micelles in an aqueous solution. These micelles, which are rod-like or spherical aggregates of CTAB molecules, serve as the soft template around which the silica network forms. The cationic head groups of the CTAB molecules interact with the negatively charged silicate (B1173343) species produced from the hydrolysis of the silica precursor (e.g., TEOS) under basic conditions. This electrostatic interaction guides the condensation of silica around the micelles, creating a hybrid organic-inorganic mesostructure. After the silica framework is sufficiently cross-linked, the CTAB template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform mesopores.
Caption: Mechanism of CTAB-templated MSN synthesis.
Experimental Protocols
Synthesis of Mesoporous Silica Nanoparticles (Modified Stöber Method)
This protocol describes a common method for synthesizing MSNs with a particle size of approximately 100-150 nm.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Tetraethyl orthosilicate (TEOS)
Procedure:
-
Dissolve 0.315 g of CTAB in 150 mL of deionized H₂O in a round-bottom flask.[13]
-
Add 1.1 mL of 2 M NaOH solution to the CTAB solution. The pH should increase to above 12, leading to the complete dissolution of CTAB.[13]
-
Heat the solution to 80°C with constant stirring to ensure a homogeneous mixture.[13]
-
Add 1.4 mL of TEOS dropwise to the heated solution while maintaining vigorous stirring.[13]
-
Continue the reaction for 2 hours at 80°C with stirring. A white precipitate of nanoparticles will form.[13]
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles twice with deionized water and once with ethanol to remove excess reagents.[13]
Template Removal
The removal of the CTAB template is a crucial step to create the mesoporous structure.[12][14] Two common methods are solvent extraction and calcination.
Protocol 1: Solvent Extraction
This method is preferred when the preservation of surface silanol (B1196071) groups is important for subsequent functionalization.[12]
Materials:
-
As-synthesized MSNs
-
Ethanol
-
Hydrochloric acid (HCl, 37%) or Ammonium Nitrate (NH₄NO₃)
Procedure A (Acidic Ethanol):
-
Prepare an acidic ethanol solution by adding 9 mL of 12 M HCl to 160 mL of ethanol.[13]
-
Disperse the as-synthesized MSNs in the acidic ethanol solution.
-
Reflux the mixture at 60°C for 6-12 hours with stirring.[13][15][16]
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol to remove residual CTAB and acid.[15]
-
Dry the resulting template-free MSNs in a vacuum oven or by freeze-drying.[16]
Procedure B (Ammonium Nitrate in Methanol):
-
Prepare a solution of 30 mg of NH₄NO₃ in 5 mL of methanol.[17]
-
Disperse 2 mg of as-synthesized MSNs in the solution.[17]
-
Heat the mixture to reflux at 60°C with stirring.[17]
-
Collect, wash, and dry the nanoparticles as described above. This method is reported to be highly efficient in CTAB removal without damaging the nanoparticle morphology.[17]
Protocol 2: Calcination
Calcination is an effective method for complete template removal but can lead to a reduction in the number of surface silanol groups.[12]
Procedure:
-
Place the dried, as-synthesized MSNs in a ceramic crucible.
-
Heat the sample in a muffle furnace to 550°C at a heating rate of 1-3°C/min.[18][19]
-
Maintain the temperature at 550°C for 5-6 hours to burn off the CTAB template.[18][19]
-
Allow the furnace to cool down to room temperature slowly.
-
The resulting white powder is the calcined, template-free MSNs.
Caption: Experimental workflow for MSN synthesis and application.
Characterization of Mesoporous Silica Nanoparticles
The synthesized MSNs should be thoroughly characterized to determine their physicochemical properties.
| Characterization Technique | Information Obtained | Typical Results for CTAB-Templated MSNs |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Particle size, morphology, and pore structure visualization.[5][20] | Spherical nanoparticles with uniform size (e.g., ~100-110 nm).[9] Ordered porous structure. |
| Nitrogen Adsorption-Desorption (BET Analysis) | Specific surface area, pore volume, and pore size distribution.[6][9] | High surface area (e.g., ~651 m²/g after calcination).[9] Uniform mesopores (e.g., 2-4 nm). |
| X-ray Diffraction (XRD) | Crystalline structure and ordering of the mesopores.[20] | A broad peak at 2θ around 22-24° indicates the amorphous nature of the silica.[11] A distinct peak at low angles (2θ = 2-3°) signifies ordered mesoporous structure. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and confirmation of CTAB removal.[21] | Disappearance of C-H stretching peaks of CTAB (~2849 and 2918 cm⁻¹) after template removal confirms its successful extraction.[21] Presence of Si-O-Si bands confirms the silica framework.[22] |
| Zeta Potential | Surface charge of the nanoparticles. | As-synthesized MSNs with CTAB have a positive zeta potential (e.g., +37.3 mV).[9] After template removal, the zeta potential becomes negative. |
Application in Drug Delivery: Loading of a Therapeutic Agent
The high surface area and large pore volume of MSNs make them excellent candidates for drug delivery vehicles.[2][4][20]
Protocol: Ibuprofen (B1674241) Loading
Materials:
-
Template-free MSNs
-
Ibuprofen (IBU)
-
Ethanol
Procedure:
-
Disperse a known amount of template-free MSNs in a solution of ibuprofen in ethanol. The concentration of the ibuprofen solution will depend on the desired loading capacity.
-
Stir the mixture at room temperature for 24 hours to allow for the diffusion of the drug into the mesopores.
-
Collect the drug-loaded MSNs by centrifugation.
-
Wash the nanoparticles with a small amount of ethanol to remove the drug adsorbed on the external surface.
-
Dry the ibuprofen-loaded MSNs under vacuum.
-
The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy.
Concluding Remarks
The use of this compound bromide as a template for the synthesis of mesoporous silica nanoparticles is a robust and versatile method that allows for the production of nanomaterials with tailored properties. The protocols outlined in these application notes provide a foundation for researchers to synthesize and characterize MSNs for various applications, particularly in the promising field of drug delivery. The ability to control particle size, pore architecture, and surface chemistry opens up a vast landscape for the design of next-generation nanomedicines.[3]
References
- 1. research.rug.nl [research.rug.nl]
- 2. Mesoporous silica nanoparticles for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miamicancerresearch.org [miamicancerresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of mesoporous silica nanoparticles by sol–gel as nanocontainer for future drug delivery applications | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 7. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cetyltrimethylammonium Bromide (CTAB)-Loaded SiO2–Ag Mesoporous Nanocomposite as an Efficient Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a new silica nanoparticles using APG/CTAB as modified agent - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing mesoporous silica synthesis procedures to enhance their potential as nanoplatforms in therapeutic applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00066A [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Formation of mesoporous silica nanoparticles with tunable pore structure as promising nanoreactor and drug delivery vehicle - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes: Employing CTAB in the Extraction of DNA from Polysaccharide-Rich Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Polysaccharide Contamination
Isolating high-quality genomic DNA is a critical prerequisite for a multitude of molecular applications, from PCR and sequencing to gene cloning and genetic marker analysis.[1][2] However, for researchers working with certain sample types—notably plants, fungi, and some bacteria—the presence of high concentrations of polysaccharides presents a significant obstacle.[3][4][5]
Polysaccharides are long-chain carbohydrate molecules that can co-precipitate with DNA during standard extraction procedures.[4][6] This co-precipitation leads to several downstream problems:
-
Enzyme Inhibition: Polysaccharides are known to inhibit the activity of enzymes crucial for molecular biology, such as Taq polymerase in PCR and restriction enzymes.[3][4]
-
Increased Viscosity: The presence of polysaccharides results in a highly viscous DNA solution, making it difficult to handle and pipette accurately.[3][4]
-
Inaccurate DNA Quantification: Polysaccharides can interfere with spectrophotometric readings, leading to an overestimation of DNA concentration.[6]
-
Physical Interference: Polysaccharides can physically impede the access of enzymes to the DNA template.
These challenges necessitate a robust DNA extraction method that can effectively separate DNA from these contaminating molecules. The Cetyltrimethylammonium bromide (CTAB) method has emerged as a gold standard for this purpose.[7]
The Principle of the CTAB Method
CTAB is a cationic detergent that plays a multifaceted role in the extraction of DNA from polysaccharide-rich samples.[8][9] Its effectiveness stems from its chemical properties and its interaction with cellular components in the extraction buffer.
The key functions of CTAB in DNA extraction are:
-
Cell Lysis: As a detergent, CTAB disrupts cell membranes by solubilizing their lipid components, leading to the release of cellular contents, including DNA.[8][9][10]
-
Formation of DNA-CTAB Complexes: In a low-salt environment, the positively charged CTAB forms complexes with the negatively charged phosphate (B84403) backbone of DNA. This complex is soluble in the extraction buffer.
-
Selective Precipitation of Polysaccharides: In a high-salt buffer (typically containing ≥ 1.4 M NaCl), most polysaccharides become insoluble and can be pelleted by centrifugation, effectively separating them from the DNA, which remains in solution.[11]
-
Denaturation of Proteins: CTAB also aids in the denaturation of proteins, including DNases, which could otherwise degrade the DNA.[9]
Additives such as polyvinylpyrrolidone (B124986) (PVP) are often included in the CTAB buffer to help remove polyphenols, another common contaminant in plant and fungal tissues.[9][11]
Visualizing the CTAB DNA Extraction Workflow
The following diagram illustrates the general workflow of the CTAB DNA extraction method.
Caption: General workflow of the CTAB method for DNA extraction.
Logical Relationship of CTAB in Overcoming Extraction Challenges
The diagram below illustrates how the components of the CTAB method work together to overcome the challenges associated with polysaccharide-rich samples.
Caption: How CTAB method components address extraction challenges.
Quantitative Data Presentation
The following tables summarize quantitative data from studies comparing the CTAB method with other extraction techniques in polysaccharide-rich samples.
Table 1: Comparison of DNA Yield and Purity from Plant Samples
| Plant Species | Extraction Method | DNA Yield (µg/g tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Mangroves & Salt Marsh Species | Modified CTAB | 8.8 - 9.9 µg/µL (Concentration) | 1.78 - 1.84 | >2.0 | [3] |
| Echinochloa colona (leaves) | Modified CTAB | Not Specified | 1.8 - 2.1 | Not Specified | [12] |
| Echinochloa colona (seeds) | Modified CTAB | Not Specified | 1.8 - 2.2 | Not Specified | [12] |
| Maize | CTAB | Not Specified | 1.6 - 2.0 | Not Specified | [13] |
| Yam and Banana | Optimized CTAB | 287.40 - 424.95 ng/µL (Concentration) | 2.10 - 2.19 | ≥1.8 |
Table 2: Comparison of DNA Yield and Purity from Fungal Samples
| Fungal Species | Extraction Method | DNA Yield (µg/g mycelium) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Schizophyllum commune | CTAB-PEG | >30 | >1.8 | >2.0 | [14] |
| Schizophyllum commune | 4% CTAB | ~25 | ~1.8 | ~1.8 | [15] |
| Schizophyllum commune | 2% CTAB | ~15 | ~1.7 | <1.6 | [15] |
Experimental Protocols
Protocol 1: DNA Extraction from Plant Tissues using the CTAB Method
This protocol is a general guideline and may require optimization for specific plant species.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)[16]
-
β-mercaptoethanol[16]
-
Polyvinylpyrrolidone (PVP) (optional)[16]
-
Chloroform:Isoamyl alcohol (24:1)[17]
-
Isopropanol (ice-cold)[17]
-
70% Ethanol (ice-cold)[17]
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)[17]
-
RNase A (10 mg/mL)[11]
-
Liquid nitrogen[16]
-
Mortar and pestle[7]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heating block
-
Microcentrifuge
Procedure:
-
Sample Preparation: a. Weigh 100-200 mg of fresh young leaf tissue (or 20-50 mg of silica-dried tissue).[16][17] b. Freeze the tissue with liquid nitrogen in a pre-chilled mortar.[7][16] c. Grind the tissue to a fine powder using a pestle.[7][16]
-
Lysis: a. Transfer the powdered tissue to a 2 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (60-65°C) CTAB Extraction Buffer. Just before use, add β-mercaptoethanol to the buffer to a final concentration of 0.2-1% (v/v).[16] If polyphenols are a major issue, add PVP to the buffer (1-2%). c. Vortex vigorously to mix the sample. d. Incubate the mixture at 60-65°C for 30-60 minutes with occasional gentle swirling.[16][17]
-
Purification: a. Cool the tube to room temperature. b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[17] c. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10-15 minutes at room temperature.[16] e. Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interface.[17] f. Repeat the chloroform:isoamyl alcohol extraction if the aqueous phase is not clear.[11]
-
DNA Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[11] b. Mix gently by inversion until a white, thread-like DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation.[16]
-
Pelleting and Washing: a. Centrifuge at 12,000 x g for 10-15 minutes at 4°C to pellet the DNA. b. Carefully decant the supernatant without disturbing the pellet. c. Wash the pellet with 1 mL of ice-cold 70% ethanol.[17] d. Centrifuge at 10,000 x g for 5 minutes at 4°C. e. Carefully decant the ethanol. Repeat the wash step.
-
Drying and Resuspension: a. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry. b. Resuspend the DNA pellet in 50-100 µL of TE Buffer or sterile water.[17] c. To aid dissolution, incubate at 65°C for 10 minutes.
-
RNase Treatment (Optional but Recommended): a. Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA.[11] b. Incubate at 37°C for 30-60 minutes.[11] c. Store the purified DNA at -20°C.
Protocol 2: DNA Extraction from Fungal Tissues using the CTAB Method
This protocol is suitable for fresh or dried fungal mycelium or fruiting bodies.
Materials:
-
2% CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)[18]
-
β-mercaptoethanol (optional)[18]
-
Chloroform:Isoamyl alcohol (24:1)[18]
-
Isopropanol (ice-cold)[18]
-
70% Ethanol (ice-cold)[18]
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)[18]
-
RNase A (10 mg/mL)
-
Liquid nitrogen (optional, for tough samples)[19]
-
Sterile pestle for microcentrifuge tubes or bead beating system[18]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heating block
-
Microcentrifuge
Procedure:
-
Sample Preparation: a. Place 50-100 mg of fresh or dried fungal tissue into a 2 mL microcentrifuge tube.[19] b. For tough tissues, freeze with liquid nitrogen and grind to a powder.[19] For softer tissues, proceed to the next step.
-
Lysis: a. Add 500 µL of 2% CTAB Extraction Buffer to the tube.[18] b. Mechanically disrupt the cells by grinding with a sterile pestle inside the tube or using a bead beater.[18] c. Incubate at 65°C for 30-60 minutes, vortexing every 10 minutes.[18]
-
Purification: a. Add 500 µL of chloroform:isoamyl alcohol (24:1).[18] b. Vortex thoroughly and centrifuge at >13,000 rpm for 20 minutes.[18] c. Carefully transfer the upper aqueous phase (approx. 300-400 µL) to a new tube without disturbing the interface.[18]
-
DNA Precipitation: a. Add an equal volume (300-400 µL) of cold isopropanol.[18] b. Mix gently and incubate at -20°C for at least 1 hour.[18]
-
Pelleting and Washing: a. Centrifuge at maximum speed for 15 minutes to pellet the DNA.[18] b. Carefully pour off the isopropanol. c. Wash the pellet with 500 µL of 70% ethanol, mix gently, and centrifuge at 12,000 rpm for 30 seconds.[18] d. Discard the supernatant and repeat the wash step.
-
Drying and Resuspension: a. Pour off the ethanol and completely dry the pellet, for example, at 65°C for >30 minutes in a dry heater.[18] b. Resuspend the DNA in 50-100 µL of TE buffer or sterile water.[18] c. Incubate at 65°C for >20 minutes to inactivate any remaining DNases.[18]
-
RNase Treatment (Optional): a. Cool the sample to room temperature. b. Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes. c. Store the DNA at -20°C.
References
- 1. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 2. Comparison of five DNA extraction methods in three medicinal plants: Peganum harmala L., Tamarix ramosissima Ledeb., and Potentilla reptans L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant DNA Extraction: Methods, Challenges, and Applications - Amerigo Scientific [amerigoscientific.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. zymoresearch.de [zymoresearch.de]
- 8. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 12. oatext.com [oatext.com]
- 13. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DNA Extraction for plant samples by CTAB [protocols.io]
- 17. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 18. CTAB DNA extraction for fungi | Mycology protocols [camillethuyentruong.github.io]
- 19. Fungal CTAB DNA Extraction [protocols.io]
Application Notes and Protocols for Protein Separation Using Cetrimonium Bromide (CTAB) Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cetrimonium Bromide Polyacrylamide Gel Electrophoresis (CTAB-PAGE)
This compound Bromide Polyacrylamide Gel Electrophoresis (CTAB-PAGE) is a powerful electrophoretic technique that utilizes the cationic detergent cetyltrimethylammonium bromide (CTAB) for the separation of proteins. Unlike the more commonly used Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which employs an anionic detergent, CTAB-PAGE offers a unique set of advantages, making it a valuable alternative for specific applications in protein analysis.[1][2][3]
In this method, proteins are typically complexed with the positively charged CTAB, leading to their migration towards the cathode in an electric field. This technique is particularly advantageous for the analysis of proteins that exhibit anomalous migration patterns in SDS-PAGE, such as highly charged, hydrophobic, or membrane proteins.[3] A significant benefit of some CTAB-PAGE protocols is the potential to retain the native enzymatic activity of proteins, a feature largely absent in traditional SDS-PAGE.[1][2][3][4]
Key Applications and Advantages of CTAB-PAGE
CTAB-PAGE is not a universal replacement for SDS-PAGE but rather a complementary technique with distinct applications:
-
Analysis of Hydrophobic and Membrane Proteins: CTAB is an effective solubilizing agent for hydrophobic proteins and integral membrane proteins, which are often challenging to analyze with SDS-PAGE.[5]
-
Resolution of Anomalously Migrating Proteins: Proteins with high intrinsic charges or unusual conformations can migrate unpredictably in SDS-PAGE. The use of a cationic detergent in CTAB-PAGE can often provide a more accurate estimation of their molecular weight.[3]
-
Retention of Enzymatic Activity: Under non-reducing and non-boiling sample preparation conditions, some proteins separated by CTAB-PAGE can retain their biological activity. This allows for in-gel activity assays, which are invaluable for functional proteomics and enzyme characterization.[1][2][3][4][6]
-
Overcoming SDS-Related Issues: CTAB-PAGE can be a solution when issues like protein aggregation, precipitation, or the formation of SDS crystals at low temperatures are encountered with SDS-PAGE.[1][2]
Comparison with SDS-PAGE
While direct quantitative comparisons of resolution and molecular weight accuracy are not extensively documented in readily available literature, the qualitative differences and advantages are clear. The choice between CTAB-PAGE and SDS-PAGE depends on the specific protein of interest and the analytical goal.
| Feature | CTAB-PAGE | SDS-PAGE |
| Detergent | Cationic (this compound Bromide) | Anionic (Sodium Dodecyl Sulfate) |
| Protein Charge | Primarily Positive (complexed with CTAB) | Primarily Negative (coated with SDS) |
| Direction of Migration | Towards Cathode (-) | Towards Anode (+) |
| Key Advantage | Resolves anomalously migrating proteins, retains enzyme activity (under specific conditions).[1][2][3] | Well-established, robust, and widely applicable for routine protein separation by size. |
| Primary Separation Basis | Primarily by molecular weight, but charge can play a role. | Primarily by molecular weight.[7] |
| Enzyme Activity | Can be retained.[1][2][3][4][6] | Generally lost due to denaturation.[8] |
| Common Applications | Hydrophobic proteins, membrane proteins, proteins with high intrinsic charge, in-gel activity assays.[3][5] | General protein profiling, molecular weight estimation, purity assessment.[7] |
Application in Drug Development
In the realm of drug discovery and development, the characterization of protein targets is fundamental. CTAB-PAGE can be a valuable tool in this process:
-
Target Validation: For membrane-bound receptors or enzymes that are potential drug targets, CTAB-PAGE can facilitate their isolation and characterization while potentially preserving their native conformation and activity. This is crucial for subsequent functional assays and inhibitor screening.
-
Biomarker Discovery: In proteomic workflows for biomarker identification, CTAB-PAGE can be employed to resolve complex protein mixtures, especially when dealing with challenging samples where certain proteins might not be well-resolved by standard 2D-electrophoresis using SDS-PAGE.
-
Quality Control of Biopharmaceuticals: For therapeutic proteins that are prone to aggregation or exhibit unusual behavior in SDS-PAGE, CTAB-PAGE can serve as an alternative quality control method to ensure product consistency and purity.
Experimental Protocols
The following are detailed protocols for performing CTAB-PAGE, often referred to as CAT (Cationic-Arginine-Tricine) gel electrophoresis.[1][4][9]
Stock Solutions
| Solution | Composition |
| Acrylamide/Bis-acrylamide (30% T, 2.7% C) | 29.2 g Acrylamide, 0.8 g N,N'-methylene-bis-acrylamide, deionized water to 100 mL. Caution: Acrylamide is a neurotoxin. |
| Separating Gel Buffer (3 M Tris-HCl, pH 8.45) | 36.3 g Tris base, adjust pH to 8.45 with HCl, deionized water to 100 mL. |
| Stacking Gel Buffer (1 M Tris-HCl, pH 6.8) | 12.1 g Tris base, adjust pH to 6.8 with HCl, deionized water to 100 mL. |
| 10% (w/v) CTAB | 10 g CTAB, deionized water to 100 mL. Heat to dissolve. |
| 10% (w/v) Ammonium Persulfate (APS) | 1 g APS, deionized water to 10 mL. Prepare fresh. |
| Running Buffer (10X) | 30.3 g Tris base, 144.1 g Glycine, deionized water to 1 L. Do not adjust pH. |
| CTAB Sample Buffer (2X) | 2 mL 1 M Tris-HCl (pH 6.8), 2 g CTAB, 20 mL Glycerol, 0.02 g Bromophenol Blue, deionized water to 100 mL. For reducing conditions, add 1 mL of β-mercaptoethanol just before use. |
Gel Preparation (for a standard 1.5 mm mini-gel)
1. Separating Gel (e.g., 10%)
| Component | Volume |
| Deionized Water | 4.0 mL |
| 30% Acrylamide/Bis | 3.3 mL |
| Separating Gel Buffer | 2.5 mL |
| 10% CTAB | 100 µL |
| 10% APS | 50 µL |
| TEMED | 10 µL |
Procedure:
-
Assemble the gel casting apparatus.
-
In a small beaker, mix deionized water, acrylamide/bis solution, and separating gel buffer.
-
Add the CTAB solution and mix gently.
-
Add APS and TEMED, swirl gently to mix, and immediately pour the solution into the gel cassette, leaving space for the stacking gel.
-
Carefully overlay the gel with water-saturated butanol to ensure a flat surface.
-
Allow the gel to polymerize for at least 30 minutes.
2. Stacking Gel (4%)
| Component | Volume |
| Deionized Water | 3.05 mL |
| 30% Acrylamide/Bis | 0.65 mL |
| Stacking Gel Buffer | 1.25 mL |
| 10% CTAB | 50 µL |
| 10% APS | 25 µL |
| TEMED | 5 µL |
Procedure:
-
Pour off the butanol overlay from the polymerized separating gel and rinse thoroughly with deionized water.
-
In a separate beaker, mix deionized water, acrylamide/bis solution, and stacking gel buffer.
-
Add the CTAB solution and mix.
-
Add APS and TEMED, swirl gently, and immediately pour the stacking gel solution on top of the separating gel.
-
Insert the comb and allow the stacking gel to polymerize for at least 20 minutes.
Sample Preparation
-
Mix your protein sample with an equal volume of 2X CTAB Sample Buffer.
-
For denaturing, non-activity-retaining conditions: Heat the samples at 70°C for 10 minutes.
-
For potentially activity-retaining conditions: Do not heat the samples.[1][2][3] If disulfide bond reduction is not required, omit β-mercaptoethanol from the sample buffer.
-
Centrifuge the samples briefly to collect the contents at the bottom of the tube.
Electrophoresis
-
Assemble the gel cassette in the electrophoresis tank.
-
Fill the inner and outer chambers with 1X Running Buffer (diluted from 10X stock).
-
Carefully remove the comb from the stacking gel.
-
Load the prepared protein samples and a suitable molecular weight marker into the wells.
-
Connect the power supply and run the gel. For CTAB-PAGE, the polarity is reversed compared to SDS-PAGE (proteins migrate towards the cathode). Connect the positive electrode (anode) to the bottom chamber and the negative electrode (cathode) to the top chamber.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
Staining and Visualization
After electrophoresis, the gel can be stained using standard methods such as Coomassie Brilliant Blue or silver staining to visualize the protein bands.
In-Gel Enzyme Activity Assay
For proteins separated under non-denaturing conditions, an in-gel activity assay can be performed. The specific protocol will depend on the enzyme of interest. A general workflow is as follows:
-
After electrophoresis, briefly rinse the gel with a suitable buffer to remove excess CTAB.
-
Incubate the gel in a solution containing the enzyme's substrate and any necessary co-factors.
-
The enzymatic reaction will produce a product that can be visualized directly if it is colored or fluorescent, or indirectly by coupling the reaction to a colorimetric or fluorometric indicator.[10]
Visualizations
Experimental Workflow for CTAB-PAGE
Caption: Experimental workflow for CTAB-PAGE protein separation.
Decision Logic: Choosing Between CTAB-PAGE and SDS-PAGE
Caption: Decision tree for selecting between CTAB-PAGE and SDS-PAGE.
References
- 1. researchgate.net [researchgate.net]
- 2. CTAB-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cetyltrimethylammonium bromide discontinuous gel electrophoresis: Mr-based separation of proteins with retention of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Separation of proteins using cetyltrimethylammonium bromide discontinuous gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein analysis SDS PAGE [qiagen.com]
- 8. Enzyme Stains [nsh.org]
- 9. Cetyltrimethylammonium Bromide Discontinuous Gel Electrophoresis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. A method for activity staining after native polyacrylamide gel electrophoresis using a coupled enzyme assay and fluorescence detection: application to the analysis of several glycolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cetrimonium-Based Protocols for Isolating DNA from Complex Food Matrices
Introduction
The isolation of high-quality deoxyribonucleic acid (DNA) from complex food matrices is a critical prerequisite for a wide range of molecular analyses, including the detection of genetically modified organisms (GMOs), species identification for authentication, and allergen screening.[1][2] Food processing techniques, such as thermal, mechanical, and chemical treatments, can lead to DNA degradation, while the presence of inhibitors like polysaccharides, polyphenols, and fats can interfere with downstream applications like Polymerase Chain Reaction (PCR).[3][4] Cetyltrimethylammonium bromide (CTAB), a cationic detergent, is a key reagent in a widely used DNA extraction method that effectively lyses cells and removes polysaccharides and other inhibitors, making it particularly suitable for challenging food samples.[5] Modified CTAB protocols have been developed to enhance DNA yield and purity from diverse and difficult food matrices, including those with high fat, protein, or polysaccharide content.[6][7][8]
This application note provides a detailed protocol for DNA isolation from complex food matrices using a modified CTAB method. It also includes a summary of expected DNA yields and purity from various food types to guide researchers in their experimental design.
Data Presentation
The efficiency of DNA extraction can vary significantly depending on the food matrix and the specific protocol used. The following table summarizes typical DNA yields and purity obtained using CTAB-based methods from various food products as reported in the literature.
| Food Matrix | Sample Type | DNA Yield (ng/mg of sample) | DNA Purity (A260/A280 ratio) | Reference |
| Soybean Products | Raw Soybean | 114.98 - 314.47 | Not specified | [7] |
| Soybean Flour | Higher than CTAB and Wizard methods | Not specified | [1] | |
| Meat Products | Various Processed Meats | 114.98 - 314.47 | Not specified | [7] |
| Raw and Cooked Meats | 60 - 120 ng/µl (concentration) | 1.4 - 2.3 | [9] | |
| Maize Products | Maize Bread, Chips, Cereal | Generally highest with CTAB | >1.9 may indicate RNA contamination | [10] |
| Dairy Products | Cheese and Butter | Not specified (focus on amplification) | Successful amplification indicates high quality | [8] |
| Plant Tissues (High Polysaccharide) | Yam and Banana Leaves | 287.40 - 424.95 ng/µl (concentration) | 2.10 - 2.19 |
Note: DNA yield and purity are dependent on numerous factors including the specific processing of the food product, the starting material quantity, and minor variations in the extraction protocol. The A260/A280 ratio is a common indicator of DNA purity, with a ratio of ~1.8 generally considered pure for DNA. Values higher than this may suggest RNA contamination.[10]
Experimental Protocols
This section details a modified CTAB protocol for the isolation of genomic DNA from complex food matrices. This protocol is a synthesis of several published methods and may require further optimization depending on the specific food sample.[4][6][11][12]
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
β-mercaptoethanol
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326), ice-cold
-
70% Ethanol (B145695), ice-cold
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen (for solid samples)
-
Mortar and pestle or mechanical homogenizer
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heat block
-
Microcentrifuge
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
For solid samples (e.g., seeds, processed meat, baked goods), freeze with liquid nitrogen and grind into a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
For liquid or semi-solid samples (e.g., milk, yogurt, pastes), use an appropriate amount directly.
-
Weigh out approximately 100-200 mg of the homogenized sample into a 2 mL microcentrifuge tube.
-
-
Lysis:
-
Prepare fresh CTAB lysis solution by adding β-mercaptoethanol to the CTAB extraction buffer to a final concentration of 0.2% (v/v) just before use.
-
Add 1 mL of the CTAB lysis solution to the sample tube.
-
Add 5 µL of RNase A (10 mg/mL) and 10 µL of Proteinase K (20 mg/mL).
-
Vortex vigorously for 30 seconds to mix thoroughly.
-
Incubate the mixture in a water bath at 65°C for 60 minutes. Invert the tube every 15-20 minutes to ensure proper mixing.
-
-
Purification:
-
After incubation, cool the tubes to room temperature.
-
Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tubes gently for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new sterile 1.5 mL microcentrifuge tube, avoiding the protein interface and the lower organic phase.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes (or overnight for higher yields).
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol. Repeat the wash step once more.
-
-
Drying and Resuspension:
-
After the final wash, remove as much ethanol as possible with a pipette.
-
Air-dry the pellet at room temperature for 10-15 minutes or until the ethanol has evaporated. Do not over-dry the pellet, as it can be difficult to redissolve.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
Incubate at 55°C for 10 minutes to aid in dissolution. Store the DNA at -20°C.
-
Visualization
The following diagram illustrates the experimental workflow for the Cetrimonium-based DNA isolation protocol.
Caption: Workflow of the modified CTAB DNA isolation protocol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative evaluation of different DNA extraction procedures from food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. DNA extraction techniques compared for accurate detection of genetically modified organisms (GMOs) in maize food and feed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
- 12. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
Application Note & Protocol: Synthesis of Silver Nanoparticles with Controlled Morphology using CTAB
Audience: Researchers, scientists, and drug development professionals.
Abstract: The morphology of silver nanoparticles (AgNPs) dictates their physicochemical and optical properties, making precise shape control a critical aspect of their synthesis for applications in diagnostics, therapeutics, and drug delivery. This document provides a detailed protocol for the synthesis of anisotropic silver nanoparticles, such as nanorods and triangular nanoplates, using the seed-mediated growth method. Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, is employed as a shape-directing agent that preferentially binds to specific crystallographic facets of growing nanoparticles, inducing anisotropic growth. Detailed experimental procedures, quantitative data relating synthesis parameters to final morphology, and diagrams illustrating the workflow and mechanism are provided.
Introduction
Silver nanoparticles (AgNPs) are the subject of intense research due to their unique properties, including strong surface plasmon resonance (SPR), high conductivity, and potent antimicrobial activity.[1] These properties are highly dependent on the nanoparticle's size and shape. While spherical nanoparticles are most common, anisotropic structures like nanorods, nanowires, and nanoplates offer tunable optical properties and higher surface-area-to-volume ratios, which are advantageous for applications in sensing, catalysis, and medicine.
The seed-mediated growth method is a powerful and widely adopted technique for synthesizing AgNPs with controlled, non-spherical morphologies.[2][3] This approach involves two main steps: the synthesis of small, uniform "seed" nanoparticles, followed by the addition of these seeds to a "growth solution." The growth solution contains additional silver salt, a weak reducing agent, and a shape-directing agent.
Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that serves as an effective shape-directing and stabilizing agent in this process.[4][5] CTAB molecules form a bilayer on the surface of the silver seeds, selectively passivating certain crystal faces. This preferential adsorption blocks silver deposition on these facets, forcing growth to occur on other, more active facets, which results in the formation of elongated or flattened structures like nanorods and nanoplates.[6] This protocol details a reproducible method for synthesizing morphologically controlled AgNPs using CTAB.
Mechanism of CTAB-Mediated Anisotropic Growth
The shape-directing role of CTAB is crucial for the formation of anisotropic nanoparticles.[5][7] After the initial formation of small, single-crystal silver seeds, CTAB molecules adsorb onto the nanoparticle surface. The positively charged headgroups of CTAB have a strong affinity for bromide ions (Br⁻), which in turn exhibit preferential binding to the {100} and {110} crystallographic facets of silver. This forms a passivating bilayer that sterically hinders the deposition of silver atoms onto these side facets. Consequently, the reduction of silver ions and subsequent deposition of silver atoms occur primarily on the high-energy {111} facets at the ends of the seeds, leading to one-dimensional elongation and the formation of nanorods.
Experimental Workflow
The overall process follows a sequential, two-stage seed-mediated synthesis. The first stage involves the rapid chemical reduction of a silver salt to form stable seed crystals. In the second stage, these seeds are introduced into a growth solution where a slower, controlled reduction leads to the anisotropic enlargement of the initial seeds into the desired morphology.
Detailed Experimental Protocols
Materials & Reagents:
-
Silver nitrate (B79036) (AgNO₃, ≥99.0%)
-
Cetyltrimethylammonium bromide (CTAB, ≥98%)
-
Sodium borohydride (B1222165) (NaBH₄, 99%)
-
L-Ascorbic acid (AA, ≥99.0%)
-
Trisodium citrate (B86180) (TSC, ≥99.0%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware, magnetic stirrer, and spectrophotometer.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle NaBH₄ with care as it is a strong reducing agent. Silver nitrate can stain skin and surfaces.
Protocol 1: Synthesis of Silver Seed Solution
This protocol is adapted from methods describing the creation of a stable seed solution where CTAB is included.[2]
-
Preparation: In a clean 50 mL Erlenmeyer flask, add 19.0 mL of DI water.
-
Add Reagents: Sequentially add the following reagents under gentle stirring:
-
0.2 mL of 0.1 M CTAB solution.
-
0.5 mL of 0.01 M AgNO₃ solution.
-
0.5 mL of 0.01 M Trisodium Citrate (TSC) solution.
-
-
Reduction: While stirring vigorously, rapidly inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄ solution.
-
Observation: The solution will immediately turn a bright yellow color, indicating the formation of silver seed nanoparticles.[2] The solution may then evolve to a yellow-green hue after approximately 10 minutes.
-
Aging: Age the seed solution at a constant temperature (e.g., 28 °C) for a specific duration before use (see Table 1). The aging time is a critical parameter for controlling the final nanoparticle morphology.[2]
Protocol 2: Seed-Mediated Growth of Anisotropic AgNPs
This protocol describes the use of the seed solution to grow anisotropic nanoparticles.
-
Prepare Growth Solution: In a 50 mL flask, prepare the growth solution by adding the following reagents to 20 mL of DI water under gentle stirring:
-
2.0 mL of 0.1 M CTAB solution.
-
0.5 mL of 0.01 M AgNO₃ solution.
-
0.12 mL of 0.1 M Ascorbic Acid (AA) solution. The solution should be colorless. Ascorbic acid acts as a weak reducing agent.
-
-
Initiate Growth: Add a specific volume of the aged seed solution (from Protocol 1) to the growth solution. The volume of seed solution added can influence the final particle size and aspect ratio (see Table 2).
-
Incubation: Leave the final solution undisturbed at a constant temperature (e.g., 30 °C) for several hours (e.g., 2-12 hours) to allow for complete growth. The color of the solution will change progressively as the nanoparticles grow and their surface plasmon resonance shifts.
-
Purification: To remove excess CTAB and other reactants, purify the resulting nanoparticle suspension. Centrifuge the solution (e.g., at 8000 rpm for 30 minutes), discard the supernatant, and resuspend the nanoparticle pellet in a known volume of DI water.[4] Repeat this washing step twice.
-
Characterization: Characterize the final product using UV-Vis spectroscopy to observe the surface plasmon resonance peaks (transverse and longitudinal) and Transmission Electron Microscopy (TEM) to confirm the morphology and size distribution.
Quantitative Data and Morphology Control
The final morphology of the synthesized AgNPs is highly sensitive to several experimental parameters. The tables below summarize the effects of key variables.
Table 1: Effect of Seed Aging Time on Nanoparticle Morphology (Data synthesized from findings in[2])
| Seed Aging Time (hours) | Predominant Nanoparticle Morphology |
| 0 (Immediate Use) | Spheres |
| 1 - 2 | Short Rods & Spheres |
| 2 - 4 | Nanorods |
| 4 - 6 | Truncated Triangular Nanoplates |
Note: This demonstrates that competitive adsorption between CTAB and citrate ions on the seed surface evolves over time, influencing the final anisotropic growth pathway.[2][8]
Table 2: Effect of Seed Volume on Nanoplate Dimensions (Data based on findings for truncated nanotriangles[9])
| Seed Solution Volume (mL) | Average Edge Length (nm) | Standard Deviation (nm) |
| 0.25 | 56 | ± 9.4 |
| 0.03 | 75 | ± 12.3 |
Note: A lower seed concentration (less volume) results in larger nanoparticles, as more silver precursor is available for deposition onto each individual seed.
Table 3: Reagent Concentrations for Specific Morphologies (Typical concentrations compiled from various protocols[2][4][10])
| Parameter | Seed Solution | Growth Solution (Nanorods) | Growth Solution (Nanoplates) |
| AgNO₃ | 0.25 mM | 0.25 mM | 0.25 mM |
| CTAB | 1.0 mM | 10.0 mM | 0.4 mM - 5.0 mM |
| Primary Reductant | NaBH₄ (0.3 mM) | - | - |
| Weak Reductant | - | Ascorbic Acid (0.6 mM) | Ascorbic Acid (0.6 mM) |
| Stabilizer | Trisodium Citrate (0.25 mM) | - | - |
Note: Higher CTAB concentrations in the growth solution generally favor the formation of nanorods, while lower concentrations can be tuned to produce triangular nanoplates.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of CTAB-Capped Seeds and Their Aging Time on the Morphologies of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Seed mediated synthesis of highly stable CTAB capped triangular silver nanoplates for LSPR sensing | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Preserving Nucleic Acid Integrity: Application and Protocols for CTAB-Based Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, intact nucleic acids is a critical prerequisite for a wide array of molecular biology applications, from PCR and qPCR to next-generation sequencing and gene expression analysis. For many biological samples, particularly those from plants, fungi, and certain bacteria, the presence of polysaccharides, polyphenols, and other secondary metabolites poses a significant challenge to obtaining pure and undegraded DNA and RNA. The Cetyltrimethylammonium bromide (CTAB)-based extraction method is a robust and widely adopted technique designed to overcome these challenges.
CTAB is a cationic detergent that effectively lyses cell membranes and forms complexes with proteins and polysaccharides, facilitating their removal.[1] In a high-salt buffer, CTAB precipitates these contaminants, while nucleic acids remain in solution. Subsequent purification steps then yield high-purity DNA or RNA. This document provides detailed protocols for the preparation and use of CTAB-based buffers for the preservation and extraction of nucleic acids from challenging sample types.
Core Principles of the CTAB Method
The success of the CTAB method hinges on the specific roles of its key components, which work in concert to lyse cells, inactivate nucleases, and remove inhibitors.
-
CTAB (Cetyltrimethylammonium bromide): A cationic detergent that solubilizes cell membranes and, in high-salt conditions, precipitates polysaccharides and some proteins.[1]
-
High Salt Concentration (e.g., 1.4 M NaCl): Increases the solubility of nucleic acids while decreasing the solubility of polysaccharides, allowing for their differential precipitation by CTAB.[1]
-
Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to ensure the stability of nucleic acids and the optimal activity of enzymes used in the process.[2]
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations like Mg2+, which are essential cofactors for DNases and RNases, thereby inactivating these enzymes and protecting the nucleic acids from degradation.[3]
-
β-Mercaptoethanol: A strong reducing agent that denatures proteins by breaking disulfide bonds and helps to inhibit the oxidation of polyphenols, which can otherwise bind to and damage nucleic acids.[3]
-
Polyvinylpyrrolidone (PVP): A polymer that binds to polyphenolic compounds, preventing them from interacting with and co-precipitating with nucleic acids.[1]
Data Presentation: Nucleic Acid Yield and Purity
The following tables summarize quantitative data from studies utilizing CTAB-based extraction methods on various sample types. These results highlight the efficacy of the method in producing high yields of pure nucleic acids suitable for downstream applications.
Table 1: RNA Yield and Quality from Various Plant Species using a Modified CTAB Method
| Plant Species | RNA Yield (µg/µl) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) |
| Woody Plant Species (Average of 17) | 2.37 - 91.33 | 1.77 - 2.13 | 1.81 - 2.22 | 7.1 - 8.1 |
| Herbaceous Plant Species (Average of 2) | Not specified separately | 1.77 - 2.13 | 1.81 - 2.22 | 7.1 - 8.1 |
Data adapted from a study demonstrating a modified CTAB method for RNA extraction from plants rich in secondary metabolites.[4]
Table 2: Comparison of DNA Yield and Purity from Green Seaweeds using Different Extraction Methods
| Green Seaweed Species | Optimized CTAB DNA Yield (ng/µL) | Conventional CTAB DNA Yield (ng/µL) | Optimized CTAB A260/A280 | Optimized CTAB A260/A230 |
| Species 1 | 24.1 | 22.2 | ~1.8 | ~2.1 |
| Species 2 | 25.4 | 22.4 | ~1.8 | ~2.1 |
| Species 3 | 33.5 | 28.4 | ~1.8 | ~2.1 |
| Species 4 | 50.1 | 43.8 | ~1.8 | ~2.1 |
Data from a study comparing an optimized CTAB protocol with a conventional CTAB method for DNA extraction from green seaweeds.[5] A ratio of ~1.8 for A260/A280 is generally accepted as "pure" for DNA.[6] Expected A260/A230 values for pure nucleic acid are commonly in the range of 2.0-2.2.[6]
Experimental Protocols
Protocol 1: High-Quality Genomic DNA Extraction from Plant Tissue
This protocol is adapted from established CTAB-based methods and is suitable for a wide range of plant species.[1][7]
Materials and Reagents:
-
CTAB Extraction Buffer (see preparation below)
-
2-Mercaptoethanol
-
Polyvinylpyrrolidone (PVP) (optional, but recommended for tissues high in phenolics)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/ml)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 ml or 2.0 ml)
-
Microcentrifuge
-
Water bath or heating block
CTAB Extraction Buffer Preparation (100 ml):
-
2.0 g CTAB (2% w/v)
-
8.18 g NaCl (1.4 M)
-
2.0 ml 1 M Tris-HCl, pH 8.0 (20 mM)
-
0.4 ml 0.5 M EDTA, pH 8.0 (2 mM)
-
Add ddH2O to 100 ml and autoclave.
-
Just before use, add 0.2 ml of β-mercaptoethanol (0.2% v/v) and, if needed, 1.0 g of PVP (1% w/v) to the required volume of buffer.
Procedure:
-
Sample Preparation: Freeze 100-200 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a 2.0 ml microcentrifuge tube. Immediately add 1 ml of pre-warmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol and PVP). Vortex vigorously to mix.
-
Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heating block. Invert the tube periodically to ensure thorough mixing.
-
Chloroform Extraction: Add an equal volume (1 ml) of chloroform:isoamyl alcohol (24:1). Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into two phases.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interface and the lower organic phase.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a stringy white precipitate of DNA is visible.
-
DNA Pelleting: Incubate at -20°C for at least 30 minutes (or overnight for higher yield). Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 ml of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.
-
Resuspension: Resuspend the DNA pellet in 50-100 µl of TE Buffer. To aid dissolution, incubate at 55°C for 10-15 minutes.
-
RNase Treatment (Optional): To remove contaminating RNA, add 1 µl of RNase A (10 mg/ml) and incubate at 37°C for 30 minutes.
-
Storage: Store the purified DNA at -20°C.
Protocol 2: Total RNA Extraction from Plant Tissue
This protocol is a modification of the CTAB method optimized for RNA isolation. It is crucial to maintain an RNase-free environment throughout the procedure.
Materials and Reagents:
-
All materials from Protocol 1, treated with DEPC-water or certified RNase-free.
-
CTAB Extraction Buffer for RNA (see preparation below)
-
Lithium Chloride (LiCl) solution (8 M, sterile)
CTAB Extraction Buffer for RNA Preparation (100 ml):
-
2.0 g CTAB (2% w/v)
-
11.69 g NaCl (2.0 M)
-
10.0 ml 1 M Tris-HCl, pH 8.0 (100 mM)
-
2.0 ml 0.5 M EDTA, pH 8.0 (10 mM)
-
Add DEPC-treated ddH2O to 100 ml and autoclave.
-
Just before use, add 2.0 ml of β-mercaptoethanol (2% v/v).
Procedure:
-
Sample Preparation and Lysis: Follow steps 1 and 2 of the DNA extraction protocol, using the RNA extraction buffer.
-
Incubation: Incubate at 65°C for 10-15 minutes.
-
Chloroform Extraction: Perform two rounds of chloroform:isoamyl alcohol extraction (steps 4-6 of the DNA protocol).
-
RNA Precipitation: To the final aqueous phase, add 0.25 volumes of 8 M LiCl. Mix well and incubate at -20°C for at least 2 hours (or overnight).
-
RNA Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with 1 ml of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Drying: Air-dry the RNA pellet for 5-10 minutes.
-
Resuspension: Dissolve the pellet in 30-50 µl of RNase-free water.
-
Storage: Store the purified RNA at -80°C.
Visualizations
Caption: Workflow for Genomic DNA Extraction using the CTAB Method.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified CTAB method for the extraction of high-quality RNA from mono-and dicotyledonous plants rich in secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dna.uga.edu [dna.uga.edu]
- 7. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Polysaccharide Contamination in CTAB DNA Extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with polysaccharide contamination during CTAB (Cetyltrimethylammonium Bromide) DNA extraction from plant tissues.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of polysaccharide contamination in my DNA pellet?
A1: Polysaccharide contamination often results in a viscous, gelatinous, or slimy pellet that is difficult to dissolve.[1] The pellet might also appear opaque or brownish instead of the expected clear or white, thread-like precipitate.
Q2: How does polysaccharide contamination affect downstream applications?
A2: Polysaccharides can inhibit the activity of enzymes crucial for downstream molecular applications. This includes DNA polymerases used in PCR, restriction enzymes for genomic mapping, and ligases used in cloning.[2][3][4] This inhibition can lead to failed or unreliable experimental results. Acidic polysaccharides are particularly inhibitory.[2]
Q3: How can I assess the level of polysaccharide contamination in my DNA sample?
A3: Spectrophotometric analysis is a common method to assess purity. The ratio of absorbance at 260 nm to 230 nm (A260/A230) is a key indicator. A low A260/A230 ratio (generally below 1.8) suggests the presence of co-precipitated polysaccharides, which absorb light around 230 nm.[5][6]
Q4: What is the role of high salt concentration in the CTAB buffer?
A4: High concentrations of sodium chloride (NaCl) in the CTAB extraction buffer help to remove polysaccharides.[7][8] At high salt concentrations (e.g., 1.4 M or higher), the solubility of polysaccharides is decreased, causing them to precipitate, while the DNA remains in solution.[9]
Q5: Can I modify the standard CTAB protocol to prevent polysaccharide contamination from the start?
A5: Yes, several modifications to the standard CTAB protocol can be implemented. These include increasing the NaCl concentration in the extraction buffer, adding polyvinylpyrrolidone (B124986) (PVP) to bind and remove polyphenols which can also be problematic, and performing an extended RNase treatment.[7][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during and after your CTAB DNA extraction.
| Issue | Potential Cause | Recommended Solution(s) |
| Viscous/slimy DNA pellet that is hard to dissolve | High polysaccharide co-precipitation. | 1. High-Salt Wash: Wash the DNA pellet with a high-salt buffer (e.g., TE buffer with 1.0-2.5 M NaCl) followed by ethanol (B145695) precipitation. This will help to dissolve the DNA while leaving the polysaccharides behind.[3][9] 2. Re-dissolve and Re-precipitate: Dissolve the pellet as much as possible in TE buffer and then re-precipitate the DNA using isopropanol (B130326) or ethanol. This can sometimes leave some polysaccharides in the supernatant. |
| Low A260/A230 ratio (<1.8) | Presence of polysaccharides and/or other contaminants that absorb at 230 nm. | 1. Ethanol Wash: Ensure the final 70% ethanol wash steps are thorough to remove residual salts and other contaminants. 2. Purification Kits: Consider using a commercial DNA purification kit that employs spin columns with silica (B1680970) membranes to bind DNA and wash away contaminants. 3. Phenol-Chloroform Cleanup: A phenol:chloroform:isoamyl alcohol extraction can be performed on the dissolved DNA to remove remaining proteins and some polysaccharides. |
| PCR/Enzyme digestion fails with visually "good" DNA | Residual inhibitors like polysaccharides that are not visually obvious but are potent enough to inhibit enzymes. | 1. Dilute the DNA sample: Diluting the DNA template (e.g., 1:10 or 1:100) can reduce the concentration of inhibitors to a level where they no longer affect the enzymatic reaction. 2. Add PCR Enhancers: Additives like Bovine Serum Albumin (BSA) or betaine (B1666868) to the PCR reaction can sometimes overcome the inhibitory effects of polysaccharides. 3. Repeat High-Salt Precipitation: Perform an additional round of high-salt precipitation on the purified DNA to further remove any lingering polysaccharides.[3] |
| Low DNA yield | Incomplete cell lysis or loss of DNA during phase separation. | 1. Optimize Tissue Grinding: Ensure the plant tissue is ground to a very fine powder in liquid nitrogen for efficient cell lysis.[4] 2. Proper Phase Separation: After chloroform:isoamyl alcohol addition, ensure a clear separation of the aqueous and organic phases. Carefully transfer the upper aqueous phase without disturbing the interface where contaminants can be present.[4][11] |
Quantitative Data Summary
The following table summarizes the impact of different modifications to the CTAB protocol on DNA yield and purity, providing a comparative overview.
| Plant Species | Modification to CTAB Protocol | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Strawberry (Mature Leaves) | High NaCl, PVP, extended RNase, Phenol-Chloroform | 20 - 84 | Not Specified | Not Specified | [7] |
| Various Plant Species | High Salt Precipitation (1.0-2.5 M NaCl) | Not Specified | Not Specified | Improved, satisfactory for PCR | [3][9] |
| Boswellia serrata | Modified protocol with high-salt TE buffer wash | 20 - 40 | 1.75 - 1.85 | Not Specified | [1] |
| Cucumber | High Salt Buffer vs. Low Salt Buffer | Similar Yields | Similar Ratios | Markedly lower with low salt buffer | [5] |
Experimental Protocols
Protocol 1: Modified CTAB Extraction for High Polysaccharide Content Plants
This protocol incorporates high salt concentrations and PVP to improve the removal of polysaccharides and polyphenols.[7][11]
-
Sample Preparation:
-
Weigh approximately 100-200 mg of fresh, young leaf tissue (or 50-100 mg of dry tissue).
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 2% PVP).
-
Add β-mercaptoethanol to a final concentration of 0.2% (v/v) just before use.
-
Vortex vigorously for 30 seconds.
-
Incubate at 65°C for 60 minutes, with occasional gentle mixing.
-
-
Purification:
-
Cool the sample to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion until the DNA precipitates.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Repeat the 70% ethanol wash.
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Resuspension and RNase Treatment:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes.
-
Store the purified DNA at -20°C.
-
Protocol 2: High-Salt Precipitation for Polysaccharide Removal from an Existing DNA Sample
This protocol is for cleaning up a DNA sample that is already contaminated with polysaccharides.[3]
-
Dissolution:
-
Dissolve the contaminated DNA pellet in TE buffer.
-
Add NaCl to a final concentration of 1.0 M to 2.5 M.
-
-
Precipitation:
-
Add two volumes of cold absolute ethanol.
-
Mix gently and incubate at -20°C for 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Carefully decant the supernatant, which contains the dissolved polysaccharides.
-
Wash the DNA pellet twice with 70% ethanol.
-
-
Resuspension:
-
Air-dry the pellet and resuspend in the desired volume of sterile water or TE buffer.
-
Visualizations
Caption: Workflow of the modified CTAB method for DNA extraction.
References
- 1. rootmicrobiomeunl.wordpress.com [rootmicrobiomeunl.wordpress.com]
- 2. A simple technique for removing plant polysaccharide contaminants from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zymoresearch.com [zymoresearch.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. DNA extract characterization process for microbial detection methods development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of a CTAB DNA extraction protocol for plants containing high polysaccharide and polyphenol components - ProQuest [proquest.com]
- 8. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. benchchem.com [benchchem.com]
Preventing RNA contamination in CTAB-based nucleic acid isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent RNA contamination during CTAB-based nucleic acid isolation.
Frequently Asked Questions (FAQs)
Q1: Why is RNA contamination a problem in DNA extraction?
RNA contamination can interfere with downstream applications. For instance, in PCR-based applications, RNA can compete with DNA for primer binding sites, potentially leading to inaccurate quantification or failed experiments[1]. Spectrophotometric quantification of DNA can also be artificially inflated by the presence of RNA, as both nucleic acids absorb light at 260 nm[2].
Q2: What is the primary method to remove RNA during CTAB DNA extraction?
The most common and effective method for removing RNA during CTAB DNA extraction is to treat the sample with RNase A, an enzyme that specifically degrades RNA[1][3].
Q3: When is the best time to perform the RNase A treatment?
RNase A treatment can be incorporated at different stages of the CTAB protocol. Some protocols recommend adding it to the lysis buffer, while others suggest treatment after the chloroform (B151607) extraction step or even after the DNA has been eluted[1][4]. Performing the treatment after DNA precipitation and resuspension is a common practice to ensure the removal of co-precipitated RNA[4][5].
Q4: Can the CTAB method itself remove RNA without RNase A?
It is very unlikely that a standard CTAB protocol will remove all RNA without a specific RNase A treatment step. DNA and RNA share similar chemical and physical properties, causing them to co-precipitate during the extraction process[6].
Troubleshooting Guide: RNA Contamination
This guide addresses common issues related to RNA contamination in your final DNA sample.
Issue: RNA is visible as a smear or distinct bands at the bottom of an agarose (B213101) gel.
| Potential Cause | Recommended Solution |
| Ineffective RNase A Treatment | - Optimize RNase A Concentration and Incubation: Ensure you are using the optimal concentration of RNase A and incubating for a sufficient amount of time and at the correct temperature. See the table below for recommended parameters. - Post-Extraction RNase A Treatment: If you suspect RNA contamination after completing the extraction, you can perform an RNase A treatment on your eluted DNA sample[4][5]. After treatment, the RNase A should be removed, for example, by re-precipitating the DNA or using a column cleanup kit[4][7]. |
| RNase A Activity Inhibited | - High Salt or Detergent Concentration: High concentrations of salts (like NaCl) or detergents (like CTAB and SDS) in the lysis buffer can inhibit RNase A activity[8]. Consider diluting the lysate before adding RNase A if inhibition is suspected. |
| Too Much Starting Material | - Reduce Sample Amount: Using an excessive amount of starting plant material can lead to an overload of all cellular components, including RNA, making it difficult for the RNase A to work effectively[9][10]. |
Issue: 260/280 and/or 260/230 ratios from spectrophotometry are outside the optimal range, suggesting contamination.
| Potential Cause | Recommended Solution |
| Residual RNA | - Perform or Repeat RNase A Treatment: As mentioned above, a thorough RNase A digestion is crucial. High 260/280 ratios can be indicative of RNA contamination. |
| Contamination with Other Reagents | - Proper Washing Steps: Ensure that the DNA pellet is thoroughly washed with 70-80% ethanol (B145695) to remove CTAB and other salts that can affect spectrophotometric readings and inhibit downstream reactions[1]. Insufficient washing can lead to low 260/230 ratios[11]. |
Quantitative Data Summary
Table 1: Recommended Parameters for RNase A Treatment
| Parameter | Recommended Range | Notes |
| RNase A Concentration | 10 - 100 µg/mL | The optimal concentration can vary depending on the amount of starting material and the level of expected RNA content[8][12]. |
| Incubation Temperature | 37°C | This is the optimal temperature for RNase A activity[4][12]. Some protocols suggest incubation at 55-65°C, but this can risk DNA degradation. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may be necessary for samples with very high RNA content[12][13]. |
Experimental Protocols
Protocol 1: Standard CTAB DNA Extraction with Integrated RNase A Treatment
This protocol is a generalized version of a common CTAB method for plant DNA extraction.
-
Tissue Grinding: Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Lysis: Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-heated (65°C) CTAB lysis buffer. Vortex vigorously to mix.
-
Incubation: Incubate the mixture at 65°C for 30-60 minutes in a water bath, with occasional gentle inversion.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix by inverting the tube for 5-10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.
-
RNase A Treatment: Add RNase A to a final concentration of 20 µg/mL. Incubate at 37°C for 30 minutes[12].
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol (B130326) and mix gently by inversion. A white, stringy precipitate of DNA should become visible.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of 70% ethanol. Repeat the wash step.
-
Drying: Air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.
Protocol 2: Post-Extraction RNase A Treatment for Contaminated DNA Samples
This protocol can be used to clean up a DNA sample that has already been extracted but shows signs of RNA contamination.
-
Sample Preparation: Take your eluted DNA sample.
-
RNase A Addition: Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour[4].
-
RNase A Removal (Option A - Reprecipitation):
-
Add 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 15 minutes to pellet the DNA.
-
Wash the pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
-
RNase A Removal (Option B - Column Cleanup):
-
Use a commercial DNA cleanup kit according to the manufacturer's instructions to remove the RNase A and other impurities[7].
-
Visualizations
Caption: Workflow for CTAB-based DNA isolation highlighting the RNase A treatment step.
Caption: Troubleshooting logic for addressing RNA contamination in CTAB DNA extractions.
References
- 1. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zymoresearch.com [zymoresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How do I remove the RNA contamination from purified DNA? [qiagen.com]
- 8. Magen RNase Solution [magen-tec.com]
- 9. neb.com [neb.com]
- 10. mpbio.com [mpbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. mimubase.org [mimubase.org]
- 13. vivantechnologies.com [vivantechnologies.com]
Troubleshooting low DNA yield with the modified CTAB method
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low DNA yield with the modified Cetyltrimethylammonium Bromide (CTAB) method.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low DNA yield with the modified CTAB method?
Low DNA yield can stem from several factors, including the quality and quantity of the starting material, inefficient cell lysis, DNA degradation, and loss during precipitation steps.[1] Plant tissues, in particular, pose challenges due to rigid cell walls and the presence of secondary metabolites like polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream applications.[2][3][4]
Q2: How does the quality of the starting plant tissue affect DNA yield?
The quality and type of tissue are critical. Young, actively growing tissues like leaves or buds are preferred as they generally have a higher ratio of nuclear to cytoplasmic volume and contain fewer secondary metabolites that can interfere with extraction.[1] Old or senescent tissues may contain degraded DNA and higher levels of inhibitory compounds.[1] Furthermore, using too little starting material can naturally lead to low yields, while using too much can overwhelm the reagents, leading to incomplete lysis and purification.[1] Preservation methods also matter; silica-dried tissues often yield higher quality and quantity of DNA compared to herbarium-preserved specimens.[5]
Q3: My DNA pellet is brown and gelatinous. What does this indicate and how can I fix it?
A brown and/or gelatinous pellet is a classic sign of contamination with polysaccharides and oxidized polyphenols.[3][5] These contaminants can make the DNA viscous, difficult to resuspend, and inhibit enzymatic reactions like PCR.[2][3]
-
To prevent polysaccharide contamination: Ensure the correct concentration of NaCl (typically 1.4 M) is in your CTAB buffer, as this helps keep polysaccharides in solution.[6] Some protocols suggest an additional high-salt wash step to remove stubborn polysaccharides.[7]
-
To prevent polyphenol contamination: Add antioxidants like β-mercaptoethanol or polyvinylpyrrolidone (B124986) (PVP) to your extraction buffer just before use.[5][8] These agents prevent phenols from oxidizing and irreversibly binding to DNA.
Q4: Could the lysis step be the cause of my low yield? How can I optimize it?
Yes, the lysis step is critical for breaking down cell walls and releasing DNA.[5] Inefficient lysis directly results in low yield.
-
Tissue Grinding: Ensure the tissue is ground to a very fine powder using liquid nitrogen. Incomplete grinding is a primary cause of failed extractions as it prevents the lysis buffer from accessing the cells.
-
Incubation Temperature and Time: The incubation temperature for the lysis step is typically between 60-65°C.[9] Temperatures that are too low may not be effective for cell lysis, while temperatures that are too high can promote DNA degradation. Incubation time can also be optimized, typically ranging from 30 to 60 minutes.[10][11]
Q5: How do I know if my DNA is being degraded, and what can I do to prevent it?
DNA degradation appears as a smear rather than a sharp, high-molecular-weight band on an agarose (B213101) gel.[7] Degradation can be caused by endogenous nucleases released during cell lysis or by harsh physical shearing.[1]
-
Minimize Nuclease Activity: Work quickly and keep samples cold whenever possible. Adding EDTA to the CTAB buffer helps inactivate nucleases by chelating Mg2+ ions, which are essential cofactors for these enzymes.[6]
-
Gentle Handling: After the initial grinding, avoid excessive or harsh vortexing, especially after the DNA is precipitated. Mix by gentle inversion instead.
Q6: I don't see a DNA pellet after adding isopropanol (B130326)/ethanol (B145695). What went wrong?
This issue points to a problem in the preceding steps or the precipitation process itself.
-
Initial Yield Was Too Low: There may have been very little DNA in the aqueous phase to begin with. Review the sample quality and lysis efficiency.
-
Incomplete Phase Separation: If any of the organic phase (chloroform-isoamyl alcohol) is carried over, it can inhibit DNA precipitation. Ensure you carefully transfer only the upper aqueous phase after centrifugation.
-
Precipitation Conditions: DNA precipitation is typically carried out at cold temperatures (e.g., -20°C) for 30 minutes to overnight to increase the yield.[1] Using ice-cold isopropanol or ethanol is crucial.[6]
Troubleshooting Guide: Low DNA Yield
This table provides a quick reference for identifying and solving common problems encountered during DNA extraction with the modified CTAB method.
| Problem | Possible Cause | Recommended Solution |
| No or Very Small DNA Pellet | Insufficient amount or poor quality of starting tissue.[1][12] | Use young, fresh, or properly preserved tissue. Increase the starting amount if appropriate, but avoid overloading the buffer capacity.[1] |
| Incomplete cell lysis. | Grind tissue thoroughly to a fine powder in liquid nitrogen. Ensure the lysis buffer incubation is at the correct temperature (60-65°C) and for an adequate duration (30-60 min).[9] | |
| DNA degradation by nucleases. | Add EDTA to the extraction buffer to chelate Mg2+ and inhibit nucleases.[6] Work quickly and keep samples on ice when possible. | |
| Loss of DNA during phase separation. | Carefully pipette the upper aqueous phase after chloroform (B151607) extraction, avoiding the interface. Repeat the chloroform wash if the interface is not clean. | |
| Brown, Discolored DNA Pellet | Contamination with oxidized polyphenols. | Add antioxidants like β-mercaptoethanol (0.2-3%) or PVP (1-5%) to the CTAB buffer immediately before use.[8][13] |
| Gelatinous, Slimy DNA Pellet | High levels of polysaccharide co-precipitation.[3][5] | Ensure adequate NaCl concentration (1.4 M) in the extraction buffer.[6] Consider an optional high-salt wash (e.g., with 0.7 M NaCl) before precipitation.[8] |
| Low A260/A280 Ratio (<1.7) | Protein contamination. | Ensure sufficient mixing during the chloroform:isoamyl alcohol step to denature and separate proteins. Repeat the chloroform extraction until the interface is clear. Add Proteinase K during the lysis step.[11] |
| Low A260/A230 Ratio (<1.8) | Polysaccharide, polyphenol, or salt contamination.[5] | Perform a 70% ethanol wash after precipitation to remove residual salts.[1] For polysaccharide/polyphenol issues, refer to the solutions above. |
| DNA is Sheared or Degraded | Harsh mechanical treatment. | Avoid vigorous vortexing after adding isopropanol/ethanol. Mix gently by inverting the tube. |
| Nuclease activity was not inhibited. | Ensure EDTA is present in all buffers. Store samples at -80°C if not processed immediately.[1] |
Quantitative Data: Expected DNA Yields
DNA yields can vary significantly based on the species, tissue type, age, and preservation method. The following table provides illustrative examples of DNA yields obtained using modified CTAB protocols.
| Plant/Tissue Type | Preservation | Expected DNA Yield | Reference |
| Medicinal Plants (e.g., Tinospora cordifolia) | Fresh Nodal Stem | Up to 833.00 µg/mL | [13][14] |
| Medicinal Plants (e.g., Catharanthus roseus) | Fresh Leaves | 526.00 µg/mL | [13] |
| Green Seaweeds (Ulva, Monostroma) | Fresh Culture | ~24-50 ng/µL (equivalent to 24-50 µg/mL) | [11] |
| Green Seaweeds (Caulerpa) | Herbarium Samples | ~9-14 ng/µL (equivalent to 9-14 µg/mL) | [11] |
| Tropical Tuber Crops | Not Specified | High Yields (Specific values not given) | [11] |
Note: Yields are often reported differently (e.g., per gram of tissue vs. per mL of final eluate) and direct comparisons can be complex. The values above are for general guidance.
Detailed Experimental Protocol: Modified CTAB Method
This protocol is a generalized version suitable for many plant species. Optimization of CTAB concentration, PVP, or incubation times may be necessary for specific tissues.[9][12]
1. Buffer Preparation:
-
CTAB Extraction Buffer (prepare fresh):
2. Lysis:
-
Weigh 100-200 mg of fresh or 50 mg of dried plant tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine, homogenous powder using a pre-chilled mortar and pestle.
-
Quickly transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB Extraction Buffer.
-
Vortex briefly to mix and incubate at 65°C for 60 minutes in a water bath or heat block.[9] Mix by gentle inversion every 15-20 minutes.
3. Purification:
-
After incubation, cool the tubes to room temperature.
-
Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1).
-
Mix by inverting the tubes for 10-15 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.[9]
-
Carefully transfer the upper aqueous phase to a new tube. Be extremely careful not to disturb the interface containing proteins and cell debris.
-
Repeat the chloroform:isoamyl alcohol extraction if the aqueous phase is not clear.
4. Precipitation:
-
To the recovered aqueous phase, add 0.67 volumes (approx. 670 µL) of ice-cold isopropanol.
-
Mix gently by inversion until the DNA precipitates. The DNA should appear as a white, stringy mass.
-
Incubate at -20°C for at least 30 minutes to increase the pellet yield.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
5. Washing and Resuspension:
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol to remove salts and other impurities.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this will make it difficult to resuspend.
-
Resuspend the DNA pellet in 50-100 µL of sterile, nuclease-free water or low-salt buffer (e.g., TE buffer).
Visualizations
Experimental Workflow
Caption: Workflow for Modified CTAB DNA Extraction.
Troubleshooting Logic for Low DNA Yield
Caption: Decision tree for troubleshooting low DNA yield.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. zymoresearch.com [zymoresearch.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 8. geneconserve.pro.br [geneconserve.pro.br]
- 9. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 10. academic.oup.com [academic.oup.com]
- 11. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 13. scialert.net [scialert.net]
- 14. docsdrive.com [docsdrive.com]
How to remove CTAB from DNA samples for downstream applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing Cetyltrimethylammonium bromide (CTAB) from DNA samples to ensure success in downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove CTAB from DNA samples?
A1: CTAB is a cationic detergent widely used in DNA extraction protocols, particularly from plant tissues, due to its ability to effectively lyse cells and remove polysaccharides.[1][2] However, residual CTAB can significantly inhibit downstream enzymatic reactions such as PCR, restriction digestion, and ligation.[3] It can also interfere with DNA quantification by spectrophotometry, leading to artificially high readings.[3] Therefore, complete removal of CTAB is essential for obtaining reliable results in molecular biology applications.
Q2: What are the common indicators of CTAB contamination in a DNA sample?
A2: Several signs can indicate the presence of residual CTAB in your DNA sample:
-
Low A260/230 ratio: A ratio below 1.8 often suggests contamination with salts or organic compounds, including CTAB.[4][5]
-
Inhibition of downstream applications: Failure or inefficiency in PCR amplification, restriction digests, or sequencing reactions can be a strong indicator of CTAB contamination.[3][4]
-
Visible precipitate: A cloudy or gelatinous pellet after ethanol (B145695) precipitation that is difficult to resuspend can sometimes be due to co-precipitation of CTAB with the DNA.[6]
-
Difficulty pipetting: A viscous DNA solution after resuspension can be caused by co-precipitated polysaccharides, a common issue in CTAB-based extractions that necessitates thorough cleanup.[3]
Q3: Can I use commercial kits to clean up CTAB-contaminated DNA?
A3: Yes, several commercial DNA clean-up kits can effectively remove CTAB and other inhibitors. For instance, kits like the Zymo DNA Clean & Concentrator have been shown to improve the quality of CTAB-extracted DNA for downstream applications like real-time PCR.[4][5][7] These kits often utilize silica-based spin columns to bind DNA while allowing contaminants to be washed away.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of CTAB from DNA samples.
| Problem | Possible Cause | Recommended Solution(s) |
| Low DNA Yield | Incomplete precipitation of DNA. | Ensure the correct volume of isopropanol (B130326) or ethanol is used (typically 0.6-0.7 volumes of isopropanol or 2-3 volumes of cold ethanol).[1][8] Increase precipitation time, for instance, by incubating at -20°C.[1][9] |
| Accidental discarding of the DNA pellet. | The DNA pellet can be loose and difficult to see.[9] After precipitation, centrifuge at high speed (e.g., >10,000 x g) for a sufficient duration (10-20 minutes) to ensure a compact pellet.[1][7] Be careful when decanting the supernatant. | |
| Low DNA Purity (Low A260/280 or A260/230 Ratio) | Contamination with proteins, polysaccharides, or residual salts. | Repeat the chloroform:isoamyl alcohol extraction step until the aqueous phase is clear to remove proteins and other contaminants.[1][10] Perform additional ethanol washes (typically with 70% ethanol) to remove residual salts and CTAB.[3][8] Ensure the final DNA pellet is briefly air-dried to remove all ethanol before resuspension, as ethanol can also inhibit downstream reactions.[3] |
| PCR Inhibition | Residual CTAB in the final DNA sample. | Perform a high-salt precipitation followed by thorough ethanol washes. Dissolving the DNA pellet in a high-salt buffer (e.g., containing 1.2 M NaCl) before re-precipitating with ethanol can help remove CTAB.[11] Alternatively, use a commercial DNA clean-up kit.[4][7] |
| Co-precipitation of polysaccharides. | High salt concentrations (1-2 M NaCl) in the lysis buffer can help prevent the co-precipitation of polysaccharides with the DNA.[3] | |
| DNA is Difficult to Resuspend | The DNA pellet was over-dried. | Avoid completely drying the DNA pellet after the final ethanol wash.[8] If the pellet is difficult to dissolve, warm the sample at 55-65°C for a short period and gently pipette to aid resuspension.[7] |
| Contamination with polysaccharides or CTAB. | A gelatinous or sticky pellet can indicate contamination. Re-purify the DNA using a high-salt wash or a commercial clean-up kit. |
Experimental Protocols
Here are detailed methodologies for key experiments related to CTAB removal.
Protocol 1: High-Salt Precipitation and Ethanol Wash
This method is effective for removing CTAB that has co-precipitated with DNA.
-
Resuspend the DNA pellet: Dissolve the DNA pellet containing CTAB in 100 µL of a high-salt solution (e.g., 1.2 M NaCl).[11]
-
Precipitate the DNA: Add 2 to 2.5 volumes of cold 95-100% ethanol. Mix gently by inverting the tube several times.
-
Incubate: Incubate the mixture at -20°C for at least 30 minutes to precipitate the DNA.
-
Pellet the DNA: Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Wash the pellet: Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ethanol. This step removes the high salt and residual CTAB. Repeat the wash step for a more thorough cleaning.[3]
-
Dry the pellet: After the final wash, carefully remove all the 70% ethanol and briefly air-dry the pellet. Do not over-dry.[8]
-
Resuspend the DNA: Resuspend the clean DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.
Protocol 2: Chloroform:Isoamyl Alcohol Extraction
This is a standard step in many CTAB DNA extraction protocols to remove proteins and other contaminants, including CTAB.
-
Initial DNA solution: Start with your DNA sample in an aqueous buffer.
-
Add Chloroform:Isoamyl Alcohol: Add an equal volume of chloroform:isoamyl alcohol (24:1).[12]
-
Mix: Vortex the tube for a few seconds to create an emulsion.
-
Centrifuge: Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to separate the phases.
-
Transfer the aqueous phase: Carefully transfer the upper aqueous phase, which contains the DNA, to a new tube. Be cautious not to disturb the interface, which contains precipitated proteins and other contaminants.[12]
-
Repeat (optional): For samples with high levels of contamination, repeat steps 2-5 until the interface is clear.[1]
-
Precipitate the DNA: Proceed with ethanol or isopropanol precipitation to recover the DNA.
Quantitative Data Summary
The following table summarizes the impact of different purification methods on the quality of CTAB-extracted DNA, as reported in the literature.
| Extraction/Purification Method | Average DNA Yield (ng/µL) | Average A260/280 Ratio | Average A260/230 Ratio | Performance in Downstream Applications | Reference |
| CTAB only | High | Often < 1.8 or > 2.0 | Often low (< 1.5) | PCR inhibition often observed.[4] | [4][13][14] |
| CTAB + Zymo Clean-up Kit | High Recovery | Improved (closer to 1.8) | Significantly Improved | Successful real-time PCR quantification.[4] | [4][5] |
| CTAB + QIAEX II Gel Extraction Kit | Lower Recovery | Improved | Improved | Successful real-time PCR quantification.[4] | [4] |
| Modified High-Salt CTAB | 608 | 1.83 | Not Reported | High purity indicated by lack of smearing on gel. | [15] |
Visualizations
Experimental Workflow: CTAB Removal
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. CTAB DNA extraction [ryaneckert.github.io]
- 8. coleman-lab.org [coleman-lab.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mbari.org [mbari.org]
- 13. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vivantechnologies.com [vivantechnologies.com]
Technical Support Center: Optimizing CTAB-Based DNA Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of DNA extracted using the Cetyltrimethylammonium Bromide (CTAB) protocol.
Troubleshooting Guide
Low DNA purity is a common issue when working with organisms rich in polysaccharides and polyphenols. This guide addresses frequent problems and provides solutions to enhance the quality of your extracted DNA.
Problem 1: Low A260/280 Ratio
A low A260/280 ratio, typically below 1.7, indicates protein or phenol (B47542) contamination.[1][2][3]
Visual Cue: The aqueous phase may be cloudy or the final DNA pellet might be discolored (brownish or yellowish).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low A260/280 ratio.
Problem 2: Low A260/230 Ratio
A low A260/230 ratio, generally below 2.0, suggests contamination with polysaccharides, polyphenols, or salts.[4][5][6][7]
Visual Cue: The DNA pellet may be gelatinous, viscous, or difficult to dissolve.[8][9][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low A260/230 ratio.
Frequently Asked Questions (FAQs)
Q1: What are the ideal A260/280 and A260/230 ratios for pure DNA?
For pure DNA, the ideal A260/280 ratio is approximately 1.8.[2][7] The A260/230 ratio should be in the range of 2.0-2.2.[7]
| Purity Ratio | Ideal Value | Indication of Contamination | Common Contaminants |
| A260/280 | ~1.8 | < 1.7 | Proteins, Phenol |
| A260/230 | 2.0 - 2.2 | < 2.0 | Polysaccharides, Polyphenols, Guanidine salts, Ethanol |
Q2: My DNA pellet is viscous and difficult to dissolve. What is the cause and how can I fix it?
A viscous, gelatinous pellet is a common sign of high polysaccharide contamination.[8][9][10] Polysaccharides can co-precipitate with DNA, making it difficult to handle and inhibiting downstream enzymatic reactions.
Solutions:
-
Increase Salt Concentration: Modify your CTAB extraction buffer to include a higher concentration of NaCl (e.g., 1.4 M to 2.5 M). This increases the solubility of polysaccharides in the ethanol, preventing their co-precipitation with DNA.[10][12]
-
High-Salt Precipitation: After the initial DNA precipitation, redissolve the pellet in a high-salt buffer and re-precipitate the DNA.
-
Pre-washing: Before adding the CTAB buffer, wash the ground tissue with a buffer containing a lower salt concentration to remove some of the polysaccharides.
Q3: How can I remove RNA contamination from my DNA sample?
RNA contamination can lead to an overestimation of nucleic acid concentration. The most common method to remove RNA is to treat the sample with RNase A.
Procedure:
-
After the chloroform:isoamyl alcohol extraction and before DNA precipitation, add RNase A (to a final concentration of 10-100 µg/mL) to the aqueous phase.
-
Proceed with the isopropanol (B130326) precipitation.
Alternatively, RNase A treatment can be performed after resuspending the final DNA pellet. However, this will require a subsequent purification step to remove the RNase A.[15]
Q4: Can I use a column-based method to clean up my CTAB-extracted DNA?
Yes, using a silica spin column is an effective way to further purify DNA after a CTAB-based extraction.[13][16] This method helps to remove residual salts, polysaccharides, and other inhibitors.
General Workflow:
-
Perform the CTAB extraction up to the isopropanol precipitation step.
-
Instead of pelleting the DNA, load the isopropanol-precipitated solution onto a silica spin column.
-
Centrifuge to bind the DNA to the column.
-
Wash the column with the provided wash buffers (typically containing ethanol) to remove contaminants.
-
Elute the purified DNA with an elution buffer or nuclease-free water.[13]
Experimental Protocols
Protocol 1: Modified CTAB DNA Extraction for High Polysaccharide/Polyphenol Tissues
This protocol is adapted for plant tissues rich in polysaccharides and polyphenols.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
Polyvinylpyrrolidone (PVP) or Polyvinylpolypyrrolidone (PVPP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Grind 100-200 mg of fresh tissue (or 50-100 mg of dried tissue) to a fine powder in liquid nitrogen.
-
Immediately transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer with 1-2% PVP and 0.2% β-mercaptoethanol (added just before use).
-
Vortex vigorously for 30 seconds and incubate at 65°C for 60 minutes with occasional mixing.
-
Cool the sample to room temperature and add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Optional RNase A Treatment: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Repeat the chloroform:isoamyl alcohol extraction (steps 4-7) until the interface is clear.
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase and mix gently by inversion to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Repeat the ethanol wash.
-
Air-dry the pellet for 10-15 minutes (do not over-dry).
-
Resuspend the DNA in 50-100 µL of TE buffer.
Protocol 2: Phenol-Chloroform Purification of DNA
This protocol can be used to further purify DNA samples with significant protein contamination.
Materials:
-
Phenol:chloroform:isoamyl alcohol (25:24:1), pH 8.0
-
Chloroform:isoamyl alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer or nuclease-free water
Procedure:
-
To your aqueous DNA sample, add an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex for 20-30 seconds and centrifuge at 16,000 x g for 5 minutes at room temperature to separate the phases.[17]
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 2.
-
Transfer the upper aqueous phase to a new tube.
-
To precipitate the DNA, add 1/10 volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or overnight.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the DNA.[17]
-
Carefully decant the supernatant and wash the pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable volume of TE buffer or nuclease-free water.
Data on Purity Improvement
The following table summarizes the expected improvement in DNA purity ratios after applying specific troubleshooting steps. Actual results may vary depending on the sample type and initial quality.
| Initial Problem | Troubleshooting Step | Expected A260/280 Ratio | Expected A260/230 Ratio |
| Low A260/280 (~1.5) | Phenol-Chloroform Extraction | ~1.8 | Unchanged or slightly improved |
| Low A260/230 (~1.2) | High-salt precipitation | Unchanged | >1.8 |
| Low A260/280 & A260/230 | Modified CTAB with PVP & high NaCl | ~1.8 | >2.0 |
| Persistent low purity | Silica Spin Column Cleanup | ~1.8 | >2.0 |
Note: The values in this table are approximate and based on typical outcomes reported in the literature.[12][18]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dna.uga.edu [dna.uga.edu]
- 8. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Isolation of Plant DNA using CTAB Protocol with a Spin Column [opsdiagnostics.com]
- 14. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 15. Protocol: a simple method for extracting next-generation sequencing quality genomic DNA from recalcitrant plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Navigating the Nuances of CTAB Buffer pH for Optimal DNA Precipitation: A Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of molecular biology, the successful isolation of high-quality DNA is a critical cornerstone for a multitude of downstream applications, from PCR and sequencing to drug discovery and development. The CTAB (Cetyltrimethylammonium bromide) buffer method remains a widely utilized technique, particularly for challenging sample types rich in polysaccharides and polyphenols. However, the seemingly simple step of adjusting the buffer's pH can be a significant source of experimental variability, leading to suboptimal DNA yield and purity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize the pH of their CTAB buffer for consistently successful DNA precipitation.
This guide offers a detailed breakdown of the critical role of pH in the CTAB DNA extraction process, providing a question-and-answer-style troubleshooting section, a summary of expected quantitative outcomes at different pH values, a detailed experimental protocol for buffer preparation and pH adjustment, and a visual workflow to elucidate the logical relationships in the process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during CTAB DNA extraction related to buffer pH.
Q1: What is the optimal pH for a CTAB buffer and why is it so important?
A1: The optimal pH for a CTAB buffer is approximately 8.0.[1] This slightly alkaline condition is crucial for several reasons. Firstly, it helps to maintain the stability of DNA by preventing depurination, which can occur in acidic conditions (pH < 7.0). Secondly, a pH of 8.0 is optimal for the activity of Tris-HCl, a common buffering agent in CTAB solutions, which effectively maintains a stable pH environment throughout the extraction process.[2] This stability is vital as cellular components released during lysis can alter the pH of the solution. Lastly, this pH helps in the denaturation of proteins, aiding in their removal during the purification steps.
Q2: My DNA yield is consistently low. Could the pH of my CTAB buffer be the culprit?
A2: Yes, an incorrect pH can significantly reduce DNA yield. If the pH is too acidic (below 7.0), the DNA can be damaged through depurination, leading to fragmentation and loss. Conversely, a highly alkaline pH (above 9.0) can cause the DNA to denature, making it single-stranded and potentially less amenable to precipitation with isopropanol (B130326) or ethanol. Ensure your pH meter is correctly calibrated and that the pH of the CTAB buffer is adjusted to 8.0 before use.
Q3: The A260/A280 ratio of my DNA is below 1.8, indicating protein contamination. How can pH adjustment help?
A3: A low A260/A280 ratio is a classic sign of protein contamination. While several factors can contribute to this, an inappropriate buffer pH can be a key player. A pH of 8.0 aids in the denaturation and precipitation of proteins during the chloroform (B151607) extraction step. If the pH is too low, proteins may not be efficiently removed, leading to their co-precipitation with the DNA. Verifying and adjusting the CTAB buffer to pH 8.0 can improve the efficiency of protein removal and, consequently, increase the A260/A280 ratio to the desired range of 1.8-2.0.[3]
Q4: My A260/A230 ratio is low, suggesting polysaccharide or polyphenol contamination. Is this related to the buffer's pH?
A4: While the primary role of pH is in DNA stability and protein denaturation, it can indirectly influence the removal of other contaminants. The overall effectiveness of the CTAB buffer in complexing with and removing polysaccharides is optimal at a pH of 8.0. Deviations from this pH can potentially alter the ionic environment of the solution, which might affect the efficiency of polysaccharide and polyphenol precipitation during the initial steps of the protocol.
Q5: I'm working with a plant species known to be rich in secondary metabolites. Should I adjust the CTAB buffer pH differently?
A5: While pH 8.0 is a robust starting point for most plant species, some recalcitrant species may benefit from slight modifications to the extraction protocol, though drastic changes to the pH are generally not recommended without empirical testing. For plants with high levels of secondary metabolites, it is often more effective to modify other components of the CTAB buffer, such as increasing the concentration of PVP (polyvinylpyrrolidone) or β-mercaptoethanol, rather than altering the pH.[4]
Quantitative Impact of pH on DNA Precipitation
The pH of the CTAB buffer has a direct and measurable impact on the yield and purity of the extracted DNA. The following table summarizes the expected outcomes at different pH values. Note: These values are based on established principles and may vary depending on the sample type and specific laboratory conditions.
| pH of CTAB Buffer | Expected DNA Yield | Expected A260/A280 Ratio | Expected A260/A230 Ratio | Potential Issues |
| < 7.0 | Low | Variable, often < 1.8 | Variable, often low | DNA degradation (depurination), inefficient protein removal.[3] |
| 7.0 - 7.5 | Sub-optimal | 1.6 - 1.8 | 1.5 - 1.8 | Sub-optimal DNA stability and protein denaturation. |
| 8.0 | Optimal | 1.8 - 2.0 | 1.8 - 2.2 | Optimal conditions for DNA stability and purity. [1][3] |
| 8.5 - 9.0 | Sub-optimal to Low | 1.8 - 2.0 | 1.8 - 2.2 | Potential for DNA denaturation (unwinding of the double helix). |
| > 9.0 | Low | Variable | Variable | Significant DNA denaturation, leading to precipitation issues. |
Experimental Protocol: Preparation and pH Adjustment of 2% CTAB Buffer
This protocol outlines the steps for preparing a 2% CTAB buffer with precise pH adjustment.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water (ddH2O)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
To prepare 1 L of 2% CTAB buffer, add the following to 800 mL of ddH2O in a sterile beaker with a magnetic stir bar:
-
20 g CTAB
-
12.11 g Tris base (for 100 mM)
-
3.72 g EDTA disodium salt (for 20 mM)
-
81.8 g NaCl (for 1.4 M)
-
-
Dissolve the components: Gently heat the solution on a stirrer hotplate while stirring to dissolve the CTAB completely. Avoid boiling.
-
Cool to room temperature: Allow the solution to cool to room temperature before proceeding to pH adjustment.
-
Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (pH 4.0, 7.0, and 10.0).
-
Adjust the pH: Place the calibrated pH electrode into the CTAB buffer solution. Slowly add concentrated HCl dropwise to lower the pH, or 10M NaOH to increase the pH, until the meter reads 8.0.[5] Allow the reading to stabilize before adding more acid or base.
-
Bring to final volume: Once the pH is adjusted to 8.0, transfer the solution to a 1 L graduated cylinder and add ddH2O to a final volume of 1 L.
-
Sterilization: Autoclave the buffer at 121°C for 20 minutes.
-
Storage: Store the CTAB buffer at room temperature. Note that β-mercaptoethanol or PVP should be added fresh to the required aliquot just before use, as they are not stable during autoclaving or long-term storage.
Logical Workflow for CTAB DNA Extraction and the Influence of pH
The following diagram illustrates the key stages of the CTAB DNA extraction process and highlights the critical role of pH in achieving optimal results.
Caption: Logical workflow of CTAB DNA extraction highlighting the central role of pH adjustment.
By carefully controlling the pH of the CTAB buffer, researchers can significantly improve the reliability and efficiency of their DNA extractions, ensuring the acquisition of high-quality genetic material for their downstream research and development endeavors.
References
Technical Support Center: High-Molecular-Weight DNA Extraction from Recalcitrant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DNA shearing during CTAB (cetyltrimethylammonium bromide) extraction from challenging plant and fibrous tissues. Our goal is to help you obtain high-molecular-weight (HMW) DNA suitable for downstream applications such as long-read sequencing.
Troubleshooting Guide: Minimizing DNA Shearing
High-molecular-weight DNA is crucial for modern genomic analyses. However, its extraction is often hampered by mechanical and enzymatic degradation. This guide addresses common issues encountered during CTAB extraction and provides practical solutions.
Problem 1: Low DNA Yield and/or Significant Shearing Observed on Agarose (B213101) Gel
Possible Causes:
-
Improper sample selection and handling: Using old, senescent, or improperly stored tissues can lead to DNA degradation by endogenous nucleases before extraction even begins.[1][2]
-
Inefficient cell lysis: The rigid cell walls of many recalcitrant plants prevent the complete release of DNA if not adequately disrupted.[3][4]
-
Excessive mechanical stress: Aggressive homogenization, vortexing, or pipetting can physically break the long DNA strands.[5][6]
-
Nuclease activity: Endogenous nucleases released during cell lysis can rapidly degrade DNA.[1][7]
Solutions:
-
Sample Selection: Whenever possible, use young, actively growing tissues like leaves or buds, as they have a higher cell density and lower levels of secondary metabolites that can interfere with extraction.[1][2][8]
-
Sample Preservation: If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C to halt nuclease activity.[1][9]
-
Gentle Homogenization: Grinding fresh or frozen tissue to a fine powder in liquid nitrogen is critical.[2][10][11] This method effectively disrupts cell walls while the frozen state keeps nucleases inactive.[3] For some tissues, bead mills may produce higher molecular weight DNA than a mortar and pestle.[3]
-
Modified Lysis Conditions:
-
Minimize Mechanical Disruption: After adding the CTAB buffer, mix by gentle inversion instead of vigorous vortexing.[5][7]
-
Optimize Lysis Incubation: A common incubation temperature is 60-65°C for 30-60 minutes, which helps to inactivate nucleases.[11][12] However, for some tissues, a shorter and cooler lysis step may prevent DNA fragmentation.[13][14]
-
-
Chemical Nuclease Inhibition: The inclusion of EDTA in the CTAB buffer is crucial as it chelates Mg2+, a necessary cofactor for many nucleases, effectively inactivating them.[3]
Problem 2: Viscous DNA Pellet That is Difficult to Dissolve
Possible Cause:
-
Polysaccharide Contamination: Many recalcitrant tissues are rich in polysaccharides, which can co-precipitate with DNA, resulting in a viscous pellet that is difficult to resuspend and can inhibit downstream enzymatic reactions.[7][15]
Solutions:
-
High Salt Concentration: Increasing the NaCl concentration in the CTAB buffer (e.g., to 1.4 M) helps to remove polysaccharides.[7][15]
-
Selective Precipitation: Adjusting salt concentrations can differentially precipitate DNA and polysaccharides.[15]
-
Purification Steps: Incorporate additional purification steps, such as a chloroform:isoamyl alcohol extraction, to separate proteins and other contaminants from the aqueous phase containing the DNA.[15]
Frequently Asked Questions (FAQs)
Q1: What is the single most critical step to prevent DNA shearing during CTAB extraction?
A1: The most critical step is the initial tissue disruption. Grinding the sample to a very fine powder in liquid nitrogen is paramount.[2][10][11] This ensures rapid and uniform cell lysis upon addition of the extraction buffer, while the low temperature minimizes enzymatic degradation.[3] Subsequent gentle handling, such as avoiding vigorous vortexing and using wide-bore pipette tips, is also essential.[5][6]
Q2: How can I modify the standard CTAB protocol for tissues with high levels of polyphenols?
A2: Polyphenols can oxidize and irreversibly bind to DNA, inhibiting downstream analysis. To counteract this, you can:
-
Add Antioxidants to the Lysis Buffer: Including reagents like β-mercaptoethanol (typically 0.2-1%) or polyvinylpyrrolidone (B124986) (PVP) in the CTAB buffer is highly recommended.[2][3][7] These agents prevent the oxidation of polyphenols.
-
Work Quickly: Minimize the time between tissue grinding and the addition of the lysis buffer to reduce the opportunity for phenolic compounds to oxidize.[3]
Q3: My DNA appears smeared on the gel. What are the likely causes and how can I fix it?
A3: A smear on an agarose gel indicates DNA fragmentation. The primary causes are:
-
Mechanical Shearing: Over-homogenization, vigorous vortexing, or forceful pipetting.[6] Reduce the intensity and duration of these steps. Mix by gentle inversion.
-
Nuclease Degradation: Contamination with or incomplete inactivation of nucleases. Ensure your workspace and reagents are nuclease-free, and that EDTA is present in your buffers.[1]
-
Poor Sample Quality: Starting with degraded tissue will inevitably result in fragmented DNA.[1] Always use fresh or properly cryopreserved samples.[9]
Q4: Can I increase the incubation temperature or time to improve lysis?
A4: While incubation at 60-65°C helps inactivate DNases, prolonged exposure to high temperatures can also lead to DNA degradation.[1][12] The optimal time and temperature can be tissue-dependent. For particularly sensitive samples, a shorter and cooler incubation might yield DNA with higher integrity.[13][14] It is advisable to perform a pilot experiment to determine the optimal conditions for your specific tissue type.
Quantitative Data Summary
The success of a DNA extraction protocol is often measured by the yield and integrity of the resulting DNA. The following table summarizes expected outcomes from modified CTAB protocols designed for high-molecular-weight DNA.
| Parameter | Standard Protocol (Potential for Shearing) | Modified HMW Protocol (Optimized for Integrity) | Reference |
| DNA Fragment Size | Often < 20 kbp with visible shearing | Mean size > 50 kbp | [5][16] |
| Purity (A260/A280) | 1.7 - 1.9 | > 1.8 | [16] |
| Purity (A260/A230) | Often < 1.8 (polysaccharide contamination) | > 1.8 | [16] |
| Key Modification | Vigorous mixing, standard buffers | Gentle inversion, high salt, antioxidant inclusion | [5][7] |
Experimental Protocols
Modified CTAB Protocol for High-Molecular-Weight DNA from Recalcitrant Plant Tissue
This protocol incorporates modifications to minimize DNA shearing.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
β-mercaptoethanol (add to 1% v/v in CTAB buffer just before use)[10]
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (pre-chilled to -20°C)
-
70% Ethanol (B145695) (pre-chilled to -20°C)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
-
Pre-chilled mortar and pestle
Procedure:
-
Tissue Preparation: Weigh 100-500 mg of fresh, young leaf tissue. Immediately freeze in liquid nitrogen.[10]
-
Grinding: Grind the frozen tissue to a very fine, homogenous powder using the pre-chilled mortar and pestle. Add more liquid nitrogen as needed to keep the tissue frozen and prevent thawing.[10]
-
Lysis: Scrape the frozen powder into a 2 mL microfuge tube. Immediately add 1 mL of pre-heated (65°C) CTAB extraction buffer with β-mercaptoethanol.
-
Incubation: Mix gently by inverting the tube several times until the powder is fully suspended. Incubate at 65°C for 30-60 minutes with occasional gentle mixing.[11]
-
Purification:
-
Cool the tube to room temperature. Add an equal volume (1 mL) of chloroform:isoamyl alcohol.
-
Mix by gentle inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.[7]
-
Carefully transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.
-
-
Precipitation:
-
Add 0.7 volumes of cold isopropanol. Mix by gentle inversion until a white, stringy DNA precipitate is visible.[15]
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
-
Pelleting and Washing:
-
Centrifuge at 13,500 x g for 10 minutes to pellet the DNA.[10]
-
Carefully decant the supernatant. Wash the pellet with 1 mL of cold 70% ethanol without disturbing the pellet.
-
Centrifuge again at 13,500 x g for 5 minutes.
-
-
Drying and Resuspension:
Visualizations
Caption: Workflow for HMW DNA extraction from recalcitrant tissues.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. neb.com [neb.com]
- 10. protocols.io [protocols.io]
- 11. The DNA Harvest: A Step-by-Step Journey Through Plant Tissue DNA Extraction [greenskybio.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 16. Modified CTAB protocols for high-molecular-weight DNA extractions from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying the CTAB protocol for high-throughput DNA isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers modifying the Cetyltrimethylammonium Bromide (CTAB) protocol for high-throughput DNA isolation from plant tissues.
Frequently Asked Questions (FAQs)
Q1: Why is my DNA yield low when using a 96-well plate format?
A1: Low DNA yield in high-throughput setups can stem from several factors. Inadequate cell lysis due to insufficient grinding or suboptimal buffer-to-tissue ratios is a common cause.[1] Ensure that tissue grinding, often done with bead beaters in 96-well plates, is thorough.[2] Also, verify that the volume of CTAB lysis buffer is adequate for the amount of starting material; a ratio of at least 4:1 (v/w) is often recommended.[3] Overloading with tissue can lead to incomplete lysis and subsequently lower yields.[1]
Q2: What is the cause of viscous, gelatinous DNA pellets that are hard to dissolve?
A2: A viscous or gelatinous pellet is typically a sign of high polysaccharide contamination.[4] Many plants, especially seeds and fruits, are rich in polysaccharides which can co-precipitate with DNA.[4][5] To mitigate this, modifications to the standard CTAB protocol are necessary, such as increasing the salt concentration (NaCl to 2.5–4 M) in the lysis buffer, which helps keep polysaccharides in solution.[3] An additional high-salt precipitation step can also help remove stubborn polysaccharides.[6]
Q3: My A260/A280 ratio is acceptable, but the A260/A230 ratio is low. What does this indicate?
A3: A low A260/A230 ratio (typically <1.8) suggests contamination with substances that absorb light at 230 nm, such as phenols, polyphenols, and polysaccharides.[7] While a good A260/A280 ratio indicates low protein contamination, a low A260/A230 ratio can still inhibit downstream enzymatic reactions like PCR. To address this, ensure that antioxidants like polyvinylpyrrolidone (B124986) (PVP) or β-mercaptoethanol are included in your lysis buffer to bind and remove polyphenols.[3][5] An additional wash with 70% ethanol (B145695) after DNA precipitation can also help remove residual salts and other contaminants.[8]
Q4: Can the CTAB protocol be automated for large-scale projects?
A4: Yes, the CTAB protocol can be semi-automated using liquid-handling robotic systems.[9] This "RoboCTAB" approach is suitable for processing hundreds of samples, often in a 96-well format, reducing manual labor and the risk of cross-contamination.[9] Key modifications for automation include adapting reagent volumes for plate formats and integrating steps like magnetic bead-based cleanup for purification.[3] While automated systems can offer higher throughput and comparable DNA quality to manual methods, initial optimization is crucial.[10]
Q5: How can I prevent DNA degradation during high-throughput processing?
A5: DNA degradation is often caused by endogenous nucleases released during cell lysis.[1] To prevent this, work quickly and keep samples cold. Immediate processing after sample collection is ideal.[1] If not possible, flash-freeze tissues in liquid nitrogen and store them at -80°C.[11] Including EDTA in the CTAB lysis buffer is critical as it chelates Mg²⁺ ions, which are necessary cofactors for most nuclease activity, thereby inactivating them.[3]
Data Summary: Modified CTAB Protocol Performance
The following table summarizes typical DNA yield and purity from various studies using modified CTAB protocols. These values can vary significantly based on plant species, tissue type, and the specific modifications employed.
| Modification / Method | Starting Material | Avg. DNA Yield (µg / 100mg tissue) | Avg. A260/A280 Purity | Avg. A260/A230 Purity | Reference |
| Standard CTAB | Corn Leaves | 7.7 | 1.93 | 1.65 | [12] |
| High Salt & PVP (Modified CTAB) | Polysaccharide-rich plants | 5 - 30 (from 200mg) | >1.8 | >1.8 | [5][13][14] |
| Commercial CTAB Buffer | Corn Leaves | 19.1 | 1.94 | 1.84 | [12] |
| Automated "RoboCTAB" | Plant Leaves & Roots | Sufficient for SNP genotyping | High Quality | High Quality | [9] |
| Modified CTAB for Ferns (HMW) | Fresh Fern Leaves | > 4 (from 200mg) | >1.8 | >1.8 | [6] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low DNA Yield | 1. Incomplete Cell Lysis: Insufficient grinding or low buffer-to-tissue ratio.[1] | 1a. Ensure tissue is ground to a fine powder.[15] 1b. Increase the volume of CTAB lysis buffer.[3] 1c. Increase lysis incubation time or temperature (e.g., 60-90 min at 65°C).[3] |
| 2. DNA Loss During Precipitation: Inefficient precipitation or dislodged pellet. | 2a. Ensure isopropanol (B130326) is ice-cold. 2b. Increase precipitation time (e.g., overnight at -20°C).[16] 2c. Centrifuge at a higher speed or for a longer duration to secure the pellet.[17] | |
| Low DNA Purity (Low A260/A230) | 1. Polysaccharide Contamination: Sample is rich in starches or other polysaccharides.[5] | 1a. Increase NaCl concentration in lysis buffer to 2.0-3.0 M.[3] 1b. Perform a high-salt (e.g., 1.2 M NaCl) isopropanol precipitation.[18] |
| 2. Polyphenol Contamination: Oxidation of phenolic compounds causes brown, sticky DNA. | 2a. Add antioxidants like PVP (1-2%) and/or β-mercaptoethanol (0.2-0.5%) to the lysis buffer.[3][5] 2b. Repeat the chloroform:isoamyl alcohol extraction until the aqueous phase is clear.[3] | |
| RNA Contamination (High A260/280 > 2.0) | Insufficient RNase A Activity: RNase A amount or incubation time is inadequate. | 1a. Ensure RNase A is added to the lysate and is not expired. 1b. Increase incubation time with RNase A to 30-60 minutes at 37°C.[5] |
| DNA Degradation (Sheared DNA) | 1. Nuclease Activity: Endogenous nucleases are degrading the DNA.[1] | 1a. Work quickly and keep samples on ice or frozen.[11] 1b. Ensure EDTA concentration in the lysis buffer is sufficient (e.g., 20 mM).[3] |
| 2. Mechanical Shearing: Excessive physical force during extraction. | 2a. Avoid vigorous vortexing after adding chloroform; use gentle inversion instead.[5] 2b. Use wide-bore pipette tips when transferring the aqueous phase. | |
| Cross-Contamination (in 96-well plates) | Aerosol or Sample Carry-over: Splashing during grinding or liquid handling steps. | 1a. Use sealing caps (B75204) or films during bead beating.[2] 1b. Be careful when pipetting; change tips for each sample. 1c. Avoid overloading tubes with tissue to prevent splashing.[2] |
Experimental Protocol: High-Throughput CTAB Method (96-Well Plate)
This protocol is a modified version of the classic CTAB method, adapted for a 96-well format using 2 mL deep-well plates.
1. Sample Preparation:
-
Place one or two sterile 3mm grinding balls into each well of a 96-well deep-well plate.
-
Add up to 30 mg of dried leaf tissue to each well. To avoid cross-contamination, cap tubes that are not being loaded.[2]
-
Freeze the plate at -80°C for at least 30 minutes or in liquid nitrogen.
2. Tissue Grinding:
-
Immediately grind the frozen tissue using a bead beater (e.g., Geno/Grinder) for 1-2 minutes at 1,500 rpm, or until all tissue is a fine powder.
3. Lysis:
-
Prepare the CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP). Just before use, add 0.2% β-mercaptoethanol.
-
Add 500 µL of pre-warmed (65°C) CTAB Lysis Buffer to each well.
-
Seal the plate securely with a cap mat.
-
Vortex briefly to mix, then incubate in a water bath or oven at 65°C for 60 minutes. Mix by inversion every 15-20 minutes.[5]
4. Purification:
-
Cool the plate to room temperature.
-
Add 500 µL of chloroform:isoamyl alcohol (24:1) to each well.
-
Seal the plate and mix by gentle inversion for 5-10 minutes until an emulsion forms.[5]
-
Centrifuge the plate at 5,000 x g for 15 minutes at room temperature to separate the phases.
-
Carefully transfer approximately 300-400 µL of the upper aqueous phase to a new 96-well plate.[16] Avoid disturbing the interface.
5. DNA Precipitation:
-
Add 0.7 volumes (approx. 210-280 µL) of ice-cold isopropanol to each well.[5]
-
Seal the plate, mix gently by inversion, and incubate at -20°C for at least 30 minutes (or overnight) to precipitate the DNA.[16]
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without dislodging the pellets.
6. Washing:
-
Add 500 µL of ice-cold 70% ethanol to each well.
-
Centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol. Repeat the wash step once more.[5]
7. Drying and Resuspension:
-
Air-dry the pellets for 10-15 minutes at room temperature. Do not over-dry.[5]
-
Resuspend the DNA pellets in 50-100 µL of TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
-
(Optional but Recommended) Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA.[5]
-
Store the purified DNA at -20°C.
Visualizations
Caption: High-throughput CTAB DNA isolation workflow in a 96-well format.
Caption: Troubleshooting logic for common issues in CTAB DNA extraction.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. DNA extraction | CTAB-chloroform | 96 wells plate [protocols.io]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA isolation from dry and fresh samples of polysaccharide-rich plants | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Modified CTAB protocols for high‐molecular‐weight DNA extractions from ferns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of an automated protocol for efficient and reliable DNA extraction of dietary samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Comparison of Three CTAB Buffers for Plant DNA Isolation [opsdiagnostics.com]
- 13. A modified protocol for rapid DNA isolation from plant tissues using cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified CTAB protocols for high-molecular-weight DNA extractions from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zymoresearch.de [zymoresearch.de]
- 16. protocols.io [protocols.io]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Extraction of High Quality RNA from Polysaccharide Matrices using Cetlytrimethylammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating CTAB Toxicity in Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the toxicity of Cetyltrimethylammonium Bromide (CTAB) in nanoparticle synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to inform your experimental design.
Troubleshooting Guide
This guide addresses specific issues that may arise during the process of reducing CTAB-associated toxicity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle aggregation after CTAB removal/exchange. | 1. Complete removal of the stabilizing CTAB bilayer without adequate replacement.[1] 2. Electrostatic repulsion between nanoparticles is lost. 3. The new ligand does not provide sufficient steric or electrostatic stabilization. | 1. Ensure sufficient replacement ligand: Use an adequate concentration of the new stabilizing agent (e.g., PEG-SH, MUA) to fully cover the nanoparticle surface.[2] 2. Optimize pH and ionic strength: Adjust the buffer conditions to ensure the new ligand is charged and provides electrostatic repulsion. For example, a basic pH (~10) can help maintain colloidal stability for MUA-functionalized nanorods. 3. Use a co-stabilizer: Consider using a combination of ligands or a layer-by-layer approach to enhance stability. 4. Control the exchange rate: A gradual exchange process can sometimes prevent abrupt destabilization. |
| Incomplete CTAB removal leading to persistent cytotoxicity. | 1. Insufficient washing/centrifugation steps.[1] 2. Strong binding of CTAB to the nanoparticle surface. 3. Entrapment of CTAB within a newly formed shell. | 1. Increase the number of washing cycles: Centrifuge and resuspend the nanoparticles in fresh, appropriate solvent at least 3-5 times.[1] 2. Use a stronger displacement agent: Consider methods like polyelectrolyte exchange (e.g., PSS) or treatment with sodium borohydride (B1222165) to more effectively strip CTAB from the surface.[3][4] 3. Optimize ligand exchange conditions: For ligand exchange, ensure sufficient incubation time (e.g., up to 24 hours) and an appropriate solvent system to facilitate the replacement of CTAB.[5] 4. Characterize residual CTAB: Use sensitive analytical techniques like mass spectrometry or XPS to quantify remaining CTAB.[4] |
| Loss of nanoparticle yield during washing and purification steps. | 1. Aggregation and subsequent loss during centrifugation. 2. Inefficient pelleting of smaller nanoparticles. | 1. Optimize centrifugation parameters: Adjust the speed and duration of centrifugation based on the size and density of your nanoparticles. For smaller particles, higher speeds or longer times may be necessary.[6] 2. Use alternative purification methods: Consider dialysis or tangential flow filtration as gentler methods that can minimize aggregation-related losses.[1] 3. Ensure stability before centrifugation: Confirm that the nanoparticles are well-dispersed in the solvent before pelleting. |
| Alteration of nanoparticle morphology or optical properties after CTAB removal. | 1. Harsh removal conditions (e.g., strong acids, high temperatures). 2. Etching of the nanoparticle surface by certain reagents. | 1. Use milder removal methods: Opt for less aggressive techniques like gentle washing or ligand exchange with biocompatible molecules. 2. Monitor nanoparticle characteristics: Use techniques like TEM and UV-Vis spectroscopy to assess the morphology and plasmon resonance of the nanoparticles after each step of the process. 3. Choose appropriate solvents: Ensure that the solvents used for washing and ligand exchange are compatible with your nanoparticles and do not cause their degradation. |
| Low efficiency of surface functionalization after CTAB removal. | 1. Residual CTAB blocking reactive sites on the nanoparticle surface. 2. Inactivation of the functional groups on the new ligand. | 1. Confirm complete CTAB removal: Use analytical techniques to ensure the nanoparticle surface is clean before proceeding with functionalization. 2. Protect functional groups: If using ligands with sensitive functional groups, ensure that the reaction conditions (pH, temperature) are compatible. 3. Optimize conjugation chemistry: Adjust the concentration of reactants, reaction time, and temperature to improve the efficiency of the conjugation reaction. |
Frequently Asked Questions (FAQs)
1. Why is CTAB toxic?
CTAB's toxicity stems from two primary mechanisms:
-
Membrane Disruption: As a cationic surfactant, CTAB has a high affinity for negatively charged cell membranes. Its interaction with the phospholipid bilayer disrupts membrane integrity, leading to the formation of pores and ultimately cell death.[2]
-
Mitochondrial Dysfunction: The cationic head group of CTAB (CTA+) can interfere with cellular respiration by inhibiting enzymes like ATP synthase, leading to energy deprivation and apoptosis.[2]
2. What are the main strategies to reduce CTAB toxicity?
The most common strategies involve either removing the CTAB or masking its presence:
-
Washing/Centrifugation: Repeated cycles of centrifugation and resuspension in a suitable solvent can remove excess, unbound CTAB. However, this method is often insufficient to remove the tightly bound bilayer on the nanoparticle surface.[1]
-
Ligand Exchange: This is a widely used method where CTAB is replaced by another, less toxic ligand that has a strong affinity for the nanoparticle surface. Common replacement ligands include thiolated polyethylene (B3416737) glycol (PEG-SH) and mercaptoundecanoic acid (MUA).[5]
-
Surface Coating/Encapsulation: A layer of an inert material, such as silica (B1680970), can be deposited onto the CTAB-coated nanoparticles. This "nanoshell" physically blocks the CTAB from interacting with cells.[7]
-
Polyelectrolyte Wrapping: Layer-by-layer deposition of oppositely charged polymers can be used to coat the nanoparticles and mask the CTAB.
-
Displacement with Small Molecules: Reagents like sodium borohydride can be used to displace CTAB from the nanoparticle surface, which can then be followed by the addition of a new stabilizing ligand.[4]
3. How can I verify that CTAB has been successfully removed?
Several analytical techniques can be used to confirm the removal of CTAB:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of bromine and nitrogen from CTAB on the nanoparticle surface. A significant decrease or absence of these signals indicates successful removal.[4][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic vibrational bands of CTAB. The disappearance of these peaks after treatment suggests its removal.[4]
-
Surface-Enhanced Raman Spectroscopy (SERS): A highly sensitive technique that can detect trace amounts of CTAB on the surface of plasmonic nanoparticles.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to detect residual CTAB.
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles (e.g., from positive to negative after exchange with a carboxyl-terminated ligand) can indirectly indicate the removal of the positively charged CTAB.
4. Will removing CTAB affect the stability of my nanoparticles?
Yes, removing the stabilizing CTAB bilayer without a proper replacement will likely lead to nanoparticle aggregation.[1] It is crucial to replace CTAB with another ligand that provides sufficient steric or electrostatic stabilization to maintain a colloidal dispersion.
5. What are some less toxic alternatives to CTAB for nanoparticle synthesis?
While CTAB is highly effective for directing the anisotropic growth of nanoparticles like gold nanorods, researchers are exploring alternatives. Some approaches include using different surfactants like Triton X-100 or employing seed-mediated growth methods with weaker directing agents, though these may not always yield the same level of monodispersity and shape control as CTAB.[9]
Quantitative Data on CTAB Removal and Cytotoxicity Reduction
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different strategies in reducing CTAB-associated toxicity.
Table 1: Comparison of CTAB Removal Methods
| Method | Nanoparticle System | % CTAB Removal (approx.) | Analytical Technique | Reference |
| Centrifugation (2 washes) | Gold Nanorods | Incomplete | - | [1] |
| Polyelectrolyte Exchange (PSS) | Gold Nanorods | >99% | XPS | [3] |
| Sodium Borohydride Treatment | Gold Nanorods | Near Complete | XPS, SERS, FTIR | [4][8] |
| Ligand Exchange with MUA | Gold Nanorods | High | XPS, FTIR | [4] |
| Silica Coating | Gold Nanorods | N/A (Encapsulation) | - | [7] |
Table 2: Impact of CTAB Removal on Cell Viability
| Nanoparticle Treatment | Cell Line | IC50 (µM) | Assay | Reference |
| CTAB solution | HaCaT | < 100 (at 24h) | MTT | [10] |
| CTAB-coated AuNRs | PC-3 | Dose-dependent toxicity | MTT | [8] |
| CTAB-free AuNRs (NaBH4 treated) | PC-3 | Significantly reduced toxicity | MTT | [8] |
| CTAB-coated AuNRs | Balb/c 3T3 & HeLa | ~10% survival | MTT | [11] |
| PEGylated AuNRs | - | Improved biocompatibility | - | [2] |
| BSA-coated AuNRs | CEM | Significantly reduced toxicity | PI staining | [12] |
Detailed Experimental Protocols
Protocol 1: Ligand Exchange of CTAB-Coated Gold Nanorods with mPEG-SH
This protocol describes a common method for replacing CTAB with methoxy-poly(ethylene glycol)-thiol (mPEG-SH).
Materials:
-
CTAB-coated gold nanorods (AuNRs) suspension
-
mPEG-SH (e.g., 5 kDa)
-
Deionized (DI) water
-
Potassium carbonate (K2CO3) solution (0.1 M)
-
Centrifuge and centrifuge tubes
Procedure:
-
Initial Wash: Centrifuge the as-synthesized CTAB-AuNRs solution to remove excess, unbound CTAB. The speed and time will depend on the nanorod size and aspect ratio (e.g., 10,000 x g for 10 minutes).
-
Discard the supernatant and resuspend the AuNR pellet in DI water. Repeat this washing step at least twice.
-
Ligand Exchange Reaction:
-
Resuspend the washed AuNR pellet in a known volume of DI water.
-
Prepare a solution of mPEG-SH in DI water.
-
Add the mPEG-SH solution to the AuNR suspension. The final concentration of mPEG-SH should be in excess (e.g., 1 mM).
-
Add a small amount of 0.1 M K2CO3 solution to raise the pH to ~8-9, which facilitates the deprotonation of the thiol group, enhancing its binding to the gold surface.
-
-
Incubation: Gently mix the reaction mixture and allow it to incubate at room temperature for at least 12-24 hours to ensure complete ligand exchange.[5]
-
Purification:
-
After incubation, centrifuge the solution to pellet the PEGylated AuNRs.
-
Discard the supernatant containing excess mPEG-SH and displaced CTAB.
-
Resuspend the pellet in DI water.
-
-
Final Washes: Repeat the centrifugation and resuspension steps at least three times to remove any remaining unbound molecules.
-
Final Product: Resuspend the final pellet of PEGylated AuNRs in the desired buffer for storage or further use.
Protocol 2: Silica Coating of CTAB-Stabilized Gold Nanorods
This protocol outlines a modified Stöber method for encapsulating CTAB-AuNRs in a silica shell.[13]
Materials:
-
CTAB-coated gold nanorods (AuNRs) suspension
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH, 28-30%)
-
Deionized (DI) water
-
Centrifuge and centrifuge tubes
Procedure:
-
Initial Wash: Centrifuge the as-synthesized CTAB-AuNRs solution to remove excess CTAB. Resuspend the pellet in DI water. Repeat once.
-
Reaction Setup:
-
In a flask, add the washed CTAB-AuNRs suspension.
-
Add ethanol to the suspension. A typical water-to-ethanol ratio is around 1:1 (v/v).
-
-
Silica Precursor Addition:
-
While stirring vigorously, add ammonium hydroxide to the AuNRs suspension to catalyze the reaction.
-
Immediately after, add TEOS dropwise to the solution. The amount of TEOS will determine the thickness of the silica shell.
-
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for at least 6-12 hours. The solution will become more stable as the silica shell forms.
-
Purification:
-
Centrifuge the solution to collect the silica-coated AuNRs.
-
Discard the supernatant.
-
Wash the pellet with ethanol twice and then with DI water twice to remove any unreacted reagents.
-
-
Final Product: Resuspend the final pellet of silica-coated AuNRs in DI water or an appropriate buffer.
Visualizations
Caption: Workflow for reducing CTAB toxicity in nanoparticle synthesis.
Caption: Signaling pathway of CTAB-induced cytotoxicity.
Caption: Logical relationships of strategies to reduce CTAB toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. nanohybrids.net [nanohybrids.net]
- 3. US20160051955A1 - Methods for surfactant removal from nanoparticle suspensions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Frontiers | A simple approach for CTAB-free and biofunctionalized gold nanorods to construct photothermal active nanomedicine for potential in vivo applications in cancer cells and scar treatment [frontiersin.org]
- 9. Applications of CTAB modified magnetic nanoparticles for removal of chromium (VI) from contaminated water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BSA Modification to Reduce CTAB Induced Nonspecificity and Cytotoxicity of Aptamer-Conjugated Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up CTAB-Mediated Nanoparticle Production
Welcome to the technical support center for overcoming challenges in the large-scale production of Cetyltrimethylammonium Bromide (CTAB)-mediated nanoparticles. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthesis and purification processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of nanoparticle synthesis.
Question: My nanoparticle synthesis is not reproducible since I changed my lot of CTAB. What could be the cause?
Answer: Lack of reproducibility between different batches or suppliers of CTAB is a well-documented issue in nanoparticle synthesis.[1] The problem often stems from variations in trace impurities within the CTAB powder.[2][3]
-
Iodide Impurities: The presence of iodide in commercial CTAB can be a major source of irreproducibility, significantly influencing the formation and final morphology of nanoparticles like gold nanorods.[1][2]
-
Organic Solvent Impurities: Residual solvents, such as acetone, can also be present in powdered CTAB and are critical in establishing the necessary growth kinetics for reproducible synthesis.[2] In some cases, the as-received surfactant may contain too much acetone, requiring drying and controlled re-addition of the solvent.[2]
Recommendations:
-
Benchmark New CTAB Lots: Before scaling up, perform a small-scale test synthesis with any new batch of CTAB to verify the results.
-
Use High-Purity CTAB: Whenever possible, source high-purity CTAB from a reliable supplier to minimize batch-to-batch variation.[4]
-
Consider Electrochemical Monitoring: Real-time electrochemical potential measurements can be a valuable tool for benchmarking syntheses and troubleshooting reproducibility issues by assessing the chemical reducing environment.[2]
Question: My nanoparticles are aggregating after I tried to remove the CTAB. How can I prevent this?
Answer: Aggregation is a common problem when removing the stabilizing CTAB layer from the nanoparticle surface.[5] The CTAB molecules provide colloidal stability by creating a positively charged surface that repels other particles.[6] Removing this layer without replacing it can lead to immediate and irreversible aggregation.[5]
Solutions:
-
Surface Ligand Exchange: Before or during CTAB removal, introduce a new stabilizing agent to replace the CTAB layer. Common replacements include polyethylene (B3416737) glycol (PEG), which provides steric hindrance, or citrate (B86180), which imparts a negative surface charge.[5][7]
-
Gradual Removal: Avoid "overshooting" by removing all the CTAB at once.[5] A stepwise reduction of the CTAB concentration is less likely to cause aggregation.[8]
-
Optimize Solvent System: For methods involving solvents like dichloromethane (B109758) (DCM), carefully optimize the ratio of the nanoparticle suspension to the solvent to control the extent of CTAB removal.[5]
Question: I am observing a change in the size and shape (e.g., spheres instead of rods) of my nanoparticles upon scale-up. Why is this happening?
Answer: Maintaining precise control over nanoparticle morphology during scale-up is a significant challenge.[9][10] Several factors can contribute to this issue:
-
Mixing and Heat Transfer: In larger reaction volumes, inefficient mixing or uneven heat distribution can lead to local variations in precursor and reducing agent concentrations, affecting nucleation and growth kinetics.
-
Reagent Addition Rate: The rate at which reagents are added can become more critical at a larger scale. A slow or inconsistent addition rate can alter the final particle shape.
-
pH Control: The pH of the growth solution is crucial. In alkaline conditions, for instance, ascorbate (B8700270) or hydroxyl ions may preferentially absorb on the CTAB micelle surface, leading to the formation of spherical particles instead of rods.[11]
Recommendations:
-
Reactor Design: Ensure the reactor design allows for vigorous and uniform stirring.
-
Controlled Reagent Delivery: Use syringe pumps or other automated systems for precise and consistent addition of reagents.
-
Monitor pH: Carefully monitor and control the pH of the reaction mixture throughout the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CTAB in nanoparticle synthesis?
A1: CTAB is a cationic surfactant that serves multiple crucial functions in nanoparticle synthesis. Primarily, it acts as a stabilizing or "capping" agent by adsorbing to the nanoparticle surface, which prevents uncontrolled aggregation and ensures colloidal stability.[4] Furthermore, CTAB can act as a structure-directing agent. For example, in the synthesis of gold nanorods, CTAB micelles selectively bind to specific crystal facets of the growing gold seeds, which encourages anisotropic growth and results in the desired rod shape.[4][11]
Q2: Why is it necessary to remove CTAB from nanoparticles, especially for biomedical applications?
A2: CTAB removal is often a critical step for several reasons. CTAB is known to exhibit cytotoxicity, which is a major concern for in vivo applications such as drug delivery and bioimaging.[11] Additionally, the dense CTAB layer on the nanoparticle surface can hinder subsequent functionalization steps or interfere with the nanoparticle's intended biological interactions.
Q3: What are the most common methods for removing CTAB from nanoparticle surfaces?
A3: Several methods are used to remove CTAB, each with its own advantages and disadvantages. The choice of method often depends on the nanoparticle type, the desired final surface chemistry, and the scale of the operation.
-
Centrifugation and Washing: This is the most straightforward method. It involves pelleting the nanoparticles by centrifugation, discarding the CTAB-rich supernatant, and redispersing the particles in a clean solvent (e.g., deionized water).[5] This process is typically repeated several times. While simple, it may not completely remove the tightly bound CTAB layer.[5]
-
Solvent Extraction/Washing: Refluxing or washing the nanoparticles in an ethanol/HCl solution can be very efficient for CTAB removal.[12] Other solvents like dichloromethane (DCM) can also be used to extract excess CTAB.[5] However, care must be taken as acidic conditions can damage certain types of nanoparticles (e.g., copper nanoparticles).[12]
-
Displacement with Polyelectrolytes: A highly efficient method involves using an oppositely charged polyelectrolyte, such as sodium polystyrenesulfonate (Na-PSS), to displace the CTAB. The PSS-coated particles can then be further treated to introduce a final desired capping agent, like citrate.[7]
Q4: How can I quantify the amount of CTAB remaining on my nanoparticles?
A4: Several analytical techniques can be used to confirm the removal of CTAB.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The weight loss observed between 150°C and 350°C can be attributed to the decomposition of CTAB, allowing for its quantification.[13]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide quantitative elemental analysis of the nanoparticle surface, confirming the removal of bromine (from CTAB) and the presence of new surface ligands.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational peaks of CTAB. The disappearance of these peaks after washing indicates successful removal.[13]
-
Zeta Potential Measurement: CTAB-coated nanoparticles typically have a high positive zeta potential (+30 to +40 mV).[13] Successful replacement with a ligand like citrate will result in a shift to a negative zeta potential.
Quantitative Data Summary
Table 1: Comparison of CTAB Removal Methods
| Method | Procedure | Advantages | Disadvantages | Efficacy | Reference |
| Centrifugation & Washing | Repeated cycles of centrifugation, removal of supernatant, and redispersion in pure water. | Simple, low cost. | May not remove all bound CTAB; risk of aggregation with each cycle. | Partial to good. | [5] |
| Solvent Reflux/Washing | Refluxing or washing in solutions like HCl/EtOH or using solvents like DCM. | Highly efficient at removing CTAB. | Can damage acid-sensitive nanoparticles; requires handling of organic solvents. | High. | [5][12] |
| Polyelectrolyte Displacement | Treatment with Na-PSS followed by displacement with a final ligand (e.g., citrate). | Highly efficient; allows for controlled surface modification. | Multi-step process; may introduce new reagents that need to be removed. | Very High. | [7] |
Table 2: Zeta Potential Values for Nanoparticle Dispersions
| Nanoparticle System | Zeta Potential (mV) | Implication | Reference |
| As-synthesized MSNs with CTAB | +37.3 mV | High positive charge indicates stable, CTAB-capped particles. | [13] |
| As-synthesized MSN/Ag with CTAB | +31.1 mV | Positive charge maintained, indicating CTAB presence. | [13] |
| HMSN after CTAB removal | -46.6 ± 0.73 mV | Strong negative charge indicates complete CTAB removal and good colloidal stability. | [14] |
Experimental Protocols
Protocol 1: General Synthesis of Mesoporous Silica Nanoparticles (MSNs) via Hydrothermal Method
This protocol is a representative example and may require optimization for specific applications.
-
Preparation of CTAB Solution: Dissolve 60 mg of CTAB powder in 30 mL of deionized (DI) water in a reaction vessel.
-
Heating and Base Addition: Heat the solution to 75°C under vigorous magnetic stirring. Once the temperature is stable, add 300 µL of a 2M NaOH solution.
-
Silica Precursor Addition: After 5 minutes of mixing, add 500 µL of tetraethyl orthosilicate (B98303) (TEOS) to the reaction mixture.
-
Reaction: Maintain the mixture under vigorous magnetic stirring at 75°C for 2 hours.
-
Collection and Washing: Collect the resulting MSNs by centrifugation. Wash the particles gently with DI water to remove excess reactants.
-
Drying: Dry the final product for further use or characterization.
(Based on the method described in[13])
Protocol 2: CTAB Removal by Centrifugation and Washing
-
Initial Centrifugation: Transfer the nanoparticle suspension to appropriate centrifuge tubes. Centrifuge at a speed high enough to pellet the nanoparticles (e.g., 8000 rpm for 30 minutes). The optimal speed and time will depend on particle size and density and must be determined empirically.
-
Supernatant Removal: Carefully decant or pipette off the supernatant, which contains unbound and excess CTAB.
-
Redispersion: Add a volume of fresh DI water or another appropriate solvent to the pellet. Resuspend the nanoparticles completely using a vortex mixer or sonication. Sonication should be used cautiously to avoid damaging the nanoparticles.
-
Repeat: Repeat steps 1-3 for a minimum of 3-5 cycles to maximize the removal of CTAB.
-
Final Dispersion: After the final wash, resuspend the nanoparticle pellet in the desired solvent for storage or downstream applications.
(Based on the method described in[5][15])
Visualizations
Caption: Workflow for CTAB-mediated nanoparticle synthesis, highlighting key challenges.
Caption: A troubleshooting decision tree for scaling up CTAB-mediated synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20160051955A1 - Methods for surfactant removal from nanoparticle suspensions - Google Patents [patents.google.com]
- 8. Gold nanoparticle shape dependence of colloidal stability domains - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00809B [pubs.rsc.org]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cetyltrimethylammonium Bromide (CTAB)-Loaded SiO2–Ag Mesoporous Nanocomposite as an Efficient Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Residual CTAB from Synthesized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual cetyltrimethylammonium bromide (CTAB) from synthesized nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the CTAB removal process in a question-and-answer format.
Question 1: Why are my nanoparticles aggregating after washing to remove CTAB?
Answer: Nanoparticle aggregation during washing is a common problem that typically arises from the complete removal of the stabilizing CTAB layer without adequate replacement by another stabilizing agent.[1] CTAB provides colloidal stability through electrostatic repulsion. Its removal without a proper substitute can lead to irreversible aggregation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Complete Stripping of Stabilizer | Before or during CTAB removal, introduce a new capping agent to maintain stability. Molecules like polyethylene (B3416737) glycol (PEG) or mercaptoundecanoic acid (MUA) can replace CTAB on the nanoparticle surface.[1][2] |
| Inadequate Replacement Ligand Concentration | Ensure the concentration of the new stabilizing agent is sufficient to fully coat the nanoparticle surface. This may require optimization for your specific nanoparticle system. |
| Harsh Washing Conditions | Overly aggressive centrifugation speeds or harsh solvent conditions (e.g., incorrect pH or ionic strength) can promote aggregation. Optimize the centrifugation parameters (speed and duration) and ensure the washing medium is compatible with your nanoparticles. |
| "Overshooting" CTAB Removal | Mixing with solvents like dichloromethane (B109758) (DCM) can be very effective but may strip CTAB too aggressively, leading to aggregation if not carefully controlled.[1] Perform this with gradual increases in the DCM to nanoparticle solution ratio. |
Question 2: Why do I still detect residual CTAB after multiple washing steps?
Answer: Residual CTAB can be stubbornly attached to the nanoparticle surface, making its complete removal challenging. The bilayer structure of CTAB on surfaces like gold nanorods is particularly stable and difficult to disrupt with simple washing alone.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Washing Method | Simple centrifugation and redispersion in water may only remove free CTAB in the solution and not the tightly bound surface layer.[1] Consider more effective methods such as ligand exchange or washing with a solution that helps displace CTAB, like a mild detergent or a polyelectrolyte solution (e.g., sodium polystyrenesulfonate - PSS).[3] |
| Insufficient Number of Washes | For methods like centrifugation, multiple cycles are necessary. Typically, at least 3-5 washing cycles are recommended to significantly reduce CTAB levels. |
| Inadequate Solvent for Extraction | Water alone may not be sufficient. A mixture of ethanol (B145695) and HCl has been reported to be effective for removing CTAB from mesoporous silica (B1680970) nanoparticles.[4] For gold nanoparticles, phase separation with dichloromethane can also be employed.[1] |
| CTAB Entrapment | In core-shell structures like Au@SiO2, CTAB can become trapped within the silica shell, making it inaccessible to simple washing.[5] In such cases, methods like calcination (if compatible with the core material) or solvent extraction under reflux may be necessary.[4][5] |
Question 3: How can I confirm that CTAB has been successfully removed?
Answer: Several analytical techniques can be used to quantify residual CTAB on your nanoparticles. The choice of method depends on the required sensitivity and the available instrumentation.
Analytical Techniques for CTAB Quantification:
| Technique | Principle | Key Considerations |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can detect the elemental composition on the nanoparticle surface. The presence of the nitrogen signal from the quaternary ammonium (B1175870) headgroup of CTAB is a key indicator.[3][6] | Highly quantitative for surface analysis. Requires access to specialized equipment. |
| Surface-Enhanced Raman Spectroscopy (SERS) | A highly sensitive vibrational spectroscopy technique that can detect the characteristic Raman peaks of CTAB molecules adsorbed on the surface of plasmonic nanoparticles (like gold or silver).[2][6] | Provides molecular-specific information and is very sensitive. Primarily applicable to SERS-active nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects the vibrational modes of the C-H bonds in the alkyl chain of CTAB.[2][6] | Less sensitive than SERS but widely accessible. Can be used to monitor the disappearance of CTAB-related peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to identify and quantify residual CTAB in the final nanoparticle suspension.[7][8] | Provides quantitative information about the entire sample (not just the surface). The limit of detection can be around 0.1% (10 µg/mL).[7][8] |
| Zeta Potential Measurement | Measures the surface charge of the nanoparticles. CTAB-coated nanoparticles have a positive zeta potential. Successful replacement with a negatively charged ligand (e.g., citrate (B86180) or MUA) will result in a shift to a negative zeta potential.[4] | An indirect method that indicates a change in surface chemistry rather than direct quantification of CTAB. |
Frequently Asked Questions (FAQs)
What is CTAB and why is it used in nanoparticle synthesis?
Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant. In nanoparticle synthesis, particularly for anisotropic structures like gold nanorods, it acts as a capping agent or a shape-directing agent.[9][10] It forms a bilayer on the nanoparticle surface, preferentially binding to certain crystallographic faces, which encourages growth on other faces, thus controlling the final shape of the nanoparticle.[6]
Why is it crucial to remove residual CTAB?
The removal of residual CTAB is critical for most biological and biomedical applications due to its significant cytotoxicity.[2][11] CTAB can disrupt cell membranes, leading to cell death. Furthermore, the presence of CTAB can lead to non-specific protein adsorption and altered cellular uptake, which can interfere with downstream applications and in vivo studies.[3]
What are the most common methods for removing CTAB?
Several methods are employed for CTAB removal, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Centrifugation and Washing | Repeated cycles of centrifugation to pellet the nanoparticles, followed by removal of the supernatant and redispersion in a fresh solvent (e.g., deionized water).[1] | Simple and requires standard laboratory equipment. | Often insufficient for complete removal of the tightly bound CTAB layer.[1] Can induce aggregation. |
| Ligand Exchange | Introduction of a molecule with a higher affinity for the nanoparticle surface (e.g., thiolated molecules for gold nanoparticles like MUA) to displace the CTAB.[2][6] | Can be very effective for complete CTAB removal and allows for surface functionalization simultaneously. | Requires a suitable replacement ligand. May require optimization of reaction conditions. |
| Solvent Extraction | Using a solvent system (e.g., water/dichloromethane or ethanol/HCl) to partition and extract the CTAB from the nanoparticle surface.[1][4] | Can be highly effective. | May involve harsh solvents that can affect nanoparticle stability or require further purification steps.[1] |
| Polyelectrolyte Treatment | Using a polymer with opposite charge (e.g., anionic PSS) to bind to and remove the cationic CTAB, followed by washing.[3][11] | Efficient removal and can provide a new stabilizing layer. | The polyelectrolyte itself may need to be removed or replaced in a subsequent step.[3] |
| Dialysis | Placing the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off and dialyzing against a large volume of solvent to remove free CTAB. | A gentle method that can minimize aggregation. | Generally slow and may not be effective for removing the strongly bound CTAB layer.[1] |
Are there alternatives to using CTAB in nanoparticle synthesis?
Yes, several alternative capping agents can be used to avoid the challenges associated with CTAB removal. These include:
-
Polymers: Poly(vinylpyrrolidone) (PVP) and polyethylene glycol (PEG) are commonly used and are generally considered more biocompatible.[9][12]
-
Other Surfactants: Surfactants like sodium dodecyl sulfate (B86663) (SDS) or non-ionic surfactants like Triton X-100 can be used.[9][10]
-
Biogenic Capping Agents: Molecules derived from natural sources, such as amino acids (e.g., taurine), proteins, and plant extracts, are being explored as "green" alternatives.[12][13]
The choice of an alternative depends on the specific type of nanoparticle being synthesized and the desired final properties.
Experimental Protocols & Workflows
Detailed Protocol: Centrifugation-Based Washing
This protocol describes a standard procedure for removing excess CTAB from a gold nanorod solution.
-
Transfer the as-synthesized nanoparticle solution to a centrifuge tube.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles. Note: The optimal speed and time will depend on the size and concentration of your nanoparticles and should be determined empirically to avoid irreversible aggregation.
-
Carefully decant and discard the supernatant, which contains free CTAB.
-
Add deionized water (or another appropriate solvent) to the pellet, equal to the original volume.
-
Resuspend the pellet by gentle vortexing or sonication. Ensure the nanoparticles are fully dispersed.
-
Repeat steps 2-5 for a minimum of 3-5 cycles.
-
After the final wash, resuspend the nanoparticles in the desired solvent for storage or further use.
Workflow for CTAB Removal and Surface Modification
The following diagram illustrates a typical workflow for removing CTAB and functionalizing the nanoparticle surface.
Caption: Experimental workflow for CTAB removal via washing and ligand exchange.
Decision Tree for Selecting a CTAB Removal Method
This diagram provides a logical guide for choosing the most appropriate CTAB removal strategy based on experimental needs.
Caption: Decision tree for selecting a suitable CTAB removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. The facile removal of CTAB from the surface of gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20160051955A1 - Methods for surfactant removal from nanoparticle suspensions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of residual cetyltrimethylammonium bromide (CTAB) and sodium deoxycholate (DOC) in Haemophilus influenzae type b (Hib) polysaccharide using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capping Agents Enable Well-Dispersed and Colloidally Stable Metallic Magnesium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detoxification of Gold Nanorods By Treatment With Polystyrenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Alternative Capping Agent for Green Metallic Nanoparticle Synthesis | STATNANO [statnano.com]
Validation & Comparative
A Comparative Guide to CTAB DNA Extraction and Commercial Kits for Plant Genomics
For researchers, scientists, and drug development professionals working with plant-derived compounds, the isolation of high-quality genomic DNA is a critical first step for a myriad of downstream applications, from molecular breeding and genetic mapping to next-generation sequencing and GMO testing. The choice of DNA extraction method can significantly influence the yield, purity, and integrity of the isolated DNA, thereby impacting the reliability of subsequent analyses.
This guide provides an objective comparison between the traditional Cetyltrimethylammonium Bromide (CTAB) DNA extraction method and modern commercial kits. We will delve into their respective performances, supported by quantitative data, and provide detailed experimental protocols to assist you in selecting the most suitable method for your research needs.
Performance Comparison: CTAB vs. Commercial Kits
The efficacy of a DNA extraction method is primarily assessed by the yield and purity of the extracted DNA. The following tables summarize the performance of the CTAB method compared to representative commercial kits, which commonly utilize silica-based spin column technology.
Quantitative Data Summary
Table 1: Comparison of DNA Yield and Purity
| Method | Plant Species (Tissue) | DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| CTAB | Maize (Grains) | Not specified | 1.6 - 2.0 | Not specified | [1] |
| Medicinal Plants | High | 0.82 - 1.26 | Not specified | [2][3] | |
| Plant Leaves | 15-40 µg/g | 1.8 - 2.0 | 1.9 - 2.2 | [4] | |
| Commercial Kit (Qiagen DNeasy) | Maize (Grains) | Not specified | 1.2 - 1.95 | Not specified | [1] |
| Commercial Kit (Modified Mericon) | Maize (Grains) | 198.3 - 386.9 | ~1.8 | Not specified | [1] |
| Commercial Kit A | Plant Leaves | 10-30 µg/g | 1.8 - 2.0 | 1.5 - 2.1 | [4] |
| Commercial Kit (Gene All) | Medicinal Plants | Low | 1.23 - 1.46 | Not specified | [3][5] |
Note: DNA yield and purity can vary significantly depending on the plant species, tissue type, age of the material, and the presence of secondary metabolites.
Table 2: Qualitative and Procedural Comparison
| Feature | CTAB Method | Commercial Kits |
| Principle | Cationic detergent (CTAB) lysis, removal of polysaccharides, and precipitation of DNA. | Typically silica (B1680970) membrane-based spin columns or magnetic beads that bind DNA. |
| Time | Longer (can take 3-4 hours or more).[1] | Faster (often under an hour).[1] |
| Cost | Low cost per sample. | Higher cost per sample. |
| Labor | Labor-intensive, with multiple steps and transfers. | Minimal hands-on time, streamlined workflow. |
| Hazardous Chemicals | Requires hazardous chemicals like phenol (B47542) and chloroform. | Generally uses safer, pre-prepared buffers. |
| Yield | Generally provides a higher yield of DNA.[6] | Yield can be lower, especially with challenging samples. |
| Purity | Purity can be variable and may contain contaminants like polysaccharides and polyphenols. | Typically yields high-purity DNA, free of inhibitors.[7] |
| Scalability | Can be scaled up for large amounts of tissue. | Often designed for smaller, standardized sample sizes. |
Experimental Protocols
A detailed understanding of the methodologies is crucial for appreciating the practical differences between these two approaches.
CTAB DNA Extraction Protocol (Modified from Doyle and Doyle, 1987)
This protocol is a widely used method for isolating DNA from plant tissues.
Materials:
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
2-mercaptoethanol (B42355) or PVP (Polyvinylpyrrolidone)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes
-
Water bath or heating block
Procedure:
-
Tissue Grinding: Freeze 100-200 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer with 2% 2-mercaptoethanol or PVP. Vortex to mix.
-
Incubation: Incubate the mixture at 65°C for 30-60 minutes with occasional gentle swirling.
-
Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1), and mix by inverting the tube for 5-10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the protein layer at the interface.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase and mix gently by inversion. Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.
-
Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer.
Commercial Kit Protocol (Representative Silica Spin-Column Method)
This protocol represents a typical workflow for a commercial plant DNA extraction kit.
Materials:
-
Plant DNA extraction kit (containing Lysis Buffer, Binding Buffer, Wash Buffers, and Elution Buffer)
-
RNase A solution (if not included in the kit)
-
Microcentrifuge tubes
-
Spin columns and collection tubes (provided in the kit)
-
Ethanol (as specified by the kit instructions)
Procedure:
-
Sample Preparation: Grind up to 100 mg of plant tissue to a fine powder, either in liquid nitrogen or using bead-beating.
-
Lysis: Add the provided Lysis Buffer and RNase A to the powdered sample. Vortex vigorously to mix and incubate at the temperature and time specified in the kit manual (e.g., 65°C for 10 minutes).
-
Lysate Clarification: Centrifuge the lysate to pellet cell debris. Transfer the clear supernatant to a new tube.
-
DNA Binding: Add the Binding Buffer to the lysate and mix.
-
Column Loading: Transfer the entire mixture to a spin column placed in a collection tube.
-
Binding Step: Centrifuge for 1 minute. The DNA will bind to the silica membrane in the column. Discard the flow-through.
-
Washing: Add the first Wash Buffer to the spin column and centrifuge for 1 minute. Discard the flow-through. Repeat this step with the second Wash Buffer (which typically contains ethanol).
-
Dry Spin: Centrifuge the empty spin column for 1-2 minutes to remove any residual ethanol.
-
Elution: Place the spin column in a clean microcentrifuge tube. Add the Elution Buffer directly to the center of the silica membrane and incubate for 1-5 minutes at room temperature.
-
DNA Collection: Centrifuge for 1 minute to elute the purified DNA.
Visualizing the Workflows and Comparison
To better illustrate the procedural differences and key comparative aspects, the following diagrams are provided.
Caption: Experimental workflows for CTAB and commercial kit DNA extraction.
Caption: Logical comparison of CTAB method versus commercial kits.
Conclusion
The choice between the CTAB method and a commercial kit for plant DNA extraction is a trade-off between cost, time, yield, and purity. The CTAB method, while more laborious and reliant on hazardous chemicals, remains a cost-effective option for obtaining high yields of DNA, particularly from large quantities of starting material.[6] It is often favored in academic labs with limited budgets or when working with plant species that are not amenable to kit-based extractions.
On the other hand, commercial kits offer a rapid, convenient, and safe workflow that consistently delivers high-purity DNA suitable for sensitive downstream applications like NGS.[7] For research in industrial settings, such as drug development, where time and reproducibility are paramount, the higher cost of commercial kits is often justified by the efficiency and reliability they provide.
Ultimately, the optimal method will depend on the specific requirements of your project, the plant species and tissue type you are working with, and the available resources in your laboratory. This guide provides the foundational data and protocols to make an informed decision tailored to your research goals.
References
- 1. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of five DNA extraction methods in three medicinal plants: Peganum harmala L., Tamarix ramosissima Ledeb., and Potentilla reptans L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
Cell Lysis Showdown: Cetrimonium Bromide (CTAB) vs. Sodium Dodecyl Sulfate (SDS)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The critical first step in molecular biology workflows—cell lysis—demands careful consideration of the reagents employed. The choice of detergent can significantly impact the yield and quality of downstream products, be it nucleic acids or proteins. This guide provides an objective comparison of two commonly used detergents, the cationic Cetrimonium Bromide (CTAB) and the anionic Sodium Dodecyl Sulfate (SDS), for cell lysis, supported by experimental data and detailed protocols.
At a Glance: CTAB vs. SDS
| Feature | This compound Bromide (CTAB) | Sodium Dodecyl Sulfate (SDS) |
| Charge | Cationic | Anionic |
| Primary Application | DNA extraction from plants and some bacteria | Protein and nucleic acid extraction from a wide range of cell types (bacteria, mammalian cells) |
| Mechanism of Action | Disrupts cell membranes and forms complexes with polysaccharides, aiding their removal. | Disrupts lipid-lipid and lipid-protein interactions in the cell membrane, effectively solubilizing it and denaturing most proteins.[1] |
| Protein Denaturation | Milder protein denaturation compared to SDS. | Strong protein denaturant.[2] |
| Nucleic Acid Yield | Generally high, especially for plant tissues rich in polysaccharides. | Can provide high yields of DNA, particularly from bacteria and feed products.[3] |
| Protein Yield | Not the preferred method for total protein extraction due to its primary application in DNA purification. | Widely used for total protein extraction due to its strong solubilizing and denaturing properties.[4][5] |
| Purity (A260/280) | Can yield high-purity DNA, though contamination with polysaccharides can be an issue in some plant species. | Can yield high-purity DNA and protein, but residual SDS can interfere with downstream applications. |
| Purity (A260/230) | Effective at removing polysaccharides, often leading to good A260/230 ratios. | May result in lower A260/230 ratios in plant extracts due to co-precipitation of polysaccharides. |
Quantitative Performance in Nucleic Acid Extraction
Experimental data highlights the differential efficacy of CTAB and SDS in DNA extraction, largely dependent on the sample type.
A study comparing DNA extraction methods for the herb milk thistle (Silybum marianum) found that the SDS method showed appropriate performance in terms of quantity, quality, and purity of extracted DNA, while the CTAB method had low performance for this particular plant.[6]
In another comparative study on DNA extraction from various feed products, the SDS method consistently yielded a higher amount of DNA (164-1750 ng/mg of sample) compared to the CTAB method (52-694 ng/mg of sample).
Conversely, for isolating DNA from challenging samples like forest elephant dung, an optimized CTAB protocol that included the addition of SDS and proteinase K during the lysis phase significantly increased the DNA yield.[7] This suggests that a combination of these detergents can be beneficial for complex samples.
Table 1: Comparison of DNA Yield and Purity
| Sample Type | Method | Average DNA Yield | A260/280 Ratio | A260/230 Ratio | Reference |
| Milk Thistle (Silybum marianum) | Modified CTAB | Lower performance | - | - | [6] |
| SDS | Appropriate performance | - | - | [6] | |
| Feed Products | CTAB | 52-694 ng/mg | - | - | |
| SDS | 164-1750 ng/mg | - | - | ||
| Forest Elephant Dung | Standard CTAB | -24.278 ± 19.938 ng/µL | - | - | [7] |
| Optimized CTAB with SDS | 317.027 ± 338.982 ng/µL | - | - | [7] |
Note: A negative yield value for the standard CTAB method in the forest elephant dung study indicates that the DNA concentration was below the limit of detection.
Quantitative Performance in Protein Extraction
While SDS is a well-established and powerful detergent for protein solubilization, quantitative head-to-head comparisons with CTAB for total protein yield are limited in published literature. SDS is widely recognized for its exceptional ability to solubilize a broad range of proteins, including those that are difficult to extract, due to its strong denaturing capabilities.[8] CTAB, on the other hand, is primarily employed for nucleic acid extraction from plant tissues, where the goal is often to remove proteins.
A hypothetical scenario based on typical experimental outcomes for solubilizing a membrane protein from E. coli cell lysate illustrates the generally accepted higher efficiency of SDS for protein extraction.
Table 2: Hypothetical Comparison of Protein Solubilization Efficiency
| Detergent | Concentration | Incubation Time | Temperature | Protein Yield (mg/mL) | Solubilization Efficiency (%) | Reference |
| CTAB (hypothetical) | 2% (w/v) | 1 hour | 4°C | 1.5 | 65 | - |
| SDS | 2% (w/v) | 1 hour | 4°C | 2.2 | 92 | [8] |
Note: The values for CTAB are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found. The SDS values are based on typical outcomes.
Mechanisms of Action and Experimental Workflows
The distinct chemical properties of CTAB and SDS dictate their mechanisms of action and, consequently, the experimental workflows for cell lysis.
CTAB, a cationic detergent, effectively disrupts cell membranes and forms complexes with polysaccharides, which are abundant in plant cells. This property is particularly advantageous for plant DNA extraction as it facilitates the removal of these common PCR inhibitors. The workflow often involves a heating step to enhance lysis and enzymatic activity, followed by chloroform extraction to remove proteins and lipids, and finally, isopropanol precipitation to isolate the DNA.
SDS, an anionic detergent, is a more aggressive lysing agent that solubilizes the cell membrane by disrupting lipid-lipid and lipid-protein interactions.[1] It is a strong denaturant, causing proteins to lose their native conformation.[2] This makes it highly effective for total protein extraction. The SDS lysis workflow typically involves heating to denature proteins and inactivate nucleases, followed by centrifugation to pellet cellular debris. The resulting supernatant contains the solubilized proteins and/or nucleic acids.
Experimental Protocols
DNA Extraction using a Modified CTAB Protocol
This protocol is adapted for the extraction of DNA from plant tissues.
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
Procedure:
-
Grind 50-100 mg of fresh or frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 0.2% (v/v) β-mercaptoethanol (added just before use).
-
Vortex vigorously to mix.
-
Incubate at 65°C for 60 minutes with occasional mixing.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
Total Protein Extraction using SDS Protocol
This protocol is suitable for the extraction of total protein from bacterial or mammalian cells.
Materials:
-
SDS Lysis Buffer (2% w/v SDS, 50 mM Tris-HCl pH 6.8, 10% glycerol)
-
Protease and phosphatase inhibitor cocktails
-
Sonicator or 25-gauge needle and syringe
-
Microcentrifuge
Procedure:
-
Harvest cells by centrifugation and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of SDS Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate the lysate at 95-100°C for 5-10 minutes to denature proteins and inactivate proteases.
-
To shear DNA and reduce the viscosity of the lysate, sonicate the sample on ice or pass it through a 25-gauge needle several times.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream applications such as SDS-PAGE and Western blotting.
Conclusion
The choice between this compound Bromide and Sodium Dodecyl Sulfate for cell lysis is highly dependent on the starting material and the desired downstream application. For researchers focused on obtaining high-quality DNA from plant tissues, particularly those rich in polysaccharides, CTAB is often the superior choice. Its ability to selectively precipitate these contaminants is a key advantage.
For applications requiring the extraction of total cellular protein or for lysing a broader range of cell types, including bacteria and mammalian cells, SDS is the more effective and widely used detergent. Its strong denaturing and solubilizing properties ensure high protein yields, making it a staple in proteomics workflows.
In some challenging cases, a combination of both detergents, as demonstrated in the DNA extraction from elephant dung, may provide the most optimal results. Ultimately, a thorough understanding of the biochemical properties of each detergent and the specific requirements of the experiment will guide the researcher to the most appropriate lysis strategy.
References
- 1. Comparative proteoinformatics revealed the essentials of SDS impact on HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. scycode.org [scycode.org]
- 5. scribd.com [scribd.com]
- 6. Quantitative and Qualitative Comparison of CTAB and SDS Method for DNA Extraction from the Herb Milk Thistle (Silybum marianum L.) [jsmj.ajums.ac.ir]
- 7. Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cationic Surfactants in Nanoparticle Synthesis: A Comparative Analysis of CTAB, TTAB, and DTAB
For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter in nanoparticle synthesis, directly influencing the size, stability, and functionality of the resulting nanomaterials. This guide provides a comparative analysis of three common cationic surfactants—Cetyltrimethylammonium bromide (CTAB), Tetradecyltrimethylammonium bromide (TTAB), and Dodecyltrimethylammonium bromide (DTAB)—highlighting their impact on nanoparticle properties through experimental data and detailed protocols.
Cationic surfactants, characterized by a positively charged head group, are widely employed as stabilizing and shape-directing agents in the synthesis of various nanoparticles, including gold, silver, and silica (B1680970). The length of the hydrophobic alkyl chain in these surfactants is a key determinant of their performance. This comparison focuses on CTAB (C16), TTAB (C14), and DTAB (C12), which share the same head group but differ in their alkyl chain length.
Performance Comparison of Cationic Surfactants
The selection of a cationic surfactant has a profound impact on the physicochemical properties of synthesized nanoparticles. Generally, a longer alkyl chain results in a more effective stabilizing agent, leading to the formation of smaller and more stable nanoparticles.
A study on silver nanoparticles demonstrated that the stabilizing effect of single-chain ammonium (B1175870) surfactants increases with the length of the hydrophobic substituent on the polar ammonium head.[1] This trend directly correlates with the formation of smaller nanoparticles that exhibit high positive zeta potential values, a key indicator of colloidal stability.[1] For instance, the stabilizing effect was observed to decrease with a shorter alkyl chain, with DTAB showing a lower stabilizing effect compared to TTAB and CTAB.[2]
The following table summarizes the influence of CTAB, TTAB, and DTAB on the properties of silver nanoparticles, based on trends observed in the literature.
| Surfactant | Alkyl Chain Length | Nanoparticle Size (Illustrative) | Zeta Potential (Illustrative) | Polydispersity Index (PDI) (Illustrative) |
| CTAB | C16 | Smaller | High Positive | Low |
| TTAB | C14 | Intermediate | Positive | Low to Medium |
| DTAB | C12 | Larger | Lower Positive | Medium |
Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative protocols for the synthesis of gold, silver, and silica nanoparticles using cationic surfactants.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) Stabilized with Cationic Surfactants
This protocol describes a seed-mediated growth method, a common technique for synthesizing gold nanorods, where CTAB is frequently used.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold
-
Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized (DI) water
Procedure:
-
Seed Solution Preparation:
-
Prepare a 0.2 M solution of CTAB in DI water.
-
To 5 mL of the CTAB solution, add 5 mL of 0.5 mM HAuCl₄.
-
While stirring vigorously, inject 0.6 mL of ice-cold 0.01 M NaBH₄.
-
The solution color will change to brownish-yellow, indicating the formation of seed nanoparticles. Stir for 2 minutes and then keep the solution undisturbed at 25°C.
-
-
Growth Solution Preparation:
-
To 5 mL of 0.2 M CTAB solution, add 0.2 mL of 4 mM AgNO₃.
-
Add 5 mL of 1 mM HAuCl₄ to the solution.
-
Gently mix the solution by inversion.
-
Add 70 µL of 0.0788 M ascorbic acid. The solution will turn colorless.
-
-
Nanoparticle Growth:
-
Add 12 µL of the seed solution to the growth solution.
-
Mix by gentle inversion for 10 seconds and leave the solution undisturbed for at least 24 hours for nanorod growth.
-
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) Stabilized with Cationic Surfactants
This protocol is adapted from a method using a reducing agent and a cationic surfactant as a stabilizer.[4]
Materials:
-
Silver nitrate (AgNO₃)
-
CTAB, TTAB, or DTAB
-
Glucose
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
Procedure:
-
Preparation of Surfactant-Silver Complex:
-
Prepare a 0.01 M solution of the chosen cationic surfactant (CTAB, TTAB, or DTAB) in DI water.
-
Prepare a 0.01 M solution of AgNO₃ in DI water.
-
Add 50 mL of the AgNO₃ solution dropwise to 50 mL of the surfactant solution under vigorous magnetic stirring.
-
-
Reduction and Nanoparticle Formation:
-
In a separate vessel, add 50 mL of 0.01 M NaOH to 25 mL of 5.0 mM glucose solution.
-
Under vigorous magnetic stirring, add the prepared surfactant-silver complex to the NaOH-glucose solution.
-
Maintain the reaction at 50°C for 5 hours to allow for complete nanoparticle formation.
-
Protocol 3: Synthesis of Silica Nanoparticles (SiO₂ NPs) Using a Cationic Surfactant Template
This protocol utilizes a sol-gel method where the cationic surfactant acts as a template to control the particle size and porosity.[5]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
CTAB
-
Ammonia (B1221849) solution (NH₄OH)
-
Deionized (DI) water
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve a specific amount of CTAB in a mixture of DI water and ethanol.
-
Add ammonia solution to the mixture and stir to create a homogeneous solution.
-
-
Silica Formation:
-
Add TEOS to the reaction mixture under vigorous stirring.
-
Continue stirring for a designated period (e.g., 2 hours) at room temperature to allow for the hydrolysis and condensation of TEOS, leading to the formation of silica nanoparticles.
-
-
Purification:
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and DI water to remove excess reactants.
-
-
Template Removal (Calcination):
-
To create mesoporous silica nanoparticles, the surfactant template is removed by calcination. Heat the dried nanoparticle powder at a high temperature (e.g., 550°C) for several hours.
-
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the logical flow of nanoparticle synthesis and the key characterization steps.
Caption: Workflow of nanoparticle synthesis, purification, and characterization.
Caption: Influence of cationic surfactant properties on nanoparticle characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Silver Nanoparticles Stabilised by Cationic Gemini Surfactants with Variable Spacer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Modified CTAB Protocol Outperforms Alternatives for Forensic DNA Analysis
A comprehensive evaluation of a modified Cetyltrimethylammonium Bromide (CTAB) protocol demonstrates its superior efficacy in extracting high-quality genomic DNA from challenging forensic samples compared to standard extraction methods. This guide provides a detailed comparison, supported by experimental data, to assist researchers and forensic scientists in selecting the optimal method for their specific needs.
Forensic DNA analysis often contends with samples that are degraded, contain low amounts of DNA, or are laden with PCR inhibitors. The choice of DNA extraction method is therefore a critical step that significantly impacts the success of downstream applications, such as Short Tandem Repeat (STR) profiling. While numerous commercial kits are available, the CTAB method, a robust and cost-effective technique, has been widely adapted for various sample types. This guide focuses on a modified CTAB protocol specifically tailored for forensic applications and compares its performance against a standard commercially available silica-based kit.
Performance Comparison
The modified CTAB protocol consistently yields a higher quantity and quality of DNA from a variety of forensic sample types, including blood, saliva, and hair. The enhanced performance is particularly notable in samples containing PCR inhibitors, where the modified protocol demonstrates a greater ability to remove these contaminants, leading to more successful downstream analysis.
| Parameter | Modified CTAB Protocol | Standard Silica-Based Kit | Phenol-Chloroform | DNAzol® |
| Average DNA Yield (ng/µL) | 45[1] | 2.74 - 5.6[2] | - | 27[1] |
| DNA Purity (A260/A280) | 1.8 - 1.9[1] | 1.03 - 1.85[2] | - | 1.9 - 2.0[1] |
| STR Profile Success Rate | High | Moderate-High | High[3] | - |
| Time per Sample | ~3-4 hours[4] | ~50 minutes[2] | Long, manual process[3] | - |
| Cost per Sample | Low | High[2] | High[3] | - |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific sample type and condition.
Experimental Protocols
Modified CTAB Protocol for Forensic Samples
This protocol has been optimized for the efficient extraction of DNA from various forensic evidence types. Key modifications include the use of Proteinase K for enhanced tissue lysis and the inclusion of β-mercaptoethanol to inhibit nucleases and remove polyphenolic compounds.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl)
-
Proteinase K (20 mg/mL)
-
β-mercaptoethanol
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol, ice-cold
-
70% Ethanol (B145695), ice-cold
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Sample Lysis:
-
Place the sample (e.g., bloodstain, saliva swab, hair follicles) in a 1.5 mL microcentrifuge tube.
-
Add 500 µL of pre-warmed (65°C) CTAB Extraction Buffer and 10 µL of β-mercaptoethanol.
-
Add 10 µL of Proteinase K and vortex thoroughly.
-
Incubate at 65°C for 1-2 hours with occasional mixing.
-
-
Purification:
-
Add an equal volume (500 µL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol.
-
Mix gently by inversion until DNA precipitates.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 30-50 µL of TE Buffer.
-
Standard Silica-Based Spin-Column Protocol
This protocol represents a typical workflow for commercially available DNA extraction kits.
Procedure:
-
Sample Lysis:
-
Place the sample in a designated lysis tube.
-
Add the manufacturer's lysis buffer and Proteinase K.
-
Incubate at the recommended temperature and time.
-
-
Binding:
-
Add the manufacturer's binding buffer to the lysate and mix.
-
Transfer the mixture to a spin column.
-
Centrifuge to bind the DNA to the silica (B1680970) membrane.
-
-
Washing:
-
Add the manufacturer's wash buffer to the spin column.
-
Centrifuge and discard the flow-through.
-
Repeat the wash step.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add the manufacturer's elution buffer to the center of the membrane.
-
Incubate for a few minutes and then centrifuge to elute the purified DNA.
-
Visualized Workflows
The following diagrams illustrate the key stages of the modified CTAB protocol and a comparative overview of its workflow against a standard silica-based kit.
Caption: Workflow of the modified CTAB DNA extraction protocol.
Caption: Comparative workflow of modified CTAB vs. silica-based kits.
References
Assessing the purity of CTAB-extracted DNA using spectrophotometry and gel electrophoresis
The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of molecular biology applications, from PCR and sequencing to cloning. The cetyltrimethylammonium bromide (CTAB) method is a widely used technique for extracting DNA, particularly from plant and fungal tissues, due to its effectiveness in removing polysaccharides and polyphenols which can inhibit downstream enzymatic reactions.[1][2] However, the purity of the extracted DNA must be rigorously assessed to ensure the reliability of subsequent experiments. This guide provides a comprehensive comparison of two fundamental methods for evaluating the purity of CTAB-extracted DNA: spectrophotometry and agarose (B213101) gel electrophoresis.
Spectrophotometric Analysis: A Quantitative Overview
UV-Vis spectrophotometry is a rapid and common method used to quantify DNA and provide an initial assessment of its purity.[3] This technique relies on the principle that nucleic acids strongly absorb ultraviolet (UV) light at a wavelength of 260 nanometers (nm).[4] By measuring the absorbance of a DNA sample at specific wavelengths, researchers can estimate its concentration and detect the presence of common contaminants.
Two key absorbance ratios are used to evaluate DNA purity:
-
A260/A280 Ratio: This ratio is used to assess contamination by proteins.[5] Aromatic amino acids, such as tryptophan and tyrosine found in proteins, absorb UV light at 280 nm.[6] For pure double-stranded DNA (dsDNA), the expected A260/A280 ratio is approximately 1.8.[5] A lower ratio suggests the presence of protein or phenol (B47542) contamination.[7]
-
A260/A230 Ratio: This ratio is an indicator of contamination by organic compounds and salts.[6] Contaminants such as chaotropic salts (e.g., guanidine (B92328) thiocyanate), phenol, and carbohydrates absorb light at or near 230 nm.[8][9] For a pure nucleic acid sample, the A260/A230 ratio should ideally be between 2.0 and 2.2.[5] A lower ratio can indicate the presence of these contaminants.[7]
Table 1: Interpretation of Spectrophotometric Ratios
| Ratio | Ideal Value (Pure DNA) | Low Ratio (< Ideal) | High Ratio (> Ideal) |
| A260/A280 | ~1.8 | Indicates protein or phenol contamination.[7] | May indicate RNA contamination.[10] |
| A260/A230 | >2.0 | Indicates contamination with carbohydrates, phenol, or chaotropic salts.[7][8] | May result from using an inappropriate blanking solution or a dirty instrument.[7] |
Experimental Protocol: Spectrophotometric Analysis
-
Instrument Setup: Turn on the spectrophotometer and allow the UV lamp to warm up. Select the nucleic acid quantification program.
-
Blanking: Use the same buffer in which the DNA is dissolved (e.g., TE buffer) to blank the instrument. This is a critical step to ensure accurate readings. Using water as a blank for samples dissolved in a buffer can lead to inaccurate ratios.[7]
-
Sample Measurement: Pipette 1-2 µl of the DNA sample onto the measurement pedestal of the spectrophotometer (e.g., NanoDrop) and initiate the reading.
-
Data Recording: Record the absorbance values at 260 nm, 280 nm, and 230 nm. The instrument will typically calculate the A260/A280 and A260/A230 ratios.
-
Concentration Calculation: The DNA concentration is calculated using the Beer-Lambert law, where an absorbance of 1.0 at 260 nm (A260) corresponds to approximately 50 µg/ml of pure dsDNA.[6]
-
Concentration (µg/ml) = (A260 reading – A320 reading) × dilution factor × 50µg/ml[6]
-
Agarose Gel Electrophoresis: A Qualitative Assessment
While spectrophotometry provides quantitative data on concentration and purity, agarose gel electrophoresis offers a qualitative assessment of the integrity and purity of the extracted DNA.[4] This technique separates DNA fragments based on their size by applying an electric field to an agarose gel matrix.[11]
By visualizing the DNA on a gel, researchers can assess:
-
DNA Integrity: High-quality, intact genomic DNA should appear as a single, sharp, high-molecular-weight band with minimal smearing.[3] Smearing indicates DNA degradation.[12]
-
RNA Contamination: The presence of RNA will typically appear as a smear at the lower end of the gel, as RNA molecules are much smaller than genomic DNA.[13]
-
Protein and Polysaccharide Contamination: While not directly visualized, significant contamination with proteins or polysaccharides can cause the DNA to remain in the well of the gel.[14]
Table 2: Interpretation of Agarose Gel Electrophoresis Results
| Observation | Interpretation |
| Single, sharp, high-molecular-weight band | Intact, high-quality genomic DNA. |
| Smearing down the lane | Degraded DNA.[15] |
| Band(s) at the bottom of the gel | Potential RNA contamination.[13] |
| DNA remaining in the well | Possible contamination with proteins or polysaccharides.[14] |
Experimental Protocol: Agarose Gel Electrophoresis
-
Gel Preparation: Prepare a 0.8% to 1% agarose gel in 1X TAE or TBE buffer.[11] Add a fluorescent intercalating dye (e.g., ethidium (B1194527) bromide or a safer alternative like SYBR Green) to the molten agarose before casting the gel.[4]
-
Sample Preparation: Mix a small amount of the DNA sample (e.g., 2-5 µl) with a 6X loading dye. The loading dye contains glycerol (B35011) to help the sample sink into the well and a tracking dye to monitor the progress of the electrophoresis.
-
Loading the Gel: Carefully load the DNA-dye mixture into the wells of the agarose gel. Also, load a DNA ladder (a mixture of DNA fragments of known sizes) into one of the wells to serve as a molecular weight marker.[16]
-
Electrophoresis: Place the gel in an electrophoresis chamber filled with the same buffer used to make the gel. Apply a constant voltage (e.g., 80-100 V) until the tracking dye has migrated a sufficient distance down the gel.[12]
-
Visualization: Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.[17]
Caption: Workflow of the CTAB DNA extraction method.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. What methods can be used to determine the quality and quantity of extracted nucleic acids? | AAT Bioquest [aatbio.com]
- 5. dna.uga.edu [dna.uga.edu]
- 6. How do I determine the concentration, yield and purity of a DNA sample? [promega.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hinotek.com [hinotek.com]
- 9. neb.com [neb.com]
- 10. DNA Spectrophotometer: Purity & Concentration | QIAGEN [qiagen.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. LabXchange [labxchange.org]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bento.bio [bento.bio]
- 17. bbrc.in [bbrc.in]
A Head-to-Head Battle for High-Quality DNA: CTAB vs. Chelex Extraction
For researchers, scientists, and drug development professionals, the choice of DNA extraction method is a critical first step that dictates the success of downstream applications. The Cetyltrimethylammonium bromide (CTAB) and Chelex methods are two widely used techniques, each with a distinct mechanism and set of advantages. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols.
The CTAB method is a robust, chemical-based approach renowned for its ability to yield high-quality DNA, particularly from challenging sample types like plants that are rich in polysaccharides and polyphenols.[1][2] In contrast, the Chelex method offers a rapid, resin-based protocol that is often favored for its simplicity and speed, especially with forensic and animal tissue samples.[3][4]
Quantitative Performance Comparison
The selection of an appropriate DNA extraction method hinges on key performance indicators such as DNA yield, purity, integrity, cost, and time efficiency. The following table summarizes quantitative data from various studies to facilitate a direct comparison between the CTAB and Chelex methods.
| Performance Metric | CTAB Method | Chelex Method | Sample Type(s) | Key Findings & References |
| DNA Yield | Generally higher, ranging from 15-40 µg/g of plant leaves and 8-35 µg/g of fungal mycelium.[5] A modified CTAB protocol yielded 32 µg per 100 mg of leaf powder.[6] | Can be variable. One study reported significantly higher yields with Chelex (306 times higher than a commercial kit and 69 times higher than phenol-chloroform).[7] However, another study noted miniscule and inconsistent quantities.[8][9] | Plant leaves, fungal mycelium, various tissues. | CTAB consistently provides higher yields, especially from plant and fungal samples. Chelex yields can be highly variable depending on the sample and protocol modifications. |
| DNA Purity (A260/A280 Ratio) | Consistently high, typically between 1.8 and 2.1, indicating low protein contamination.[5][10][11] | Can be lower and more variable. The absence of a purification step can lead to co-extraction of PCR inhibitors.[12][13] | Various tissues. | CTAB generally yields DNA with higher purity due to the multiple purification steps involving organic solvents. |
| DNA Purity (A260/A230 Ratio) | Generally good, ranging from 1.9 to 2.3, indicating minimal polysaccharide and polyphenol contamination.[5] | Not always reported, but the lack of a dedicated purification step may result in lower ratios. | Plant and fungal tissues. | CTAB is superior in removing polysaccharide and polyphenol contaminants, which is critical for downstream applications. |
| Time Efficiency | More time-consuming, typically taking 2.5 to 4 hours due to multiple incubation and centrifugation steps.[11][14] | Significantly faster, with protocols ranging from 20 minutes to under an hour.[14][15] | Various tissues. | Chelex is the clear winner in terms of speed, making it suitable for high-throughput applications. |
| Cost per Sample | More expensive due to the use of multiple reagents, including hazardous organic solvents. One study reported a cost of $0.39 per sample.[8][9] | Highly cost-effective. One analysis found it to be 13 times cheaper than phenol-chloroform methods.[7] Another reported a cost of approximately $0.02 per sample.[14] | Various tissues. | Chelex is a significantly more economical option, especially for large-scale studies. |
| DNA Integrity | Yields high molecular weight, double-stranded DNA suitable for a wide range of applications, including sequencing.[16] | The high temperatures used in the protocol result in denatured, single-stranded DNA, which may not be suitable for all downstream applications like RFLP.[12][13] | Various tissues. | CTAB is preferred when high-integrity, double-stranded DNA is required. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each technique.
CTAB DNA Extraction Protocol (Generalized from Plant Tissue)
The CTAB method involves cell lysis with a cationic detergent, followed by purification using organic solvents and alcohol precipitation.[17][18]
-
Tissue Homogenization : Grind 100 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.[17]
-
Lysis : Add 500 µl of pre-warmed (60-65°C) CTAB extraction buffer to the powdered tissue and vortex thoroughly.[19] Incubate at 60-65°C for 30-60 minutes.[16]
-
Purification : Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion to form an emulsion.[16][18] Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to separate the phases.[18]
-
DNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of cold isopropanol (B130326) and incubate at -20°C for 15-30 minutes to precipitate the DNA.[18]
-
Washing : Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 500 µl of cold 70% ethanol (B145695).[19]
-
Resuspension : Air-dry the pellet to remove residual ethanol and resuspend the DNA in TE buffer or sterile water.[16]
Chelex DNA Extraction Protocol (Generalized from Animal Tissue)
The Chelex method utilizes an ion-exchange resin to chelate metal ions that act as cofactors for DNases, thereby protecting the DNA from degradation during heat-induced cell lysis.[3][20]
-
Sample Preparation : Place a small amount of tissue (e.g., 1-2 mm³ or a few hair follicles) into a microcentrifuge tube.[3][4]
-
Lysis : Add 100-200 µl of a 5-10% Chelex resin suspension.[4][21] For some samples, a proteinase K digestion step (incubating at 55-60°C for at least 30 minutes) is included before boiling.[20][21]
-
DNA Release : Vortex the sample and incubate at a high temperature (typically 95-100°C) for 8-10 minutes to lyse the cells and release the DNA.[4][20]
-
Separation : Vortex briefly and then centrifuge at high speed for 3-5 minutes to pellet the Chelex resin and cellular debris.[3][4]
-
Collection : The DNA is in the supernatant. Carefully transfer the supernatant to a new tube, avoiding the Chelex pellet, which can inhibit PCR.[3][22]
Visualizing the Workflows and Comparison
To better illustrate the procedural differences and the decision-making logic, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
The choice between CTAB and Chelex is ultimately dictated by the specific requirements of the research.
Choose the CTAB method when:
-
High yield and high purity of DNA are paramount.
-
The starting material is rich in PCR inhibitors like polysaccharides and polyphenols (e.g., plants, fungi).
-
High molecular weight, double-stranded DNA is required for downstream applications such as sequencing or RFLP analysis.
Choose the Chelex method when:
-
Speed and high throughput are the primary considerations.
-
The cost of extraction is a limiting factor.
-
The starting material is limited or from a source with fewer inhibitors (e.g., buccal swabs, hair follicles, bloodstains).
-
The downstream application (e.g., PCR) is compatible with single-stranded DNA.
References
- 1. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Archived | DNA Extraction and Quantitation for Forensic Analysts | Advantages and Disadvantages | National Institute of Justice [nij.ojp.gov]
- 13. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison between different methods of DNA isolation from dried blood spots for determination of malaria to determine specificity and cost effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mbari.org [mbari.org]
- 17. zymoresearch.com [zymoresearch.com]
- 18. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 19. protocols.io [protocols.io]
- 20. uaf.edu [uaf.edu]
- 21. Chelex DNA extraction Protocol [protocols.io]
- 22. DNA Extraction: Chelex — The Open Lab Book v1.0 [theolb.readthedocs.io]
A Comparative Guide to CTAB Buffer Formulations for Optimal DNA Extraction
For researchers, scientists, and drug development professionals, the isolation of high-quality DNA is a critical first step for a multitude of downstream applications, from PCR and sequencing to genomic library construction. The Cetyltrimethylammonium Bromide (CTAB) method remains a robust and widely used technique for DNA extraction, particularly from challenging plant tissues rich in polysaccharides and polyphenols. However, the performance of the CTAB method is highly dependent on the specific formulation of the extraction buffer. This guide provides an objective comparison of different CTAB buffer formulations, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.
Performance Comparison of CTAB Buffer Formulations
The efficacy of a DNA extraction protocol is primarily evaluated based on the yield and purity of the isolated DNA. DNA purity is typically assessed by spectrophotometric analysis, measuring the absorbance ratios at 260/280 nm and 260/230 nm. An A260/280 ratio of ~1.8 is generally accepted as indicative of pure DNA, while the A260/230 ratio, which should ideally be between 2.0 and 2.2, reflects contamination by polysaccharides and polyphenols.
A comparative study by OPS Diagnostics evaluated the performance of three different CTAB buffer formulations for DNA isolation from corn leaf tissue: a standard homegrown buffer, a commercial buffer from G-Bioscience, and their own optimized CTAB Extraction Buffer. The results of this comparison are summarized in the table below.[1]
| Buffer Formulation | DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio |
| Homegrown CTAB Buffer | 104.5 | 1.89 | 1.05 |
| Commercial (G-Bioscience) | 181.6 | 1.91 | 1.54 |
| OPS Diagnostics CTAB | 225.2 | 1.90 | 1.83 |
Data sourced from a comparative study by OPS Diagnostics.[1]
The data clearly indicates that while all three buffers yielded DNA with good A260/A280 ratios, the OPS Diagnostics formulation resulted in a significantly higher DNA yield and a more favorable A260/A230 ratio, suggesting a more effective removal of contaminants.[1]
Understanding CTAB Buffer Components
The composition of the CTAB buffer is critical to its effectiveness. Different formulations vary in the concentration of key components, and some include additives to address specific challenges posed by different sample types.[2][3][4] The following table outlines the components of three distinct CTAB buffer formulations.
| Component | Formulation 1 (Standard) | Formulation 2 (Modified) | Formulation 3 (High Salt) |
| CTAB | 2% (w/v) | 3% (w/v) | 2% (w/v) |
| Tris-HCl (pH 8.0) | 100 mM | 100 mM | 100 mM |
| EDTA | 20 mM | 20 mM | 20 mM |
| NaCl | 1.4 M | 2.0 M | 2.5 M |
| PVP (Polyvinylpyrrolidone) | 1% (w/v) | 2% (w/v) | 1% (w/v) |
| β-mercaptoethanol | 0.2% (v/v) | 0.4% (v/v) | 0.2% (v/v) |
The cationic detergent CTAB is the primary active agent, responsible for cell lysis and the precipitation of polysaccharides.[5] Tris-HCl acts as a buffering agent to maintain a stable pH, while EDTA chelates magnesium ions, thereby inactivating DNases that would otherwise degrade the DNA.[3] Sodium chloride (NaCl) helps to remove proteins and aids in the precipitation of DNA.[6] Additives such as polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol are often included to remove polyphenols and inhibit oxidation, respectively, which are common issues when working with plant tissues.[1]
Experimental Protocol for DNA Extraction using CTAB Buffer
This protocol provides a generalized methodology for DNA extraction using a CTAB buffer. It is important to note that optimization of incubation times, temperatures, and centrifugation steps may be necessary for different sample types.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB Extraction Buffer (pre-warmed to 60-65°C)
-
Chloroform:Isoamyl alcohol (24:1 v/v)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE (Tris-EDTA) buffer or nuclease-free water
-
Microcentrifuge tubes
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh out approximately 100-200 mg of plant tissue. If using fresh or frozen tissue, immediately freeze it in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed CTAB Extraction Buffer and vortex thoroughly to create a homogenous lysate.
-
Incubation: Incubate the lysate in a water bath or heating block at 60-65°C for 30-60 minutes. Intermittently invert the tubes to ensure thorough mixing.
-
First Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Phase Separation: Centrifuge the mixture at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into two phases, with the aqueous phase (containing the DNA) on top.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface and the lower organic phase.
-
Second Extraction (Optional but Recommended): Repeat steps 4-6 to ensure complete removal of proteins and other contaminants.
-
DNA Precipitation: Add 0.6-0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible.
-
Incubation: Incubate the tube at -20°C for at least 30 minutes to enhance DNA precipitation.
-
Pelleting the DNA: Centrifuge at 12,000 x g for 10-15 minutes to pellet the DNA.
-
Washing: Carefully decant the supernatant without disturbing the pellet. Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.
-
Final Spin: Centrifuge at 12,000 x g for 5 minutes. Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to dissolve.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. Incubate at 60°C for 5-10 minutes to aid in dissolution.
-
Storage: Store the purified DNA at -20°C for long-term use.
Visualizing the Process
To better understand the experimental workflow and the functional relationships of the buffer components, the following diagrams have been generated.
Caption: Experimental workflow for DNA extraction using the CTAB method.
Caption: Core components of a CTAB buffer and their primary functions.
References
- 1. Comparison of Three CTAB Buffers for Plant DNA Isolation [opsdiagnostics.com]
- 2. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of the CTAB Extraction Method: A Comparative Guide for Researchers
The Cetyltrimethylammonium Bromide (CTAB) method stands as a cornerstone for DNA extraction in plant molecular biology, prized for its ability to yield high-quality DNA from a diverse array of plant species, even those rich in challenging secondary metabolites.[1][2] This guide provides a comprehensive cross-validation of the CTAB method, presenting comparative data on its performance across various plant species, a detailed experimental protocol, and a standardized workflow to aid researchers in achieving optimal results.
Performance Across Different Plant Species
The efficacy of the CTAB method can vary depending on the plant species and tissue type due to the unique biochemical composition of plants, particularly the presence of polysaccharides and polyphenols that can inhibit downstream applications.[3][4] The following tables summarize quantitative data on DNA yield and purity obtained using the CTAB method from different plant species, showcasing its broad applicability.
Table 1: DNA Yield from Various Plant Species using the CTAB Method
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | Reference |
| Petunia hybrida | Buds (4 days before anthesis) | 897.2 ± 110.7 | [4] |
| Petunia hybrida | Anthers/Pistils | 700.0 ± 141.4 | [4] |
| Petunia hybrida | Mature Leaves | 341.7 ± 97.6 | [4] |
| Saccharum officinarum | Not specified | 119300 ng/µl | [5] |
| Cymbopogon citratus | Not specified | 110950 ng/µl | [5] |
| Peganum harmala | Fresh Leaves | ~1500 | [6] |
| Tamarix ramosissima | Fresh Leaves | ~1200 | [6] |
| Potentilla reptans | Fresh Leaves | ~1000 | [6] |
Table 2: DNA Purity from Various Plant Species using the CTAB Method
| Plant Species | A260/A280 Ratio | A260/A230 Ratio | Reference |
| General expectation | 1.8 - 2.0 | > 1.8 | [2] |
| Cassia fistula | 0.82 | Not specified | [5] |
| Albizia lebbeck | 1.07 | Not specified | [5] |
| Cymbopogon citratus | 0.887 | Not specified | [5] |
| Saccharum officinarum | 1.26 | Not specified | [5] |
| Peganum harmala (Fresh Leaves) | ~1.9 | ~2.1 | [6] |
| Tamarix ramosissima (Fresh Leaves) | ~1.85 | ~1.9 | [6] |
| Potentilla reptans (Fresh Leaves) | ~1.8 | ~1.8 | [6] |
Note: The data from reference[5] for A260/A280 ratios are notably lower than the ideal range, which the authors also observed with a commercial kit. This highlights that protocol modifications are often necessary for specific species.
Standardized CTAB Experimental Workflow
The following diagram illustrates the key steps in a typical CTAB DNA extraction protocol. This workflow provides a visual guide to the logical sequence of the procedure, from sample preparation to DNA recovery.
A generalized workflow for the CTAB DNA extraction method.
Detailed Experimental Protocol
This protocol is a synthesis of commonly used CTAB methodologies.[1][3][7][8] Modifications may be necessary depending on the specific plant species and tissue being processed.[9][10]
Materials:
-
Plant tissue (fresh, frozen, or silica-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
95% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or sterile deionized water
-
Microcentrifuge tubes
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh out approximately 100-200 mg of plant tissue.
-
Freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[1]
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer with 0.2% (v/v) β-mercaptoethanol (added just before use).
-
Vortex thoroughly to mix.
-
Incubate the mixture in a water bath at 65°C for 30-60 minutes with occasional mixing.[11]
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[3]
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion and incubate at -20°C for at least 30 minutes to precipitate the DNA.[1]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
-
Washing:
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol and centrifuging at 12,000 x g for 5 minutes at 4°C.
-
Repeat the wash step with ice-cold 95% ethanol.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes or until the ethanol has evaporated. Do not over-dry the pellet.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile deionized water.
-
Incubate at 55°C for 10 minutes to aid in dissolution.
-
Store the DNA at -20°C for long-term use.
-
Concluding Remarks
The CTAB method remains a robust and versatile technique for DNA extraction from a wide range of plant species.[2][7] While the standard protocol is effective in many cases, optimization of buffer components, incubation times, and washing steps is often necessary to overcome challenges posed by species-specific secondary metabolites and polysaccharides.[12][13] The data and protocols presented in this guide serve as a valuable resource for researchers, facilitating the successful isolation of high-quality DNA for various downstream molecular applications.
References
- 1. zymoresearch.de [zymoresearch.de]
- 2. benchchem.com [benchchem.com]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of five DNA extraction methods in three medicinal plants: Peganum harmala L., Tamarix ramosissima Ledeb., and Potentilla reptans L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 8. arabidopsis.org [arabidopsis.org]
- 9. High quality DNA extraction protocol from recalcitrant plant tissues [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. DNA Extraction Showdown: Comparing the Performance of Various Plant DNA Extraction Methods [greenskybio.com]
- 12. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantitative comparison of DNA yield using CTAB versus phenol-chloroform extraction
For researchers in molecular biology, obtaining high-purity, high-yield DNA is the crucial first step for a multitude of downstream applications, from PCR and sequencing to cloning and genetic mapping. Among the plethora of DNA extraction techniques, the CTAB (Cetyltrimethylammonium Bromide) and phenol-chloroform methods are two of the most established and widely used, particularly for challenging samples like plants and tissues rich in polysaccharides and polyphenols. This guide provides a quantitative comparison of these two stalwart methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal technique for their specific needs.
Quantitative Performance: A Comparative Analysis
The choice between CTAB and phenol-chloroform extraction often hinges on the desired DNA yield and purity. While both methods are effective, their performance can vary depending on the sample type and the specific protocol employed. The following table summarizes representative quantitative data gleaned from various studies.
| Parameter | CTAB Method | Phenol-Chloroform Method | Key Observations |
| DNA Yield | Typically ranges from 15-25 µg per 100 mg of plant tissue.[1] Some studies on other organisms report average yields around 180.8 ng/µL.[2][3] | Can achieve significantly higher yields, with some studies reporting average concentrations exceeding 2000 ng/µL.[2][3] One study noted yields of 371.75 ng/µL from P. sylvestris and 352.00 ng/µL from Q. robur.[4] | Phenol-chloroform generally demonstrates a higher DNA yield.[2][3][4] However, the CTAB method is noted for its ability to overcome inhibitors in polysaccharide-rich samples.[5][6] |
| DNA Purity (A260/A280 Ratio) | Generally yields high-purity DNA with A260/A280 ratios between 1.7 and 1.9.[7] Ratios of 1.8-1.9 have been reported for spinach leaves.[1] | Also produces high-purity DNA, with A260/A280 ratios typically falling within the optimal range of 1.6-2.0.[3] | Both methods are capable of producing high-purity DNA suitable for downstream applications.[3][7] |
The Underlying Chemistry: How They Work
The efficacy of each method is rooted in its unique chemical principles. The CTAB method utilizes a cationic detergent that selectively precipitates DNA while leaving contaminants like polysaccharides and polyphenols in solution, making it particularly effective for plant tissues.[1][8][9]
Phenol-chloroform extraction, on the other hand, is a liquid-liquid extraction technique that separates molecules based on their differential solubility.[10] Phenol denatures and dissolves proteins, while chloroform (B151607) denatures proteins and solubilizes lipids.[11][12] This results in the separation of proteins and lipids into the organic phase, leaving the DNA in the aqueous phase.[9][10]
Experimental Workflows
To provide a clear visual comparison of the two methodologies, the following diagrams illustrate the key steps in each extraction process.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following are detailed, step-by-step protocols for both CTAB and phenol-chloroform DNA extraction.
CTAB DNA Extraction Protocol
This protocol is adapted for plant tissues but can be modified for other sample types.[1][8][13]
-
Sample Preparation: Freeze approximately 100 mg of fresh, young leaf tissue with liquid nitrogen and grind it into a fine powder using a mortar and pestle.[1][9]
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube and add 700 µL of pre-heated (65°C) CTAB buffer. Incubate the mixture at 65°C for 30-60 minutes with occasional gentle mixing.[1][14]
-
First Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix thoroughly by inversion until an emulsion is formed.[13][15]
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10-15 minutes at room temperature.[13]
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the protein interface and the lower organic phase.[13][15]
-
DNA Precipitation: Add 0.7 volumes of cold isopropanol (B130326) to the aqueous phase. Mix gently by inversion until DNA strands become visible. Incubate at room temperature for 20 minutes or at -20°C for a higher yield.[1][8]
-
Pelleting DNA: Centrifuge the sample at high speed for 10-15 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol (B145695). Centrifuge for 5 minutes, and carefully decant the ethanol.[1][13]
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Resuspend the DNA in an appropriate volume of sterile TE buffer or nuclease-free water.[1][13]
Phenol-Chloroform DNA Extraction Protocol
This is a general protocol that can be applied to various cell and tissue types.[10][11]
-
Sample Lysis: Lyse the cells or homogenized tissue in a suitable lysis buffer, often containing SDS and Proteinase K, to break down cellular structures and proteins. Incubate at an appropriate temperature (e.g., 55°C) for 1-2 hours or until lysis is complete.[10][11]
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.[11][16] Vortex or invert the tube vigorously for about 20 seconds to create an emulsion.[11][12]
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 5 minutes at room temperature. This will separate the mixture into an upper aqueous phase (containing DNA), a white protein interface, and a lower organic phase.[10][11]
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, being extremely careful not to disturb the interface.[10]
-
Chloroform Wash (Optional but Recommended): To remove any residual phenol, add an equal volume of chloroform to the aqueous phase, mix, and centrifuge as before. Transfer the upper aqueous phase to a new tube.[10][12]
-
DNA Precipitation: Add 2.5 to 3 volumes of cold 100% ethanol and a salt (e.g., sodium acetate) to the aqueous phase to precipitate the DNA.[10] Incubate at -20°C for at least 30 minutes.[10]
-
Pelleting DNA: Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.[10][11]
-
Washing: Carefully discard the supernatant and wash the pellet with 70% ethanol to remove salts.[10][11]
-
Drying and Resuspension: Air-dry the DNA pellet and resuspend it in TE buffer or nuclease-free water.[10][11]
Conclusion: Making the Right Choice
Both the CTAB and phenol-chloroform methods are robust and reliable for DNA extraction. The choice between them often depends on the specific research context. Phenol-chloroform extraction generally provides a higher DNA yield, making it suitable for applications requiring large amounts of starting material.[2][3][4] However, it involves the use of hazardous organic solvents and can be more labor-intensive.[17]
The CTAB method, while sometimes yielding less DNA, is highly effective at removing challenging contaminants like polysaccharides and polyphenols, making it a go-to method for many plant and fungal researchers.[1][8] Ultimately, for any new sample type, it is advisable to perform a pilot experiment to determine which method yields the optimal quantity and quality of DNA for the intended downstream applications.
References
- 1. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of DNA Extraction and Amplification Techniques for Use with Engorged Hard-Bodied Ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 9. zymoresearch.com [zymoresearch.com]
- 10. microbenotes.com [microbenotes.com]
- 11. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 14. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 15. mbari.org [mbari.org]
- 16. mpbio.com [mpbio.com]
- 17. Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cetrimonium Surfactants: The Influence of Counter-Ions on Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common cetrimonium-based cationic surfactants: this compound Chloride (CTAC), this compound Bromide (CTAB), and this compound Tosylate (CTAT). The selection of a counter-ion can significantly influence the physicochemical properties and performance of a surfactant, impacting its efficacy in various applications, including pharmaceutical formulations and drug delivery systems. This document summarizes key performance metrics, provides detailed experimental protocols for their evaluation, and presents the information in a clear, comparative format to aid in the selection of the most appropriate surfactant for your research and development needs.
Executive Summary
This compound surfactants, characterized by a cetyltrimethylammonium cation, are widely utilized for their conditioning, antistatic, and antimicrobial properties. The counter-ion (chloride, bromide, or tosylate) associated with the cationic head group plays a crucial role in modulating the surfactant's performance. Generally, the trend in performance is influenced by the hydration and size of the counter-ion. This guide explores these differences through a comparative analysis of surface tension, critical micelle concentration, foaming ability, and antimicrobial efficacy.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for CTAC, CTAB, and CTAT based on available experimental data. It is important to note that direct comparative studies for all three surfactants under identical conditions are limited, and therefore, the presented data is a synthesis from various sources.
Table 1: Physicochemical Properties and Critical Micelle Concentration (CMC)
| Parameter | This compound Chloride (CTAC) | This compound Bromide (CTAB) | This compound Tosylate (CTAT) |
| Molecular Formula | C₁₉H₄₂ClN | C₁₉H₄₂BrN | C₂₆H₄₉NO₃S |
| Molecular Weight ( g/mol ) | 320.00 | 364.46 | 455.74 |
| Critical Micelle Concentration (CMC) in water (mM at 25°C) | ~1.3 - 1.5 | ~0.9 - 1.0[1] | Data not readily available |
Table 2: Surface Tension of Aqueous Solutions
| Surfactant | Concentration (mM) | Surface Tension (mN/m) at 25°C |
| This compound Chloride (CTAC) | > CMC | ~36 |
| This compound Bromide (CTAB) | > CMC | ~33-35 |
| This compound Tosylate (CTAT) | Not Available | Not Available |
Table 3: Foaming Properties
| Parameter | This compound Chloride (CTAC) | This compound Bromide (CTAB) | This compound Tosylate (CTAT) |
| Initial Foam Height (mm) | Moderate | High | Data not readily available |
| Foam Stability (Half-life in min) | Good | Excellent | Data not readily available |
Table 4: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | This compound Chloride (CTAC) | This compound Bromide (CTAB) | This compound Tosylate (CTAT) |
| Staphylococcus aureus | ~1 - 5 | ~0.5 - 2 | Data not readily available |
| Escherichia coli | ~5 - 20 | ~2 - 10 | Data not readily available |
| Candida albicans | ~10 - 50 | ~5 - 25 | Data not readily available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles.
Method: Surface Tensiometry
-
Preparation of Solutions: Prepare a series of aqueous solutions of the this compound surfactant with concentrations spanning a range above and below the expected CMC. Use deionized water for all dilutions.
-
Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) calibrated according to the manufacturer's instructions.
-
Measurement: Measure the surface tension of each solution, starting from the most dilute. Ensure temperature control (e.g., 25°C) throughout the experiment.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.
Evaluation of Foaming Properties
The foaming ability and foam stability are critical performance indicators for many surfactant applications.
Method: Ross-Miles Foam Test (ASTM D1173) [2][3][4]
-
Apparatus: Use a standardized Ross-Miles foam apparatus, which consists of a jacketed glass tube with a specified height and diameter, and a reservoir pipette.
-
Solution Preparation: Prepare a 200 mL solution of the surfactant at a specified concentration in distilled water and bring it to the desired temperature (e.g., 49°C).
-
Procedure:
-
Pour 50 mL of the surfactant solution into the receiver tube.
-
Pipette the remaining 150 mL of the solution into the reservoir.
-
Allow the solution in the reservoir to fall from a specified height into the receiver, generating foam.
-
-
Measurement:
-
Record the initial foam height in millimeters immediately after all the solution has run out of the reservoir.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Assessment of Antimicrobial Efficacy
The antimicrobial properties of this compound surfactants are crucial for their use in pharmaceutical and personal care products.
Method: Broth Microdilution Method (Determination of Minimum Inhibitory Concentration - MIC) [5][6][7][8]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth). The final concentration should be approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound surfactant in a 96-well microtiter plate using the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without surfactant) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the surfactant that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for Determining Critical Micelle Concentration (CMC).
Signaling Pathway of Antimicrobial Action
Caption: Antimicrobial Mechanism of Cationic Surfactants.
Logical Relationship of Surfactant Performance Factors
Caption: Interrelation of Factors in Surfactant Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 3. asn.sn [asn.sn]
- 4. pdogf.com.ua [pdogf.com.ua]
- 5. mdpi.com [mdpi.com]
- 6. pdb.apec.org [pdb.apec.org]
- 7. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of CTAB-Capped and Citrate-Capped Gold Nanoparticles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of capping agent for gold nanoparticles (AuNPs) is a critical decision that significantly influences their physicochemical properties and biological interactions. This guide provides an objective comparison of two of the most common capping agents: the cationic surfactant cetyltrimethylammonium bromide (CTAB) and the anionic small molecule trisodium (B8492382) citrate (B86180).
This analysis delves into the key differences in synthesis, stability, toxicity, and performance in biomedical applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Property | CTAB-Capped AuNPs | Citrate-Capped AuNPs |
| Surface Charge | Positive | Negative |
| Typical Morphology | Rods, Spheres | Primarily Spheres |
| Size Control | Tunable by adjusting CTAB concentration | Tunable by adjusting citrate-to-gold ratio |
| Stability | Stable in aqueous solutions, but sensitive to high salt concentrations and dilution | Stable in aqueous solutions, but prone to aggregation in high ionic strength solutions |
| Toxicity | Higher intrinsic toxicity due to CTAB | Generally considered biocompatible and non-toxic at low concentrations |
| Cellular Uptake | Generally higher due to positive charge | Lower, often requires surface modification for enhanced uptake |
| Primary Applications | Photothermal therapy, gene delivery | Drug delivery, biosensing, diagnostics |
Performance Deep Dive: A Quantitative Comparison
The choice between CTAB and citrate as a capping agent has a profound impact on the resulting nanoparticles' characteristics. The following table summarizes key quantitative parameters compiled from various studies.
| Parameter | CTAB-Capped AuNPs | Citrate-Capped AuNPs | Source |
| Zeta Potential (mV) | > +30 mV | -30 to -50 mV | [1][2][3][4] |
| Typical Size Range (nm) | 10 - 100 nm (spheres and rods) | 2 - 100 nm (spheres) | [5][6][7] |
| Surface Plasmon Resonance (SPR) Peak | Dependent on shape and size (e.g., ~520 nm for spheres, longer wavelengths for rods) | Dependent on size (e.g., ~520 nm for ~20 nm spheres) | [2][4][8] |
| IC50 (µg/mL) in HT-29 cells | Significantly lower (higher toxicity) | Higher (lower toxicity) | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of nanoparticle synthesis and characterization.
Synthesis of CTAB-Capped Gold Nanoparticles (Seed-Mediated Growth)
This method is commonly used for the synthesis of gold nanorods but can be adapted for spheres.[10]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold
-
Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water
Procedure:
-
Seed Solution Preparation:
-
Add 250 µL of 0.01 M HAuCl₄ to 9.75 mL of 0.1 M CTAB solution in a flask.
-
While stirring vigorously, inject 600 µL of ice-cold 0.01 M NaBH₄.
-
The solution color will change to brownish-yellow. Continue stirring for 2 minutes.
-
Age the seed solution at 30°C for 30 minutes.
-
-
Growth Solution Preparation:
-
To a separate flask, add 50 mL of 0.1 M CTAB solution, 2.1 mL of 0.01 M HAuCl₄, and 300 µL of 0.01 M AgNO₃.
-
Gently mix the solution until it becomes colorless.
-
Add 320 µL of 0.1 M ascorbic acid. The solution will turn colorless again after vigorous mixing.
-
-
Nanoparticle Growth:
-
Add 24 µL of the aged seed solution to the growth solution.
-
The color of the solution will gradually change over a few minutes.
-
Allow the reaction to proceed for at least 2 hours at 30°C to ensure complete growth.
-
-
Purification:
-
Centrifuge the solution to pellet the nanoparticles.
-
Remove the supernatant containing excess CTAB.
-
Resuspend the nanoparticles in deionized water. Repeat the centrifugation and resuspension steps at least twice to remove as much free CTAB as possible.
-
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich-Frens Method)
This is a classic and widely used method for synthesizing spherical gold nanoparticles.[8][11][12]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure:
-
Preparation:
-
Rinse all glassware with aqua regia (3:1 HCl:HNO₃) and then thoroughly with deionized water.
-
Prepare a 1.0 mM HAuCl₄ solution and a 1% (w/v) trisodium citrate solution.
-
-
Reaction:
-
In a flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a hotplate.
-
Quickly add 2 mL of the 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
-
Formation:
-
The solution will undergo a series of color changes, from yellow to colorless, then to a grayish-blue, and finally to a deep red.
-
Continue boiling and stirring for an additional 10-15 minutes after the final color change.
-
-
Cooling and Storage:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The final solution contains citrate-capped gold nanoparticles. Store in a dark bottle at 4°C.
-
Visualizing the Processes
To better understand the synthesis workflows, the following diagrams illustrate the key steps.
References
- 1. Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery [tips.sums.ac.ir]
- 2. Study on the Assembly Structure Variation of Cetyltrimethylammonium Bromide on the Surface of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled morphology and stability - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.2. Synthesis of Gold Nanoparticles Using the Citrate Method [bio-protocol.org]
- 12. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
Benchmarking CTAB Protocols for Ancient DNA Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals working with ancient samples, the efficient extraction of high-quality DNA is a critical first step. The presence of inhibitors and the degraded nature of ancient DNA (aDNA) necessitate robust and optimized protocols. The Cetyltrimethylammonium bromide (CTAB) method, a well-established technique for DNA isolation, has been variously modified to tackle the challenges posed by ancient biological materials. This guide provides an objective comparison of two modified CTAB protocols for DNA extraction from ancient bone samples, supported by experimental data, to aid researchers in selecting an appropriate method.
This comparison focuses on a modified CTAB protocol detailed by Cemal et al. (2019) for old and burned bone, and a standard CTAB method frequently used as a baseline in comparative studies of DNA extraction from challenging samples. The performance of these protocols is evaluated based on DNA yield and purity.
Performance Comparison
The efficacy of DNA extraction protocols is paramount for the success of downstream applications such as PCR and next-generation sequencing. Key metrics for evaluation include the total amount of DNA recovered (yield) and its purity, typically assessed by A260/A280 and A260/A230 spectrophotometric ratios. An A260/A280 ratio of ~1.8 is generally accepted as indicative of pure DNA, while the A260/A230 ratio, ideally between 2.0-2.2, reflects contamination by polysaccharides and other organic compounds.
| Protocol | Sample Type | DNA Yield (ng/µl) | A260/A280 Ratio | Reference |
| Modified CTAB Protocol (Cemal et al., 2019) | Old and Burned Bone | 0.041 - 13.48 | Not explicitly provided, but STR profiling was successful | [1] |
| Standard CTAB Protocol | Varied (baseline for comparison) | Generally lower than modified protocols for challenging samples | Often lower due to co-precipitation of inhibitors | [2] |
Note: The DNA yield from ancient samples is highly variable and depends on the preservation of the material.
Experimental Workflows and Methodologies
A thorough understanding of the experimental steps is crucial for reproducing results and for adapting protocols to specific sample types. Below are the detailed methodologies for the two compared CTAB protocols.
Modified CTAB Protocol for Ancient Bone (Cemal et al., 2019)
This protocol is optimized for challenging bone samples, including those that have been burned or buried for extended periods.[1]
Experimental Protocol:
-
Sample Preparation: Bone samples are cleaned and powdered.
-
Lysis: The bone powder is incubated in a CTAB lysis buffer. The exact composition of the buffer is a key modification, though not fully detailed in the abstract.
-
Organic Extraction: An extraction with chloroform:isoamyl alcohol (24:1) is performed to remove proteins and other contaminants.
-
DNA Precipitation: DNA is precipitated from the aqueous phase using isopropanol (B130326).
-
Washing: The DNA pellet is washed with ethanol (B145695) to remove residual salts and other impurities.
-
Elution: The purified DNA is resuspended in a suitable buffer.
-
Purification: The protocol is followed by a final purification step using a commercial kit such as the DNA IQ™ System or QIAquick™ System to ensure high-purity DNA suitable for downstream applications.[1]
Standard CTAB Protocol
This represents a more traditional CTAB method often used for plant and fungal samples, which serves as a foundational method from which modifications for ancient samples are developed.
Experimental Protocol:
-
Sample Preparation: The sample is ground to a fine powder.
-
Lysis: The powdered sample is incubated in a CTAB extraction buffer (e.g., 2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl) with the addition of β-mercaptoethanol and Proteinase K at 60-65°C for 1-2 hours.
-
Organic Extraction: An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture is emulsified. The phases are separated by centrifugation.
-
DNA Precipitation: The upper aqueous phase is transferred to a new tube, and DNA is precipitated with isopropanol or ethanol.
-
Washing: The DNA pellet is washed with 70% ethanol.
-
Elution: The air-dried DNA pellet is dissolved in TE buffer or sterile water.
Logical Workflow of Ancient DNA Extraction using a Modified CTAB Protocol
The following diagram illustrates the key stages in a typical modified CTAB-based DNA extraction workflow for ancient samples, highlighting the steps aimed at maximizing the yield and purity of the recovered aDNA.
Conclusion
The selection of an appropriate DNA extraction protocol is a critical determinant of success in ancient DNA research. The modified CTAB protocol presented by Cemal et al. (2019) demonstrates a promising approach for obtaining DNA from highly degraded and challenging ancient bone samples, showing improved DNA yield and successful downstream analysis compared to traditional methods.[1] While standard CTAB protocols provide a fundamental framework, modifications such as adjustments to the lysis buffer and the inclusion of a final purification step are crucial for overcoming the challenges associated with ancient samples. Researchers should consider the nature of their samples and the requirements of their downstream applications when choosing and further optimizing a CTAB-based extraction method.
References
Safety Operating Guide
Safe Disposal of Cetrimonium Compounds: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of Cetrimonium compounds, such as this compound Chloride and this compound Bromide. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound compounds, it is crucial to be aware of the associated hazards and necessary precautions. These compounds can cause severe skin burns and serious eye damage.[1][2][3][4][5] They are also recognized as being very toxic to aquatic life, with long-lasting effects.[1][2][4][6][7][8]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound compounds.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Tight-fitting safety goggles and/or a face shield (conforming to EN 166). | To protect against splashes or sprays that can cause serious eye damage.[2][9] |
| Hand Protection | Protective gloves made of materials like nitrile rubber. | To prevent skin irritation and burns.[1][2][7][9][10] |
| Skin/Body Protection | Protective clothing to avoid skin contact. | To prevent skin irritation and burns from direct contact.[1][6][7] |
| Respiratory Protection | Use only in well-ventilated areas. If vapors or mists are generated, use a suitable respirator. | To avoid respiratory irritation from inhaling fumes or aerosols.[1][2][9] |
First Aid Measures: In case of exposure, follow these immediate first aid steps:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2][7][11] Remove contact lenses if present and easy to do, and continue rinsing.[1][2][7][11] Seek immediate medical attention.[6][11]
-
Skin Contact: Take off immediately all contaminated clothing.[1][11] Wash the affected area with plenty of soap and water.[6][11] If skin irritation or a rash occurs, get medical advice.[2][7]
-
Ingestion: Rinse mouth with water.[1][6][7][11] Do NOT induce vomiting.[1] Call a poison control center or doctor immediately.[1][7][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][6][11]
Spill Containment and Cleanup Procedure
Proper containment and cleanup are critical to prevent environmental contamination and ensure personnel safety.
-
Ensure Safety: Evacuate unnecessary personnel and ensure adequate ventilation.[6][8] Eliminate all ignition sources.
-
Contain Spill: Stop the leak if it is safe to do so.[11] For large spills, create a dike using inert materials like soil or sandbags to prevent spreading.[11] Do not allow the product to enter drains, sewers, or waterways.[2][3][8][9][11]
-
Absorb Material: Collect the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[7][8]
-
Collect Waste: Shovel the absorbed material into a suitable, clearly labeled, non-metal waste container for disposal.[11]
-
Decontaminate Area: Clean the contaminated surface thoroughly with large amounts of water.[2][9][11] Collect the contaminated cleaning water for subsequent disposal.[11]
Operational Disposal Plan
Disposal of this compound waste must comply with all federal, state, and local regulations.[7] The responsibility for proper waste characterization and compliance lies with the waste generator.[7]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste residues, including unused products and contaminated materials, in designated, tightly closed containers.[8][11]
-
Labeling: Clearly label the waste containers with the contents ("Hazardous Waste," "this compound Compound Waste") and associated hazard symbols.
-
Storage: Store waste containers in a secure, locked-up area away from incompatible materials.[1][6]
-
Professional Disposal: Arrange for a licensed and permitted professional waste disposal service to handle the final disposal.[2][7][8][9] Preferred disposal options include sending the material to a licensed recycler, reclaimer, or incinerator under controlled conditions.[7][11]
-
Container Disposal: Uncleaned or empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[2][9]
Crucial Disposal Restrictions:
Quantitative Safety and Environmental Data
The following tables summarize key quantitative data from safety data sheets, providing a clear reference for the toxicity and environmental impact of this compound compounds.
Table 1: Toxicological Data for this compound Chloride
| Metric | Value | Species | Exposure | Reference |
| LD50 (Oral) | 450 mg/kg | Rat | - | [7] |
| LD50 (Dermal) | 2,00 mg/kg | Rat | - | [7] |
Table 2: Ecotoxicological Data for this compound Chloride
| Metric | Value | Species | Exposure | Reference |
| EC50 | 0.055 mg/L | Daphnia magna (Water Flea) | 48 hours | [7] |
| EC50 | 0.141 mg/L | Selenastrum capricornutum (Green Algae) | 96 hours | [7] |
| LD50 | 0.59 mg/L | Danio rerio (Zebrafish) | 96 hours | [7] |
| NOEC | 0.00415 mg/L | Daphnia magna (Water Flea) | 21 days | [7] |
| BCF | 79 | - | - | [7] |
EC50: Half maximal effective concentration. LD50: Median lethal dose. NOEC: No observed effect concentration. BCF: Bioconcentration factor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste, from initial spill or waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. auroracleaning.com.au [auroracleaning.com.au]
- 2. avenalab.com [avenalab.com]
- 3. scribd.com [scribd.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. avenalab.com [avenalab.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. chemistryconnection.com [chemistryconnection.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cetrimonium
Cetrimonium and its common derivative, this compound Chloride (CTAC), are quaternary ammonium (B1175870) salts widely utilized in laboratory and manufacturing settings as cationic surfactants, conditioning agents, and antiseptics. While beneficial in numerous applications, proper handling is crucial due to its potential to cause skin irritation, serious eye damage, and harm to aquatic life.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling/ Weighing | Safety glasses with side shields | Nitrile or other chemical-resistant gloves | Lab coat | Not generally required if handled in a well-ventilated area |
| Mixing/Formulating | Tight-fitting safety goggles or a face shield | Elbow-length, chemical-resistant gloves (e.g., nitrile, neoprene)[6] | Chemical-resistant apron over a lab coat or a chemical-resistant suit[6][7] | Required if there is a risk of inhaling vapors or aerosols, especially in poorly ventilated areas[2][8] |
| High-Volume Transfers/ Splash Potential | Full-face shield worn over safety goggles | Elbow-length, chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges if vapor/aerosol generation is significant[6][8] |
| Cleaning Spills | Full-face shield and safety goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges[8] |
Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for detailed PPE requirements.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4][5][8][9] Remove contact lenses if present and easy to do so.[1][2][4][8] Seek immediate medical attention.[2][4][8] |
| Skin Contact | Immediately remove all contaminated clothing.[3][4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][4][9] If skin irritation or a rash occurs, seek medical advice.[1][2] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[3][8] Rinse the mouth thoroughly with water.[2][3][5][8] Never give anything by mouth to an unconscious person.[1][5][8] Call a poison control center or doctor immediately for treatment advice.[2][3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation to control the generation of vapors or mists.[1]
-
Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in areas where this compound is handled.[1][2][3][8] Wash hands thoroughly after handling and before breaks.[1][8][10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11] Keep containers tightly closed when not in use.[2][3][9] Protect from freezing.[2][11]
Spill Management:
In the event of a spill, the following workflow should be initiated:
Caption: A workflow diagram for responding to a this compound spill.
Disposal:
This compound is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, it is imperative that it is not released into the environment.
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous waste.[1][8]
-
Disposal Method: Dispose of the waste at a licensed hazardous-waste disposal facility.[1][8] Do not allow the product to enter drains, sewers, or waterways.[1][5][8]
-
Container Disposal: Empty containers should be completely drained and can then be delivered to an approved waste disposal authority.[1][8] Uncleaned containers are classified as hazardous waste and should be handled in the same manner as the contents.[1][8]
Logical Relationships in PPE Selection
The decision-making process for selecting the correct level of PPE involves assessing the potential for exposure.
Caption: A decision tree for selecting appropriate PPE when handling this compound.
References
- 1. avenalab.com [avenalab.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. auroracleaning.com.au [auroracleaning.com.au]
- 4. cpachem.com [cpachem.com]
- 5. chemistryconnection.com [chemistryconnection.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. avenalab.com [avenalab.com]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
